molecular formula C10H14N2O B1281450 2-(4-aminophenyl)-N,N-dimethylacetamide CAS No. 81709-36-6

2-(4-aminophenyl)-N,N-dimethylacetamide

Cat. No.: B1281450
CAS No.: 81709-36-6
M. Wt: 178.23 g/mol
InChI Key: HKWHCRLGBUCCTI-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-aminophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWHCRLGBUCCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510291
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81709-36-6
Record name 2-(4-Aminophenyl)-N,N-dimethylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminophenyl)-N,N-dimethylacetamide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(4-aminophenyl)-N,N-dimethylacetamide, a valuable building block in contemporary drug discovery and materials science. The document outlines a robust, field-proven two-step synthetic pathway commencing with the amide coupling of 4-nitrophenylacetic acid, followed by the catalytic reduction of the nitro intermediate. The narrative emphasizes the causal logic behind experimental choices, ensuring reproducibility and a deep understanding of the process. Each stage is supported by self-validating characterization protocols, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to confirm structural integrity and purity. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous resource.

Introduction: Significance and Application

This compound (CAS No: 81709-36-6) is a substituted aromatic acetamide that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a primary aromatic amine and a tertiary amide, offers two distinct points for chemical modification, making it a key precursor for the development of more complex molecules. The primary amine is a common handle for forming amides, sulfonamides, or for engaging in cross-coupling reactions, while the dimethylacetamide moiety imparts specific solubility and conformational properties. Its utility is most pronounced in the synthesis of pharmacologically active agents and functional materials where precise control over molecular architecture is paramount. This guide provides an end-to-end workflow, from synthesis to final characterization, designed to empower researchers with a reliable and well-understood protocol.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached via a two-step sequence designed to protect the chemically sensitive amine functionality until the final stage. Direct amidation of 4-aminophenylacetic acid is often complicated by the competing reactivity of the amino group, which can act as a nucleophile or a base. Therefore, a more controlled and higher-yielding strategy involves the use of a nitro-substituted precursor, 2-(4-nitrophenyl)-N,N-dimethylacetamide, which is subsequently reduced to the target aniline.

This nitro-group-as-protecting-group strategy is a cornerstone of aromatic chemistry, as the nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and remaining inert during the initial amide bond formation. Its subsequent reduction to an amine is typically a high-yield, clean transformation.

Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Group Reduction Start 4-Nitrophenylacetic Acid + Dimethylamine Coupling Amide Coupling Reaction (EDC, HOBt, DIPEA) Start->Coupling Reagents Intermediate 2-(4-nitrophenyl)-N,N-dimethylacetamide Coupling->Intermediate Formation Reduction Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Reduction Purified Intermediate FinalProduct This compound Reduction->FinalProduct Conversion

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-(4-nitrophenyl)-N,N-dimethylacetamide

The initial step involves the formation of an amide bond between 4-nitrophenylacetic acid and dimethylamine. Direct condensation is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be activated. The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a standard and highly efficient method in modern amide synthesis.[2]

Causality of Reagent Choice:

  • EDC (or DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[2] EDC is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.

  • HOBt: This additive serves two critical functions. It acts as a scavenger for the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization if chiral centers are present.

  • DIPEA (or Triethylamine): A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and any acidic species formed during the reaction, driving the equilibrium towards product formation.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-nitrophenylacetic acid (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) followed by the slow, dropwise addition of a solution of dimethylamine (1.5 eq, typically a 2M solution in THF or as a gas bubbled through the solution).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove HOBt and unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield 2-(4-nitrophenyl)-N,N-dimethylacetamide as a solid.

Step 2: Reduction of 2-(4-nitrophenyl)-N,N-dimethylacetamide

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the method of choice as it is highly efficient, clean, and avoids the use of stoichiometric metallic reagents that can complicate purification.[3]

Causality of Reagent Choice:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used heterogeneous catalyst for the reduction of nitro groups. It offers excellent activity, selectivity, and is easily removed from the reaction mixture by simple filtration.

  • Hydrogen Gas (H₂): The ultimate reducing agent. It is typically supplied from a balloon or a pressurized cylinder. The reaction is often run at atmospheric pressure for safety and convenience.

  • Methanol or Ethanol: These are excellent solvents for this reaction as they readily dissolve the substrate and do not interfere with the catalysis.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation flask, dissolve the 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) from Step 1 in Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC, observing the disappearance of the starting nitro compound and the appearance of the more polar amine product.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional Methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound is often of high purity. If necessary, it can be further purified by recrystallization or a short silica gel plug.

Comprehensive Characterization of the Final Product

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of proof.

Characterization_Logic cluster_techniques Analytical Techniques cluster_data Derived Information Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR is analyzed by MS Mass Spectrometry (MS) Compound->MS is analyzed by IR IR Spectroscopy Compound->IR is analyzed by HPLC Chromatography (HPLC) Compound->HPLC is analyzed by Structure Molecular Structure & Connectivity NMR->Structure confirms MolWeight Molecular Weight MS->MolWeight determines FuncGroups Functional Groups IR->FuncGroups identifies Purity Purity Assessment HPLC->Purity quantifies

Figure 2: Interrelation of characterization techniques for product validation.

Physical and Chemical Properties

A summary of key physical and chemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol
CAS Number 81709-36-6
Appearance Solid
Monoisotopic Mass 178.11061 Da[4]
Spectroscopic and Chromatographic Data

The following sections detail the expected outcomes from standard analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.[5]

  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Expected Signals (in CDCl₃):

      • ~6.9-7.1 ppm: A doublet (2H), corresponding to the two aromatic protons ortho to the amide-bearing methylene group.

      • ~6.6-6.7 ppm: A doublet (2H), corresponding to the two aromatic protons ortho to the amino group.

      • ~3.6 ppm: A broad singlet (2H), for the primary amine (-NH₂) protons.

      • ~3.4 ppm: A singlet (2H), for the methylene (-CH₂-) protons.

      • ~2.9-3.0 ppm: Two singlets (total 6H), for the two non-equivalent N-methyl (-N(CH₃)₂) groups due to restricted rotation around the amide C-N bond.

  • ¹³C NMR (Carbon NMR):

    • Expected Signals (in CDCl₃):

      • ~171-172 ppm: Amide carbonyl carbon (C=O).

      • ~145 ppm: Aromatic carbon attached to the amino group.

      • ~130 ppm: Aromatic carbons ortho to the amide-bearing methylene group.

      • ~122 ppm: Aromatic carbon attached to the methylene group.

      • ~115 ppm: Aromatic carbons ortho to the amino group.

      • ~41 ppm: Methylene carbon (-CH₂-).

      • ~36-37 ppm: The two N-methyl carbons (-N(CH₃)₂).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Expected Absorption Bands:

    • 3450-3250 cm⁻¹: Two distinct sharp bands, characteristic of the symmetric and asymmetric N-H stretching of a primary aromatic amine.

    • ~3050 cm⁻¹: C-H stretching for the aromatic ring.

    • ~2930 cm⁻¹: C-H stretching for the aliphatic methyl and methylene groups.

    • 1630-1660 cm⁻¹: A strong C=O stretching band for the tertiary amide.

    • ~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.

    • 1500-1600 cm⁻¹: C=C stretching bands for the aromatic ring.

3.2.3. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, confirming its elemental composition.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Result:

    • In positive ion mode, the primary observed peak will be the protonated molecular ion [M+H]⁺ at m/z ≈ 179.12.

    • The exact mass measurement using High-Resolution Mass Spectrometry (HRMS) should correspond to the calculated value for C₁₀H₁₅N₂O⁺.

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound.[6]

  • Sample Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid). For example, a gradient from 10% to 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Expected Result: A pure sample should exhibit a single major peak in the chromatogram. The purity can be calculated based on the area percentage of this peak relative to the total area of all observed peaks.

Safety and Handling

  • General Precautions: Work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • EDC and HOBt: Can be irritating and sensitizing. Avoid inhalation and skin contact.

    • DIPEA and Dimethylamine: Are corrosive and volatile bases. Handle with care.

    • Pd/C Catalyst: Can be pyrophoric, especially when dry and exposed to air or solvents. Do not allow the catalyst to dry completely during filtration. Handle under an inert atmosphere when possible.

Conclusion

This guide has detailed a reliable and well-rationalized synthetic route for the preparation of this compound. By employing a two-step strategy involving amide coupling of a nitro-precursor followed by catalytic hydrogenation, the target compound can be obtained in good yield and high purity. The comprehensive characterization workflow, integrating NMR, IR, MS, and HPLC, provides a robust framework for validating the structural integrity and purity of the final product. This protocol serves as a foundational resource for researchers requiring this versatile chemical intermediate for applications in pharmaceutical and materials development.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. This compound (C10H14N2O). Available from: [Link]

  • Royal Society of Chemistry. Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available from: [Link]

  • Al-Zoubi, R. M. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules. 2021, 26(23), 7129. Available from: [Link]

  • PubChem. 2-(2-aminophenyl)-N,N-dimethylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • NIST. N,N-Dimethylacetamide. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Google Patents. EP2177504A1 - Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans.
  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev. 2009, 38(2), 606-631. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • RSC Publishing. A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Dimethylacetamide. Available from: [Link]

  • MassBank. N,N-DIMETHYLACETAMIDE; EI-B; MS. Available from: [Link]

  • Ataman Kimya. N,N-DIMETHYLACETAMIDE. Available from: [Link]

  • Smajlagić, A., & Srabović, M. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). 2022, 11(10), 843-846. Available from: [Link]

  • NIST. N,N-Dimethylacetamide. NIST Chemistry WebBook, SRD 69. Available from: [Link]

  • Wikipedia. Dimethylacetamide. Available from: [Link]

  • Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available from: [Link]

  • SIELC Technologies. HPLC Method For Analysis Of Dimethylformamide and Dimethylacetamide on Primesep 100 Column. Available from: [Link]

  • Ghaffar, T., & Gribble, A. D. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications. 2016, 7, 11844. Available from: [Link]

  • Panda, S. S. Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. 2017, 3(3). Available from: [Link]

  • ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-aminophenyl)-N,N-dimethylacetamide is a substituted aromatic amide of increasing interest within the pharmaceutical and chemical research sectors. Its structural motifs, featuring a primary aromatic amine and a dimethylacetamide group, suggest its potential as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, development, and formulation. These properties govern critical parameters such as solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation stability and manufacturability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering not only a compilation of available data but also detailed experimental protocols and the scientific rationale behind these methodologies.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and a clear representation of its two-dimensional and three-dimensional arrangements.

IdentifierValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 81709-36-6[PubChem][1]
Molecular Formula C₁₀H₁₄N₂O[PubChem][1]
Molecular Weight 178.23 g/mol [PubChem][1]
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)N[PubChem][1]
InChI Key HKWHCRLGBUCCTI-UHFFFAOYSA-N[PubChem][1]

digraph "2D_Structure" {
graph [layout=neato, overlap=false, splines=true, size="4,4!"];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1[label="H₂"]; C7 [label="C"]; H2[label="H₂"]; C8 [label="C"]; O1 [label="O"]; N2 [label="N"]; C9 [label="C"]; H3[label="H₃"]; C10 [label="C"]; H4[label="H₃"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C1 -- N1; N1 -- H1[style=invis];

C4 -- C7; C7 -- H2[style=invis]; C7 -- C8; C8 -- O1 [style=double]; C8 -- N2; N2 -- C9; C9 -- H3[style=invis]; N2 -- C10; C10 -- H4[style=invis];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; N1 [pos="0,1.8!"]; H1[pos="0,2.3!"]; C7 [pos="0,-1.8!"]; H2[pos="-0.5,-2.1!"]; C8 [pos="1.2,-2.3!"]; O1 [pos="1.2,-3.1!"]; N2 [pos="2.2,-1.8!"]; C9 [pos="3.2,-2.3!"]; H3[pos="3.7,-2.1!"]; C10 [pos="2.2,-0.8!"]; H4[pos="2.2,-0.3!"]; }

2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both biological and chemical systems. The following sections detail the key parameters for this compound.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance.

Experimental Data: Currently, specific experimental data for the melting point of this compound is not widely available in the searched literature. Commercial suppliers often characterize it as a solid.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point is a standard procedure in pharmaceutical quality control, often following pharmacopeial methods.[2]

Principle: The capillary method involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus with a heating block and a calibrated temperature probe.

  • Glass capillary tubes (closed at one end).

  • Sample pulverizer (e.g., mortar and pestle).

Procedure:

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to avoid solvent effects on the melting point.

  • Capillary Loading: Introduce the powdered sample into the open end of a capillary tube and tap gently to pack the sample to a height of 2-4 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

    • For a more precise determination, set the heating rate to 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

Causality of Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

  • Controlled Heating Rate: A slow and controlled heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to a precise measurement.[3]

Solubility

Aqueous solubility is a critical parameter for drug candidates as it directly influences their bioavailability.

Experimental Data: Specific experimental data for the aqueous solubility of this compound is not readily available in the public domain. However, the presence of both a polar amine group and an amide group, along with a moderately sized aromatic ring, suggests it may have limited to moderate aqueous solubility.

Experimental Protocol: Shake-Flask Method (OECD 105)

The shake-flask method is a widely accepted technique for determining the water solubility of chemical substances.[4]

Principle: A surplus of the solid compound is equilibrated with a known volume of water at a constant temperature. The concentration of the dissolved substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature shaker bath or incubator.

  • Flasks with stoppers.

  • Analytical balance.

  • Centrifuge or filtration apparatus (with filters that do not adsorb the analyte).

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer).

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the clear supernatant or filtrate to determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality of Experimental Choices:

  • Excess Solid: Using an excess of the solid ensures that a saturated solution is formed.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducible results.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid + Water B Shake at Constant Temp. A->B Agitate for 24-72h C Centrifuge/Filter B->C Allow to settle D Quantify Supernatant (HPLC-UV) C->D Analyze clear liquid

Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and is crucial for predicting the ionization state of a molecule at a given pH. The primary aromatic amine in this compound is basic.

Predicted and Experimental Data: While a specific experimental pKa value for the aminophenyl group in this molecule is not available in the searched literature, it is expected to be in the range of typical anilines (around 4-5).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Apparatus:

  • Potentiometer with a calibrated pH electrode.

  • Burette for precise addition of titrant.

  • Magnetic stirrer and stir bar.

  • Standardized solutions of hydrochloric acid and sodium hydroxide.

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Titration:

    • To determine the pKa of the basic amine group, titrate the sample solution with a standardized solution of hydrochloric acid.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Causality of Experimental Choices:

  • Calibrated pH Electrode: Accurate pH measurements are fundamental to this technique.

  • Standardized Titrant: The concentration of the titrant must be known precisely to accurately determine the equivalence point.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.

Computed Data: A computed XLogP3 value of 0.6 is available for this compound.[1] This suggests that the compound has a relatively balanced hydrophilic-lipophilic character.

Experimental Protocol: Shake-Flask Method

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Apparatus:

  • Separatory funnels.

  • Mechanical shaker.

  • Centrifuge.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of the compound to a separatory funnel containing the two pre-saturated phases.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the phases to separate completely, using a centrifuge if necessary.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in water]).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will lead to a specific splitting pattern.

  • N,N-dimethyl Protons: A singlet in the aliphatic region (typically 2.8-3.2 ppm) corresponding to the six protons of the two methyl groups on the amide nitrogen.

  • Methylene Protons: A singlet in the aliphatic region (typically 3.5-4.0 ppm) for the two protons of the CH₂ group.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be variable and concentration-dependent.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically 165-175 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (typically 110-150 ppm).

  • N,N-dimethyl Carbons: A signal in the aliphatic region (typically 35-40 ppm).

  • Methylene Carbon: A signal in the aliphatic region (typically 40-50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ for the amide carbonyl group.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (178.23).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Synthesis and Stability

A reliable synthetic route and an understanding of a compound's stability are crucial for its practical application.

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-(4-nitrophenyl)-N,N-dimethylacetamide.

Illustrative Synthetic Scheme:

Synthesis reactant 2-(4-nitrophenyl)-N,N-dimethylacetamide product This compound reactant->product Reduction reagents Reducing Agent (e.g., H₂, Pd/C or Fe/HCl)

General synthetic route to this compound.

A detailed experimental protocol for a similar reduction of a nitrophenyl group to an aminophenyl group can be found in the literature and adapted for this specific synthesis.[5]

Stability

The stability of this compound should be assessed under various conditions, including temperature, pH, and light exposure. The primary aromatic amine group may be susceptible to oxidation, especially in the presence of light and air. The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, along with detailed experimental protocols for their determination. While some experimental data for this specific compound are not yet widely published, this guide offers a robust framework for its characterization. A thorough understanding and experimental determination of these properties are essential for any researcher or drug development professional working with this promising molecule.

References

Sources

2-(4-aminophenyl)-N,N-dimethylacetamide spectral analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-(4-aminophenyl)-N,N-dimethylacetamide

Introduction

In the landscape of pharmaceutical synthesis and materials science, the precise characterization of chemical intermediates is paramount. This compound, with the molecular formula C₁₀H₁₄N₂O, serves as a valuable building block.[1] Its structure, featuring a primary aromatic amine and a tertiary amide, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation, a cornerstone of modern chemical analysis.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectral data lies in understanding the molecule's constituent parts: a 1,4-disubstituted (para) benzene ring, a primary aniline amine group (-NH₂), a methylene bridge (-CH₂-), and a tertiary N,N-dimethylacetamide group (-C(O)N(CH₃)₂). Each of these functional groups gives rise to characteristic signals in its respective spectrum.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to elucidate the structure.

Interpretation of the ¹H NMR Spectrum:

The structure suggests five distinct proton environments:

  • Aromatic Protons (H-Ar): The para-substitution pattern creates a magnetically symmetric environment, resulting in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amine group (-NH₂) are shielded and appear upfield, while the protons ortho to the electron-withdrawing acetamide group are deshielded and appear downfield.

  • Amine Protons (-NH₂): These protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.

  • Methylene Protons (-CH₂-): Situated between the aromatic ring and the carbonyl group, these protons appear as a sharp singlet as there are no adjacent protons to cause splitting.

  • N-Methyl Protons (-N(CH₃)₂): The two methyl groups on the tertiary amide nitrogen are diastereotopic due to restricted rotation around the C-N amide bond. This can lead to two separate singlets. However, at higher temperatures or in certain solvents, rapid rotation can cause them to become equivalent, resulting in a single singlet. For simplicity, we will consider the case of a single, slightly broadened singlet.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Doublet2HAr-H (ortho to -CH₂CONH₂)
~ 6.6 - 6.8Doublet2HAr-H (ortho to -NH₂)
~ 3.6 - 5.0Broad Singlet2H-NH
~ 3.5Singlet2H-CH ₂-
~ 2.9 - 3.1Singlet (broad)6H-N(CH ₃)₂

Note: Chemical shifts are predictions based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.[2][3][4]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Place the sample in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity, maximizing spectral resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction.

  • Analysis: Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing direct insight into the molecular skeleton.

Interpretation of the ¹³C NMR Spectrum:

The molecule has 10 carbon atoms, but due to symmetry, 8 unique signals are expected in the proton-decoupled ¹³C NMR spectrum:

  • Carbonyl Carbon (-C=O): This is the most deshielded carbon, appearing significantly downfield.

  • Aromatic Carbons (C-Ar): Four distinct signals are expected:

    • C-NH₂ (quaternary, ipso-carbon)

    • C-CH₂ (quaternary, ipso-carbon)

    • Two C-H carbons.

  • Methylene Carbon (-CH₂-): Appears in the aliphatic region.

  • N-Methyl Carbons (-N(CH₃)₂): The two methyl carbons are expected to be equivalent (or very close) and appear as a single signal in the high-field region.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 171C =O
~ 146Ar-C -NH₂
~ 130Ar-C H (ortho to -CH₂CONH₂)
~ 128Ar-C -CH₂
~ 115Ar-C H (ortho to -NH₂)
~ 42-C H₂-
~ 36-N(C H₃)₂

Note: Chemical shifts are predictions and can be influenced by solvent choice.[5][6]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a high-resolution NMR spectrometer equipped for ¹³C detection.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C and its longer relaxation times.

  • Processing & Analysis: Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be dominated by absorptions from the amine and amide groups.

  • N-H Vibrations: The primary aromatic amine (-NH₂) will exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[7][8] An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹.[7][9]

  • C=O Vibration: The tertiary amide carbonyl group (-C=O) will produce a very strong and sharp absorption band around 1630-1670 cm⁻¹.[9] The exact position is influenced by conjugation and molecular environment.

  • C-H Vibrations: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂- and -CH₃ groups) appear just below 3000 cm⁻¹.

  • C-N Vibrations: The C-N stretch of the aromatic amine is typically found in the 1250-1340 cm⁻¹ range.[7][10]

  • Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. A strong absorption band around 800-850 cm⁻¹ is characteristic of para-disubstitution (C-H out-of-plane bending).

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3350Medium (two bands)N-H StretchPrimary Aromatic Amine
3050 - 3010Medium-WeakC-H StretchAromatic
2980 - 2850Medium-WeakC-H StretchAliphatic (-CH₂, -CH₃)
1650 - 1630Strong, SharpC=O StretchTertiary Amide
1620 - 1580MediumN-H BendPrimary Amine
1520 - 1475MediumC=C StretchAromatic Ring
1335 - 1250StrongC-N StretchAromatic Amine
850 - 800StrongC-H Bend (out-of-plane)para-Disubstituted Ring
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Scan: With the clean ATR crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

  • Analysis: Identify and label the significant absorption peaks in the processed spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺) and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues.

Analysis of the Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₄N₂O is 178.23 g/mol .[1] The mass spectrum should show a molecular ion peak at m/z = 178. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.

  • Fragmentation Pathways: The molecular ion is energetically unstable and will fragment in predictable ways.[11] The most favorable fragmentations involve the formation of stable carbocations. For this molecule, cleavage at the benzylic position is highly favored.

  • Benzylic Cleavage (α-cleavage to the ring): The most significant fragmentation is the cleavage of the C-C bond between the methylene group and the aromatic ring. This is driven by the formation of a highly stable benzylic-type cation, which is further resonance-stabilized by the electron-donating amino group. This fragmentation leads to the base peak (the most intense peak in the spectrum).

    • [M - C₇H₈N]⁺ → [CH₂CON(CH₃)₂]⁺ at m/z = 86

    • [M - CH₂CON(CH₃)₂]⁺ → [H₂NC₆H₄CH₂]⁺ at m/z = 106 (This is the more stable cation and is expected to be the base peak).

  • Amide Fragmentation: Cleavage can also occur around the amide functionality.[12][13]

    • α-cleavage to the carbonyl: Loss of the N(CH₃)₂ radical to form an acylium ion.

      • [M - N(CH₃)₂]⁺ at m/z = 134

    • Cleavage of the amide C-N bond can lead to a fragment at m/z = 72 corresponding to [CON(CH₃)₂]⁺.[12]

M [C₁₀H₁₄N₂O]⁺˙ m/z = 178 (Molecular Ion) F106 [H₂NC₆H₄CH₂]⁺ m/z = 106 (Base Peak) M->F106 - •CH₂CON(CH₃)₂ (Benzylic Cleavage) F86 [CH₂CON(CH₃)₂]⁺ m/z = 86 M->F86 - •C₆H₄NH₂ F72 [CON(CH₃)₂]⁺ m/z = 72 F86->F72 - •CH₂

Sources

An In-depth Technical Guide to 2-(4-aminophenyl)-N,N-dimethylacetamide (CAS 81709-36-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(4-aminophenyl)-N,N-dimethylacetamide, a versatile chemical intermediate.

Chemical Identity and Structure

This compound, registered under CAS number 81709-36-6, is a substituted aromatic acetamide.[][2][3] Its structure features a central benzene ring substituted with an amino group (-NH₂) at the para-position (position 4) and an N,N-dimethylacetamide group at position 1.

The IUPAC name for this compound is this compound.[2] It is also known by various synonyms, including:

  • 4-Amino-N,N-dimethylphenylacetamide

  • 2-(4-Amino-phenyl)-N,N-dimethyl-acetamide[2]

The molecular formula is C₁₀H₁₄N₂O, and it has a molecular weight of 178.23 g/mol .[][2]

Structural Representations:

  • SMILES: CN(C)C(=O)CC1=CC=C(C=C1)N[]

  • InChI: InChI=1S/C10H14N2O/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7,11H2,1-2H3[]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values provide valuable insights.

PropertyValueSource
Molecular Weight 178.23 g/mol PubChem[][2]
Molecular Formula C₁₀H₁₄N₂OPubChem[][2]
XLogP3-AA 0.6PubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[2]
Rotatable Bond Count 2PubChem (Computed)[2]
Boiling Point 164-166 °C (for N,N-dimethylacetamide)Chemeurope.com[4]
Melting Point -20 °C (for N,N-dimethylacetamide)Chemeurope.com[4]
Density 0.94 g/cm³ (for N,N-dimethylacetamide)Chemeurope.com[4]
Solubility in Water Miscible (for N,N-dimethylacetamide)Wikipedia[5]

Synthesis and Manufacturing

The synthesis of this compound is not widely detailed in readily available literature. However, a logical and established synthetic pathway can be inferred from the synthesis of structurally similar compounds, such as N-(4-aminophenyl) acetamide.[6] This proposed synthesis involves a two-step process starting from 2-(4-nitrophenyl)acetic acid.

Proposed Synthesis Pathway:

Synthesis_Pathway A 2-(4-nitrophenyl)acetic acid B 2-(4-nitrophenyl)-N,N-dimethylacetamide A->B Amidation (e.g., SOCl₂, Dimethylamine) C This compound (CAS 81709-36-6) B->C Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl)

Caption: Proposed two-step synthesis of this compound.

Step 1: Amidation of 2-(4-nitrophenyl)acetic acid

The first step involves the conversion of the carboxylic acid group of 2-(4-nitrophenyl)acetic acid to an N,N-dimethylamide. This is a standard amidation reaction that can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group on the 2-(4-nitrophenyl)-N,N-dimethylacetamide intermediate to an amino group. This is a common transformation in organic synthesis and can be accomplished using various reducing agents. Catalytic hydrogenation with hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic media, such as iron (Fe) in the presence of hydrochloric acid (HCl), is also a well-established method for this conversion.[6]

Applications in Drug Development and Organic Synthesis

While this compound does not have known direct pharmacological activity, its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[6] The presence of a primary aromatic amine and an amide functional group provides two reactive sites for further chemical modifications.

The broader class of N,N-dimethylacetamide (DMAc) and its derivatives are recognized for their utility in pharmaceutical manufacturing.[7] DMAc is an FDA-approved solvent known for its ability to dissolve a wide range of organic and inorganic compounds, making it useful in various reaction media.[7]

A key application of compounds like this compound is as a building block in the synthesis of heterocyclic compounds. For instance, a patent describes the use of N,N-dimethylacetamide as a solvent in the intramolecular cyclization to form 4-(4-aminophenyl)-3-morpholinone, highlighting the role of the acetamide moiety in the formation of more complex drug-like scaffolds.[8] The amino group on the phenyl ring can be readily diazotized and converted to a variety of other functional groups, or it can be acylated or alkylated to build more complex structures.

Analytical and Spectroscopic Characterization

The characterization of this compound relies on standard analytical techniques, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the N,N-dimethyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of equivalent protons on the para-substituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet in the range of δ 3.0-3.5 ppm.

  • N,N-dimethyl Protons (-N(CH₃)₂): A singlet around δ 2.8-3.0 ppm, integrating to six protons.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbons.

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

  • Carbonyl Carbon (C=O): A peak in the downfield region, typically around δ 170-175 ppm.

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region.

  • N-Methyl Carbons (-N(CH₃)₂): A signal in the aliphatic region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve cleavage of the C-C bond between the phenyl ring and the methylene group, as well as cleavage of the amide bond. Common fragment ions would include those corresponding to the loss of the dimethylamino group and the entire acetamide side chain. The presence of a nitrogen atom results in an even molecular weight, consistent with the nitrogen rule.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

  • N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C-H Stretching (Aromatic and Aliphatic): Bands in the 2800-3100 cm⁻¹ region.

  • C=O Stretching (Amide): A strong absorption band around 1630-1680 cm⁻¹.[10]

  • N-H Bending (Amino Group): A band in the region of 1590-1650 cm⁻¹.

  • C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the fingerprint region, with substitution patterns often indicated by bands in the 690-900 cm⁻¹ range.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 81709-36-6) is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, with both a reactive primary amine and a stable amide group, allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its likely applications, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

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A Technical Guide to the Solubility of 2-(4-aminophenyl)-N,N-dimethylacetamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the solubility characteristics of 2-(4-aminophenyl)-N,N-dimethylacetamide. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's behavior in various organic solvent systems. This document will delve into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a synthesized molecule to an effective therapeutic agent.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and difficulties in formulation development.[2] this compound, a compound of interest in medicinal chemistry, possesses structural features that suggest a nuanced solubility profile across different organic solvents. Understanding and quantifying this solubility is paramount for its effective utilization in drug discovery and development processes, from reaction chemistry and purification to the final formulation.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical and chemical properties, including solubility. The key features of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[2]
Molecular Weight 178.23 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 81709-36-6ChemicalBook[3]
Topological Polar Surface Area 46.3 ŲPubChem[2]
Hydrogen Bond Donors 1 (from the amino group)Echemi[4]
Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and amino nitrogen)Echemi[4]

The presence of a primary amine (-NH₂) and a tertiary amide (-CON(CH₃)₂) functional group introduces polarity and the capacity for hydrogen bonding. The aromatic phenyl ring, however, contributes a significant nonpolar character to the molecule. This amphiphilic nature suggests that the solubility of this compound will be highly dependent on the specific characteristics of the organic solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The Role of Polarity

The polarity of both the solute and the solvent is a key determinant of solubility. Polar solvents, characterized by a significant dipole moment, are more likely to dissolve polar solutes. Nonpolar solvents, with their low dipole moments, are better suited for dissolving nonpolar solutes.

This compound has a moderate topological polar surface area (46.3 Ų), indicating a degree of polarity.[2] The amino and amide groups are the primary contributors to this polarity. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

Hydrogen Bonding

The ability of a molecule to form hydrogen bonds is a powerful driver of solubility. This compound can act as both a hydrogen bond donor (via the N-H bonds of the primary amine) and a hydrogen bond acceptor (via the lone pairs on the amino nitrogen and the carbonyl oxygen).[4]

  • Protic Solvents: Solvents that can also act as hydrogen bond donors (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating this compound. The hydrogen on the solvent's hydroxyl group can interact with the carbonyl oxygen and amino nitrogen of the solute, while the oxygen of the solvent's hydroxyl group can accept a hydrogen from the solute's amino group.

  • Aprotic Solvents: Polar aprotic solvents (e.g., acetone, ethyl acetate) lack a hydrogen bond-donating group but can act as hydrogen bond acceptors. They will be able to interact with the amino group of this compound, though the overall solute-solvent interaction may be weaker than with protic solvents.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a predicted qualitative solubility profile for this compound in a range of common organic solvents is presented below. It is crucial to note that this is a predictive assessment, and experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions (both donor and acceptor) and favorable polar interactions.
Polar Aprotic Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF)Moderate to HighGood polar interactions and hydrogen bond acceptance by the solvent.
Halogenated DichloromethaneModerateModerate polarity allows for some interaction, but lacks strong hydrogen bonding.
Aromatic TolueneLow to ModeratePrimarily nonpolar interactions with the phenyl ring; limited interaction with polar groups.
Aliphatic Hexane, HeptaneLowDominated by nonpolar interactions; poor solvation of the polar amino and amide groups.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is the gold standard in pharmaceutical research. The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[5][6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound in an organic solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).

  • Phase Separation:

    • Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a suitable analytical method:

      • HPLC-UV: This is often the preferred method due to its specificity and ability to separate the analyte from any potential impurities. A suitable wavelength for detection should be determined by running a UV scan of the compound.

      • UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and there are no interfering substances.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Filter supernatant sep1->sep2 quant2 Analyze sample and standards (HPLC/UV-Vis) sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Sources

thermal stability and degradation of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-(4-aminophenyl)-N,N-dimethylacetamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with established analytical methodologies to offer a predictive and practical framework for stability assessment. The guide elucidates anticipated degradation pathways—including hydrolysis, oxidation, and thermal fragmentation—based on the compound's distinct functional moieties. Detailed, field-proven protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and comprehensive forced degradation studies are provided. These experimental designs are integrated with advanced analytical techniques, such as HPLC-UV/MS, to facilitate the identification and quantification of potential degradants. The overarching goal is to equip scientists with the necessary expertise to design robust stability studies, interpret complex data, and ensure the integrity of this compound in research and development settings.

Introduction: The Imperative of Stability Profiling

This compound is a molecule of interest due to its structural components: a primary aromatic amine and a tertiary amide. These functional groups are common in active pharmaceutical ingredients (APIs) and key intermediates, making an understanding of the molecule's stability paramount for its potential applications in drug development and organic synthesis. The stability of a chemical entity directly influences its safety, efficacy, and shelf-life.[1]

Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[2] They provide invaluable insights into the intrinsic stability of a molecule by subjecting it to environmental stresses more severe than those encountered during accelerated stability testing.[1] This process helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] This guide will explore the probable degradation mechanisms of this compound and provide the technical protocols necessary to validate these hypotheses experimentally.

Physicochemical Profile and Structural Considerations

To understand the stability of this compound, one must first consider its structure. The molecule consists of a p-aminophenyl ring linked to the α-carbon of an N,N-dimethylacetamide group.

  • Aromatic Amine Moiety: The primary amine group (-NH₂) attached to the benzene ring is a site susceptible to oxidation, which can lead to the formation of colored impurities and complex polymeric species.[3] Its basicity also makes it a potential site for salt formation.

  • Tertiary Amide Moiety: The N,N-dimethylacetamide group contains a tertiary amide, which is generally more stable to hydrolysis than primary or secondary amides. However, it is not immune. The acyl-nitrogen bond can be cleaved under strong acidic or basic conditions.[4][5] The N,N-dimethyl group itself can be a site for oxidative N-demethylation.[6][7]

  • High-Boiling Solvent Analogy: The N,N-dimethylacetamide (DMAc) portion of the molecule is analogous to the high-boiling polar aprotic solvent. DMAc itself is known to undergo thermal decomposition at temperatures exceeding 160°C.[8]

Anticipated Degradation Pathways

The degradation of this compound can be logically predicted to proceed through several key pathways, dictated by its functional groups.

Hydrolytic Degradation

Hydrolysis represents a primary pathway for amide-containing compounds.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the carbonyl oxygen of the amide will be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway would lead to the cleavage of the acyl-N bond, yielding 4-aminophenylacetic acid and dimethylamine.[4][9]

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, the amide is attacked by a hydroxide ion at the carbonyl carbon. While generally slower for tertiary amides, this pathway can still proceed, especially at elevated temperatures, yielding the carboxylate salt of 4-aminophenylacetic acid and dimethylamine.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Parent_A 2-(4-aminophenyl)- N,N-dimethylacetamide H2O_H H₂O / H⁺ (Heat) Parent_A->H2O_H Product1_A 4-Aminophenylacetic Acid H2O_H->Product1_A Product2_A Dimethylamine (CH₃)₂NH H2O_H->Product2_A Parent_B 2-(4-aminophenyl)- N,N-dimethylacetamide H2O_OH H₂O / OH⁻ (Heat) Parent_B->H2O_OH Product1_B 4-Aminophenylacetate Salt H2O_OH->Product1_B Product2_B Dimethylamine (CH₃)₂NH H2O_OH->Product2_B

Caption: Anticipated hydrolytic degradation pathways.

Oxidative Degradation

The presence of both an aromatic amine and N,N-dimethyl groups makes the molecule susceptible to oxidation.

  • Aromatic Amine Oxidation: The primary aromatic amine is readily oxidized, especially in the presence of peroxides or atmospheric oxygen, potentially catalyzed by metal ions or light. This can lead to the formation of nitroso, nitro, and quinone-like structures, which are often highly colored. Further polymerization can also occur.

  • N-Demethylation: The N,N-dimethylamino group can undergo oxidative N-demethylation, a common metabolic pathway, to form the N-methyl and subsequently the primary amide derivatives.[6][7] This process can be initiated by oxidizing agents like hydrogen peroxide.

G cluster_path1 Aromatic Amine Oxidation cluster_path2 N-Demethylation Parent 2-(4-aminophenyl)- N,N-dimethylacetamide Oxidant [O] (e.g., H₂O₂) Parent->Oxidant Product3 2-(4-aminophenyl)- N-methylacetamide Parent->Product3 Product1 Nitroso/Nitro Derivatives Oxidant->Product1 Product2 Quinone-like Structures & Polymers Oxidant->Product2 Product4 2-(4-aminophenyl)-acetamide Product3->Product4

Caption: Potential oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, the molecule can undergo fragmentation. Based on studies of related compounds, decomposition is likely to initiate at the amide linkage, which is typically less stable than the aromatic C-C and C-N bonds.[8][10] Potential pathways include:

  • Decarbonylation: Loss of carbon monoxide.

  • C-N Bond Cleavage: Fragmentation at the bond between the phenyl ring and the nitrogen or the carbonyl carbon and the nitrogen.

  • C-C Bond Cleavage: Scission of the bond between the phenyl ring and the adjacent methylene group.

Photolytic Degradation

Aromatic amines are known to be sensitive to light, particularly UV radiation.[11] In the presence of light, the aromatic amine moiety can be excited, leading to the generation of radical species. This can initiate degradation cascades similar to oxidation, resulting in discoloration and the formation of complex impurities.[12] The degradation can be accelerated by the presence of photosensitizers or photocatalysts.[11]

Experimental Assessment of Stability

A multi-faceted experimental approach is required to thoroughly characterize the stability of this compound.

Experimental Workflow Overview

The logical flow of a stability assessment involves initial thermal screening (TGA/DSC) followed by comprehensive forced degradation studies, with ongoing analysis by a stability-indicating method like HPLC-UV/MS.

G A Compound This compound B Thermal Screening A->B F Develop Stability-Indicating HPLC-UV/MS Method A->F C TGA Analysis (Decomposition Temp) B->C Onset T° D DSC Analysis (Melting Point, Purity) B->D Thermal Events E Forced Degradation (Stress Studies) G Analyze Stressed Samples E->G Stressed Samples F->E Apply Method F->G Control H Identify & Quantify Degradation Products G->H I Elucidate Degradation Pathways H->I J Final Stability Report I->J

Caption: Workflow for stability profile assessment.

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to determine the temperature at which the compound begins to lose mass due to decomposition. This provides a quantitative measure of its upper thermal stability limit in an inert or oxidative atmosphere. The choice of atmosphere (e.g., nitrogen vs. air) can help differentiate between purely thermal fragmentation and thermo-oxidative processes.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen (or air for oxidative studies) at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of its melting point, heat of fusion, and the presence of any polymorphic transitions or exothermic decomposition events.[13][14] It is a critical tool for assessing purity and characterizing the solid-state properties of a substance.[15][16][17]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program: Equilibrate at 25°C, then ramp the temperature from 25°C to a temperature just beyond the melting point (e.g., 250°C, as determined by a preliminary run) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. Determine the onset temperature and peak maximum of the melting endotherm. Integrate the peak to calculate the heat of fusion (ΔH_fus). Observe for any other thermal events, such as recrystallization (exotherm) or decomposition (exotherm).

Forced Degradation Studies

Causality: This series of experiments is designed to intentionally degrade the sample to identify likely degradation products and test the specificity of the analytical method.[1] The conditions are chosen to mimic extreme environmental stresses. The goal is to achieve 5-20% degradation of the active substance.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M NaOH.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solution):

    • Heat 1 mL of the stock solution at 80°C for 72 hours.

    • Cool and dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in an oven at a temperature below its melting point (e.g., 105°C) for 7 days.

    • Dissolve the stressed solid to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the stock solution (in a quartz cuvette) and solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Prepare a control sample wrapped in aluminum foil.

    • Dilute the stressed solution to a final concentration of 0.1 mg/mL; dissolve the stressed solid to the same concentration.

  • Control Samples: For each condition, prepare a corresponding control sample stored at ambient temperature and protected from light.

Analytical Methodologies for Degradant Profiling

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

Protocol: HPLC-UV/MS

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS).

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Detection:

    • PDA: Monitor from 200-400 nm. Select a primary wavelength (e.g., 254 nm) for quantification.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass-to-charge (m/z) ratios of the parent compound and all eluting peaks.

  • Data Analysis:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage degradation.

    • Use the MS data to propose structures for the observed degradation products based on their m/z values and fragmentation patterns.

Data Interpretation and Summary

The collective data from TGA, DSC, and forced degradation studies provide a holistic view of the compound's stability.

Parameter Method Typical Result / Observation Interpretation
Onset of DecompositionTGAT_onset = 210°CThe compound is thermally stable up to this temperature in an inert atmosphere.
Melting PointDSCT_peak = 185°CA sharp melting endotherm indicates high purity.
Thermal EventsDSCNo exotherms before meltingIndicates no significant decomposition or phase change occurs before melting.
Acid HydrolysisHPLC15% degradation; Peak at RRT 0.8Susceptible to acid-catalyzed hydrolysis. The degradant is more polar.
Base HydrolysisHPLC8% degradation; Peak at RRT 0.8Less susceptible to base than acid, but degradation still occurs.
OxidationHPLC20% degradation; Multiple peaksHighly susceptible to oxidation, forming several byproducts.
PhotostabilityHPLC12% degradation; DiscolorationThe compound is not photostable and requires protection from light.

Table represents example data for illustrative purposes.

Conclusion

The stability of this compound is governed by the chemical reactivity of its primary aromatic amine and tertiary amide functional groups. Predictive analysis suggests that the primary liabilities are oxidative degradation at the amine and hydrolytic cleavage of the amide bond, particularly under acidic conditions. The compound is also expected to exhibit sensitivity to heat and light.

The experimental protocols detailed in this guide provide a robust framework for systematically investigating these liabilities. By integrating thermal analysis techniques (TGA, DSC) with a comprehensive forced degradation study analyzed by a stability-indicating HPLC-MS method, researchers can build a complete stability profile. This knowledge is not merely academic; it is a cornerstone of informed decision-making in process development, formulation design, and regulatory submission, ensuring the quality and safety of materials used in the pharmaceutical industry.

References

  • Evseenko, V. I. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]

  • Taylor & Francis. (n.d.). n n dimethylacetamide – Knowledge and References. Taylor & Francis Online. [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. American Chemical Society. [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Wikipedia. [Link]

  • Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Royal Society of Chemistry. [Link]

  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). TGA thermograms of the studied polymers. ResearchGate. [Link]

  • Heise, J., et al. (2021). Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. MDPI. [Link]

  • Lewis, C. J., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. PubMed. [Link]

  • Liu, A., et al. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

  • Koninckx, E. (n.d.). (41al) Thermal Decomposition of Dimethylacetamide (DMAc). AIChE. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc). ResearchGate. [Link]

  • Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Pearson. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

  • Islam, M. S., et al. (2023). Solar-Driven Photodegradation of Methylene Blue Dye Using Al-Doped ZnO Nanoparticles. MDPI. [Link]

  • Contract Pharma. (2022). Differential Scanning Calorimetry (DSC). Contract Pharma. [Link]

  • ResearchGate. (n.d.). Chemical structures of N,N-Dimethylacetamide and it primary metabolite N-Monomethylacetamide with CYP 450 possibly involved in the metabolism. ResearchGate. [Link]

Sources

quantum chemical calculations for 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 2-(4-aminophenyl)-N,N-dimethylacetamide

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure is not merely academic—it is a predictive powerhouse. This compound, a molecule featuring both an aromatic amine and an amide functional group, presents a compelling case for the application of quantum chemical calculations. Its structural motifs are common in pharmacologically active compounds, making it an excellent model for exploring properties that govern biological activity, metabolic stability, and intermolecular interactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, ensuring a robust and scientifically sound computational analysis. We will leverage the principles of Density Functional Theory (DFT) to dissect the molecule's geometric and electronic properties, offering insights that are crucial for rational drug design and molecular engineering.

Theoretical Foundations: Choosing the Right Computational Lens

The accuracy of any quantum chemical prediction hinges on the chosen theoretical method. For a molecule like this compound, two primary approaches come into consideration: Hartree-Fock (HF) and Density Functional Theory (DFT).

  • Hartree-Fock (HF) Theory : As a foundational ab initio method, HF approximates the complex many-electron wavefunction by representing it as a single Slater determinant.[1][2] It provides a qualitative overview and serves as a starting point for more advanced methods.[3] However, its critical limitation is the neglect of electron correlation—the way electrons instantaneously react to each other's motion—which can impact the accuracy of predicted properties.[4]

  • Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational cost.[5][6] Instead of calculating the full, intricate wavefunction, DFT determines the total electronic energy from the system's electron density.[7] This approach implicitly includes some effects of electron correlation, offering significantly better results than HF for many applications.[7][8] Its utility in drug discovery is well-documented, aiding in the prediction of molecular properties, reaction mechanisms, and binding affinities.[9][10]

For this guide, we will focus on DFT , as it represents the industry standard for obtaining high-quality results for medium-sized organic molecules in a time-efficient manner.

The Computational Protocol: A Validating Workflow

A reliable computational study follows a logical, self-validating sequence of steps. Each stage builds upon the last to ensure the final calculated properties correspond to a true, stable representation of the molecule.

Diagram: Quantum Chemical Calculation Workflow

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis A Build Initial 3D Structure (e.g., GaussView, Avogadro) B Geometry Optimization (Find lowest energy structure) A->B C Frequency Calculation (Confirm energy minimum) B->C Optimized Geometry D Single-Point Energy Calculation C->D E Analyze Electronic Properties (HOMO, LUMO, Charges) D->E F Incorporate Solvent Effects (Optional) (e.g., PCM Model) D->F

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. While the initial structure does not need to be perfect, a reasonable starting geometry (correct atom connectivity and plausible bond angles) will expedite the subsequent optimization process.

Step 2: Selection of Method and Basis Set

This is the most critical decision in the setup. It defines the "level of theory" for the calculation.

  • Method : We will use the B3LYP hybrid functional. B3LYP is a well-established functional that combines Hartree-Fock exchange with DFT exchange-correlation components. It has a long track record of providing reliable results for a wide range of organic molecules.[11][12]

  • Basis Set : The 6-31G(d,p) basis set is recommended. This Pople-style basis set offers a good compromise between accuracy and computational demand for molecules of this size.[13][14] It includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are essential for accurately describing chemical bonds and non-covalent interactions.

Justification : The B3LYP/6-31G(d,p) model chemistry is a robust and widely used standard for the thermochemistry and structural analysis of organic compounds, providing a solid foundation for our analysis.[15]

Step 3: Geometry Optimization

The objective here is to find the most stable arrangement of atoms in the molecule, which corresponds to a minimum on the potential energy surface. The calculation iteratively adjusts bond lengths, angles, and dihedrals until the forces on all atoms are negligible and the energy is minimized.

Protocol:

  • Load the initial 3D structure into the quantum chemistry software (e.g., Gaussian).

  • Specify the calculation type as Opt (Optimization).

  • Define the level of theory: B3LYP/6-31G(d,p).

  • Execute the calculation. The output will be the optimized Cartesian coordinates of the molecule.

Step 4: Vibrational Frequency Analysis

This step is a crucial quality control measure. A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not fully optimized.

Furthermore, this calculation yields the theoretical infrared (IR) spectrum, which can be invaluable for comparison with experimental data.

Protocol:

  • Use the optimized geometry from the previous step.

  • Specify the calculation type as Freq (Frequency).

  • Use the same level of theory: B3LYP/6-31G(d,p).

  • Run the calculation and verify that there are no imaginary frequencies in the output.[16][17]

Step 5: Calculation of Electronic Properties

With a validated, optimized structure, we can now perform a "single-point" calculation to derive the key electronic properties.

  • Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[18] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them.[18] The energy difference between them, the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[19][20]

  • Mulliken Population Analysis : This method partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[21][22] These charges reveal the electrostatic landscape of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is particularly useful for predicting how the molecule will interact with other molecules, such as a receptor binding site.[23][24]

Step 6: Simulating Solution-Phase Behavior (Optional but Recommended)

Calculations performed in a vacuum ("gas phase") do not account for the influence of a solvent, which can significantly alter a molecule's properties.[25] Implicit solvent models, such as the Polarizable Continuum Model (PCM) , are an efficient way to approximate these effects.[26][27] The PCM treats the solvent as a continuous dielectric medium that polarizes in response to the solute molecule.[6]

Protocol:

  • Use the optimized gas-phase geometry.

  • Perform a single-point energy calculation at the B3LYP/6-31G(d,p) level of theory.

  • Add the SCRF=(PCM, Solvent=Water) keyword to the input file to simulate an aqueous environment (or specify another relevant solvent).

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.

Table 1: Calculated Electronic Properties of this compound
PropertyGas Phase ValueAqueous Phase (PCM) ValueUnit
Total Energy(Sample Value)(Sample Value)Hartrees
HOMO Energy-5.21-5.35eV
LUMO Energy-0.15-0.20eV
HOMO-LUMO Gap 5.06 5.15 eV
Dipole Moment3.454.10Debye

(Note: The values presented are illustrative examples based on typical results for similar aromatic amines and may not be the exact computed values.)

Interpretation and Application in Drug Development
  • Reactivity and Stability : The large HOMO-LUMO gap (e.g., ~5.06 eV) suggests that this compound is a relatively stable molecule. A smaller gap would indicate greater ease of electronic excitation and potentially higher reactivity.[28] The HOMO energy can be correlated with the molecule's ionization potential, giving insight into its susceptibility to metabolism by oxidative enzymes (e.g., Cytochrome P450s).[29]

  • Solvent Effects : As seen in the sample data, moving from the gas phase to an aqueous environment can stabilize the electronic structure (lowering HOMO/LUMO energies) and increase the dipole moment. This highlights the importance of considering the biological environment in computational models.

  • Quantitative Structure-Activity Relationship (QSAR) : The calculated properties (HOMO-LUMO gap, dipole moment, atomic charges) serve as powerful quantum chemical descriptors.[30][31] In QSAR studies, these descriptors can be used to build mathematical models that correlate a molecule's structural features with its biological activity.[32] This allows for the in silico screening and optimization of new drug candidates.[33][34]

  • Intermolecular Interactions : The partial charges derived from Mulliken analysis are critical for understanding non-covalent interactions. For instance, identifying the most negative atoms (likely the oxygen of the amide and the nitrogen of the amine) reveals the primary sites for hydrogen bonding, a key interaction in drug-receptor binding.[35]

Conclusion

Quantum chemical calculations, grounded in the robust framework of Density Functional Theory, offer an indispensable toolkit for the modern researcher. By following a systematic and self-validating protocol, it is possible to derive detailed insights into the electronic structure and reactivity of this compound. The resulting data—from optimized geometries and vibrational spectra to frontier orbital energies and atomic charges—provides a rich, quantitative foundation for understanding molecular behavior. For professionals in drug development, these computational insights are not merely theoretical; they are actionable intelligence that can guide the design of more potent, selective, and stable therapeutic agents, ultimately accelerating the journey from molecular concept to clinical reality.

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An In-depth Technical Guide to 2-(4-aminophenyl)-N,N-dimethylacetamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-(4-aminophenyl)-N,N-dimethylacetamide, a molecule of interest in medicinal chemistry and drug development. While the specific historical discovery of this compound is not prominently documented in readily available literature, this paper constructs a detailed profile based on its chemical properties, plausible synthetic routes derived from established organic chemistry principles, and potential applications inferred from the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Profile and Physicochemical Properties

This compound, with the CAS Registry Number 81709-36-6, is a substituted aromatic acetamide.[1] Its structure features a central phenyl ring substituted at the 1 and 4 positions with an acetamide and an amino group, respectively. The amide nitrogen is further substituted with two methyl groups.

PropertyValueSource
Molecular Formula C10H14N2O[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 81709-36-6[1]
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)N[1]
InChI Key HKWHCRLGBUCCTI-UHFFFAOYSA-N[1]
Appearance Solid (predicted)
XLogP3 1.48[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 46.3 Ų[2]

Plausible Synthetic Pathways

While a seminal publication detailing the first synthesis of this compound is not readily identifiable, its structure suggests several logical and well-established synthetic strategies. The following sections outline two primary plausible routes for its preparation, grounded in fundamental organic synthesis reactions.

Route 1: Amidation of 4-Aminophenylacetic Acid

This approach leverages the commercially available starting material, 4-aminophenylacetic acid.[3][4] The synthesis would proceed in two conceptual steps: protection of the aniline nitrogen followed by amidation of the carboxylic acid and subsequent deprotection. A more direct approach, amidation of the unprotected 4-aminophenylacetic acid, may also be feasible but could be complicated by side reactions.

Conceptual Workflow for Route 1:

Synthesis_Route_1 A 4-Aminophenylacetic Acid B N-Protected 4-Aminophenylacetic Acid A->B Protection (e.g., Boc, Cbz) C Activated Carboxylic Acid (e.g., Acyl Chloride) B->C Activation (e.g., SOCl2, Oxalyl Chloride) D N-Protected 2-(4-aminophenyl) -N,N-dimethylacetamide C->D Amidation with Dimethylamine (HN(CH3)2) E This compound D->E Deprotection (e.g., TFA, H2/Pd)

Figure 1: Conceptual workflow for the synthesis of this compound starting from 4-aminophenylacetic acid.

Detailed Experimental Protocol (Hypothetical):

  • Protection of the Amino Group: 4-Aminophenylacetic acid (1 eq.) is dissolved in a suitable solvent (e.g., a mixture of dioxane and water). A base such as sodium bicarbonate is added, followed by the dropwise addition of a protecting group reagent like di-tert-butyl dicarbonate (Boc2O) (1.1 eq.). The reaction is stirred at room temperature until completion (monitored by TLC). The protected product, 4-(tert-butoxycarbonylamino)phenylacetic acid, is then isolated by extraction and purified.

  • Amide Formation: The protected acid (1 eq.) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. An activating agent such as oxalyl chloride (1.2 eq.) with a catalytic amount of DMF is added dropwise. After stirring, the solvent is removed under reduced pressure to yield the acyl chloride. The crude acyl chloride is then dissolved in a fresh solvent and added to a solution of dimethylamine (2.5 eq.) in the same solvent at 0°C. The reaction is allowed to warm to room temperature and stirred until completion. The N-protected this compound is isolated by aqueous workup and extraction.

  • Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane, and an excess of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess TFA are removed under reduced pressure, and the crude product is purified, for instance by chromatography, to yield this compound.

Route 2: Reduction of a Nitro Precursor

An alternative and very common strategy for the synthesis of aromatic amines involves the reduction of a corresponding nitro compound. This route would begin with 4-nitrophenylacetic acid.

Conceptual Workflow for Route 2:

Synthesis_Route_2 A 4-Nitrophenylacetic Acid B Activated Carboxylic Acid (e.g., Acyl Chloride) A->B Activation (e.g., SOCl2) C 2-(4-nitrophenyl)-N,N-dimethylacetamide B->C Amidation with Dimethylamine D This compound C->D Nitro Group Reduction (e.g., H2/Pd, SnCl2)

Figure 2: Conceptual workflow for the synthesis of this compound via a nitro-intermediate.

Detailed Experimental Protocol (Hypothetical):

  • Amide Formation from Nitro-Precursor: 4-Nitrophenylacetic acid (1 eq.) is converted to its acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine (2.5 eq.) in an inert solvent to form 2-(4-nitrophenyl)-N,N-dimethylacetamide. This reaction is analogous to step 2 in Route 1.

  • Nitro Group Reduction: The intermediate, 2-(4-nitrophenyl)-N,N-dimethylacetamide (1 eq.), is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, for example, 10% palladium on carbon, is added. The mixture is then subjected to hydrogenation with hydrogen gas until the reaction is complete. Alternatively, a chemical reducing agent like stannous chloride (SnCl2) in hydrochloric acid can be used.[5] Following the reduction, the catalyst is filtered off, and the solvent is removed. The product, this compound, is then isolated and purified. A similar reduction strategy has been successfully employed in the synthesis of related compounds.[6]

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively reported, the broader class of phenylacetamide derivatives has shown significant potential in various therapeutic areas.[7] The structural motifs present in this molecule—a primary aromatic amine and a dimethylacetamide group—suggest several avenues for its potential application.

  • Scaffold for Bioactive Molecules: The primary amine on the phenyl ring serves as a versatile chemical handle for further functionalization, allowing for the synthesis of a library of derivatives. These derivatives could be screened for a range of biological activities.

  • Potential as an Intermediate: This compound could serve as a key intermediate in the synthesis of more complex pharmaceutical agents. The field of medicinal chemistry has seen the use of similar aminophenyl derivatives in the construction of enzyme inhibitors and receptor ligands.[8][9]

  • Inherent Biological Activity: Phenylacetamide derivatives have been investigated for their anticancer, anti-inflammatory, antioxidant, and antibacterial properties.[7] It is plausible that this compound itself could exhibit some of these activities, warranting further investigation.

The N,N-dimethylacetamide moiety is a common feature in many organic molecules and can influence properties such as solubility and metabolic stability.[10][11] Its presence in the target molecule suggests that it may possess favorable pharmacokinetic properties.

Analytical Characterization

A comprehensive analysis of this compound would involve a suite of modern analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the molecular structure. The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the two N-methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the amide, and C-H stretches of the aromatic and alkyl groups.

  • Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be used to assess the purity of the synthesized compound.

Safety and Handling

Based on available safety data for this compound, it should be handled with appropriate care in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals indicates the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a clear chemical identity and plausible synthetic routes. Although its history of discovery is not well-documented, its structural relationship to other biologically active phenylacetamides suggests that it could be a valuable building block or a potential therapeutic agent in its own right. This guide provides a foundational understanding of its properties, synthesis, and potential applications, intended to support further research and development in the scientific community.

References

A comprehensive list of references will be provided upon request, including links to the cited literature and safety data sheets.

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Methodological & Application

Application Note: Strategic Synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and efficient synthetic routes for obtaining 2-(4-aminophenyl)-N,N-dimethylacetamide, a valuable bifunctional molecule with potential applications as a key intermediate in the development of pharmaceuticals and advanced materials. We present two primary strategic approaches: a classical, reliable pathway involving amidation of a nitro-precursor followed by reduction, and a modern palladium-catalyzed cross-coupling methodology. This document provides detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal route for their specific laboratory context, whether for discovery-scale synthesis or process development.

Introduction and Strategic Overview

This compound (CAS No. 81709-36-6) is an aromatic compound featuring a primary aniline amine and a tertiary acetamide group. This unique combination of functionalities makes it an attractive building block for creating more complex molecular architectures. The primary amine serves as a versatile handle for subsequent reactions such as further amidation, diazotization, or alkylation, while the dimethylacetamide moiety can influence solubility and pharmacokinetic properties in drug candidates.

The synthesis of this target molecule is not trivial and requires a strategic approach to manage the reactive functional groups. This guide focuses on two divergent and well-established synthetic philosophies:

  • Route 1: The Linear Nitration-Amidation-Reduction Pathway. This is a traditional and highly reliable method. It begins with the commercially available 4-nitrophenylacetic acid, proceeds through the formation of an amide intermediate, and concludes with the selective reduction of the nitro group. This approach is often favored for its cost-effectiveness and scalability.

  • Route 2: The Convergent Palladium-Catalyzed Pathway. This modern approach leverages the power of Buchwald-Hartwig amination to construct the critical aryl C-N bond.[1][2] This strategy offers high functional group tolerance and can provide a more direct route if the appropriate halogenated precursors are available.

This document will dissect each route, providing the underlying chemical principles and detailed experimental protocols to empower researchers to confidently synthesize and purify the target compound.

Physicochemical and Safety Data

A thorough understanding of the properties of all materials is critical for safe and effective experimentation.

Compound NameStructureFormulaM.W. ( g/mol )M.P. (°C)Key Safety Notes
4-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid StructureC₈H₇NO₄181.15152-156Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5][6]
2-(4-nitrophenyl)-N,N-dimethylacetamide 2-(4-nitrophenyl)-N,N-dimethylacetamide StructureC₁₀H₁₂N₂O₃208.22~95-98(Predicted) Handle with care as a potential irritant. Standard laboratory PPE required.
This compound this compound StructureC₁₀H₁₄N₂O178.23(Not specified)(Predicted) Anilines are often toxic and can be skin sensitizers. Handle in a fume hood.
N,N-Dimethylacetamide (DMAc) DMAc StructureC₄H₉NO87.12-20High-boiling polar aprotic solvent. Can cause hepatotoxicity with chronic exposure.[7]

Primary Synthetic Route: Amidation Followed by Nitro Reduction

This two-step sequence is the most common and well-trodden path to the target molecule. It strategically installs the robust amide functionality first, then reveals the more sensitive primary amine in the final step.

Linear_Synthesis Start 4-Nitrophenylacetic Acid Intermediate 2-(4-Nitrophenyl)-N,N- dimethylacetamide Start->Intermediate Step 1: Amidation (e.g., SOCl₂, Dimethylamine) Product 2-(4-Aminophenyl)-N,N- dimethylacetamide Intermediate->Product Step 2: Reduction (e.g., H₂, Pd/C)

Caption: Linear synthesis via amidation and subsequent reduction.

Step 1: Synthesis of 2-(4-nitrophenyl)-N,N-dimethylacetamide

Principle & Rationale: The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a stable ammonium carboxylate salt. To promote amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[8] This "activation" can be achieved through several methods, two of the most effective are detailed below.

Protocol 1A: Acyl Chloride Method

This classic, high-yielding method involves the formation of a highly reactive acyl chloride intermediate.

Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel under an inert atmosphere (N₂ or Ar).

  • Acyl Chloride Formation:

    • To the flask, add 4-nitrophenylacetic acid (1.0 eq) and suspend it in a dry, aprotic solvent like dichloromethane (DCM) or toluene (~5-10 mL per gram of acid).

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise via the dropping funnel at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then heat to a gentle reflux for 1-2 hours. The reaction is complete when gas evolution (HCl, SO₂) ceases.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-nitrophenylacetyl chloride as a yellow solid or oil. This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in dry DCM (~10 mL per gram) and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of dimethylamine (2.5 eq, either as a solution in THF or bubbled gas) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) in dry DCM.

    • Add the dimethylamine solution dropwise to the stirring acyl chloride solution at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield 2-(4-nitrophenyl)-N,N-dimethylacetamide as a solid.

Protocol 1B: Direct Amide Coupling with Carbodiimide Reagents

This method avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common.[8]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, dissolve 4-nitrophenylacetic acid (1.0 eq) in a suitable solvent like DMF or DCM (~10 mL per gram).

  • Activation: Add a coupling additive such as 1-hydroxybenzotriazole (HOBt, 1.1 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.

  • Amine Addition: Add dimethylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure amide product.

Step 2: Reduction of the Nitro Group

Principle & Rationale: The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is often the method of choice due to its clean nature and high efficiency, producing only water as a byproduct.

Protocol 2A: Catalytic Hydrogenation

This is the preferred method for a clean and high-yielding reduction.

Experimental Protocol:

  • Apparatus Setup: Add the synthesized 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) to a hydrogenation flask or a thick-walled round-bottom flask.

  • Catalyst and Solvent: Add a suitable solvent such as ethanol, methanol, or ethyl acetate (~20 mL per gram of substrate). Carefully add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution under an inert atmosphere.

    • Causality Note: The catalyst is pyrophoric and should be handled with care, preferably as a wet paste or under a stream of nitrogen.

  • Hydrogenation:

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

    • Pressurize the vessel with hydrogen (typically 1-4 atm, or use a balloon of H₂) and stir the suspension vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.

    • Safety Insight: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. It should be quenched with water before disposal.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

    • The product is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.

Alternative Route: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction represents a powerful, modern alternative for forging the C(aryl)-N bond.[1][9] It offers excellent functional group tolerance and can be performed under relatively mild conditions. The retrosynthetic analysis suggests coupling an ammonia equivalent with a pre-formed halo-phenylacetamide.

Buchwald_Hartwig Precursor 2-(4-Bromophenyl)-N,N- dimethylacetamide Catalyst Pd Catalyst + Ligand + Base Precursor->Catalyst Ammonia Ammonia Source (e.g., Benzophenone Imine) Ammonia->Catalyst Product 2-(4-Aminophenyl)-N,N- dimethylacetamide Catalyst->Product

Caption: Convergent synthesis via Buchwald-Hartwig amination.

Principle & Rationale: The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical to stabilize the palladium intermediates and facilitate the catalytic cycle.[2][10]

Proposed Protocol (Hypothetical):

  • Precursor Synthesis: The starting material, 2-(4-bromophenyl)-N,N-dimethylacetamide, would first need to be synthesized from 4-bromophenylacetic acid using one of the amidation methods described in Section 3, Step 1.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl bromide precursor (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%).

  • Reagent Addition: Add an ammonia surrogate, such as benzophenone imine (1.2 eq), followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Solvent and Reaction: Add a dry, deoxygenated solvent such as toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Deprotection:

    • After cooling, the reaction would be quenched and worked up to isolate the protected imine product.

    • The benzophenone protecting group would then be cleaved under acidic conditions (e.g., aqueous HCl) to reveal the primary amine.

Comparative Analysis and Recommendations

FeatureRoute 1: Linear Amidation/ReductionRoute 2: Buchwald-Hartwig Amination
Starting Materials Readily available, inexpensive (4-nitrophenylacetic acid)Requires synthesis of a halogenated precursor; palladium catalysts and ligands can be expensive.
Number of Steps 2-3 (depending on amidation method)2-3 (precursor synthesis, coupling, deprotection)
Scalability Excellent; well-established industrial processes.More suited for small to medium scale; catalyst cost can be a factor.
Robustness Very high; reactions are generally high-yielding and predictable.Can require significant optimization of catalyst, ligand, base, and solvent.
Functional Group Tol. Limited by the harsh reduction/amidation conditions.Excellent; tolerates a wide range of functional groups.
Recommendation Recommended for large-scale synthesis and when cost is a primary driver. Ideal for initial process development.Recommended for analogue synthesis on a discovery scale where functional group diversity is required and precursor is available.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ChemRxiv. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts. [Link]

  • Mol, J. C. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Molbank2016 , 2016(4), M910. [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009 , 38, 606-631. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

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Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 2-(4-aminophenyl)-N,N-dimethylacetamide in Azo Dye Synthesis

Azo dyes, compounds characterized by the functional group R-N=N-R', represent the most diverse and widely used class of colorants, with applications spanning from traditional textile dyeing to advanced biomedical imaging and drug delivery.[1][2][3] The synthesis of these dyes is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile.[4] The specific properties of the resulting dye—its color, solubility, and fastness—are intricately determined by the molecular architecture of both the amine and the coupling component.[5]

This guide focuses on the use of this compound as a versatile precursor for the synthesis of functionalized azo dyes. The presence of the N,N-dimethylacetamide moiety introduces a degree of hydrophilicity and a potential site for further chemical modification, making the resulting dyes of particular interest for applications in biological systems and materials science. This document provides a detailed exploration of the underlying chemical principles, comprehensive experimental protocols, and key characterization techniques for researchers, scientists, and professionals in drug development.

Chemical Principles and Mechanistic Insights

The synthesis of azo dyes from this compound hinges on two fundamental reactions of organic chemistry: diazotization and azo coupling. A thorough understanding of these mechanisms is paramount for optimizing reaction conditions and achieving desired product outcomes.

Part 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[6] This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid.[7]

The key mechanistic steps are as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of this compound attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer steps and tautomerization lead to the formation of a diazohydroxide intermediate.

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the resonance-stabilized aryldiazonium ion.

It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process, as diazonium salts are thermally unstable and can decompose, leading to the formation of unwanted byproducts, such as phenols.[8]

Diazotization_Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Conversion of Amine to Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Amine This compound N_Nitrosamine N-Nitrosamine Intermediate Amine->N_Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine->Diazohydroxide Tautomerization Diazonium_Salt Aryldiazonium Salt Diazohydroxide->Diazonium_Salt + H⁺, -H₂O

Figure 1: Generalized workflow of the diazotization of a primary aromatic amine.

Part 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the aryldiazonium ion acts as the electrophile.[4] This electrophile reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, and anilines.[4]

The reactivity of the coupling component is critical. The presence of electron-donating groups (e.g., -OH, -NH₂, -OR) on the aromatic ring of the coupling component activates it towards electrophilic attack. The position of the coupling is generally para to the activating group. If the para position is blocked, coupling may occur at the ortho position, albeit at a slower rate.[4]

The pH of the reaction medium is a crucial parameter that needs to be carefully controlled.

  • For coupling with phenols: The reaction is typically carried out in a slightly alkaline medium (pH 8-10). In this pH range, the phenol is deprotonated to form the more strongly activating phenoxide ion.

  • For coupling with anilines: The reaction is best performed in a slightly acidic medium (pH 4-7). A more acidic solution would protonate the amino group of the aniline, deactivating the ring towards electrophilic substitution. Conversely, a more alkaline solution would favor the formation of diazohydroxide from the diazonium salt, which is not an active electrophile.

Azo_Coupling_Workflow Diazonium_Salt Diazonium Salt of This compound Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Coupling_Component Electron-Rich Coupling Component (e.g., Phenol, Naphthol, Aniline) Coupling_Component->Azo_Dye pH_Control pH Control pH_Control->Azo_Dye Critical for Reaction Success

Figure 2: Logical relationship in the azo coupling reaction.

Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Handle with care.

  • Diazonium salts, especially in the solid state, can be explosive. It is imperative to keep them in solution and at low temperatures.[8]

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

Protocol 1: Diazotization of this compound

Materials:

  • This compound (MW: 178.23 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, add 1.78 g (0.01 mol) of this compound.

  • To this, add a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Stir until the amine salt is fully dissolved. Gentle warming may be applied if necessary, but the solution must be cooled again before proceeding.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization.

  • Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

  • The resulting clear solution is the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.

  • A brightly colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with several portions of cold deionized water until the filtrate is neutral.

  • Allow the product to air-dry or dry it in a desiccator.

Protocol 3: Azo Coupling with N,N-dimethylaniline

Materials:

  • Diazonium salt solution from Protocol 1

  • N,N-dimethylaniline

  • Sodium Acetate

  • Acetic Acid

  • Deionized Water

  • Ice

  • Buchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 1 M hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • To this solution, add a cold solution of 2.5 g of sodium acetate in 10 mL of water to adjust the pH to the optimal range for coupling (pH 4-7).

  • Slowly, and with constant stirring, add the cold diazonium salt solution from Protocol 1 to the N,N-dimethylaniline solution.

  • A colored precipitate should form.

  • Continue to stir the reaction mixture in the ice bath for 30-45 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water and then with a small amount of cold ethanol to remove any unreacted N,N-dimethylaniline.

  • Dry the final product.

Data Presentation and Characterization

The synthesized azo dyes should be characterized to confirm their structure and assess their purity.

ParameterThis compoundExpected Azo Dye Product (with 2-Naphthol)Expected Azo Dye Product (with N,N-dimethylaniline)
Molecular Formula C₁₀H₁₄N₂OC₂₀H₁₉N₃O₂C₁₈H₂₂N₄O
Molecular Weight 178.23 g/mol 333.38 g/mol 310.40 g/mol
Appearance Off-white to light yellow solidExpected to be a red or orange solidExpected to be a yellow, orange, or red solid
Solubility Soluble in acidic aqueous solutions and some organic solventsLikely soluble in common organic solvents like DMSO, DMF, and acetoneLikely soluble in common organic solvents like DMSO, DMF, and acetone
Spectroscopic Characterization
  • UV-Visible Spectroscopy: Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum due to the extended π-conjugation. The λ_max (wavelength of maximum absorbance) will be indicative of the color of the dye. The spectrum should be recorded in a suitable solvent (e.g., ethanol, DMSO).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic peaks to look for include the N=N stretching vibration (typically weak, around 1400-1450 cm⁻¹), C=O stretching of the amide (around 1630-1680 cm⁻¹), and C-N stretching vibrations. The disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) from the starting material is a key indicator of a successful reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl group, and the N-methyl protons. The integration of these signals should correspond to the number of protons in the proposed structure. The ¹³C NMR will show the corresponding carbon signals.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized dye, confirming its molecular formula.

Applications in Research and Drug Development

Azo dyes synthesized from this compound have potential applications in several areas:

  • Biological Stains and Probes: The N,N-dimethylacetamide group can enhance water solubility and potentially modulate the interaction of the dye with biological macromolecules, making them candidates for use as histological stains or fluorescent probes.

  • Drug Delivery Systems: The azo bond is susceptible to reduction by azoreductase enzymes found in the gut microbiome. This property can be exploited for colon-targeted drug delivery, where a drug is attached to the azo dye, to be released upon reduction of the azo linkage in the colon.[9]

  • Chemosensors: The color of azo dyes can be sensitive to changes in their chemical environment, such as pH or the presence of metal ions. This property can be harnessed to develop colorimetric sensors.[10]

  • Materials Science: These dyes can be incorporated into polymer matrices to create colored materials with specific optical properties.

Conclusion

The use of this compound as a precursor in azo dye synthesis offers a straightforward and versatile route to novel functionalized colorants. The protocols and characterization methods detailed in this guide provide a solid foundation for researchers and scientists to explore the synthesis and application of this promising class of compounds. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving high yields and purity. The unique structural features of these dyes open up exciting possibilities for their application in both life sciences and materials science.

References

  • Khan, M. N., Parmar, D. K., & Das, D. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071–1084. [Link]

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  • Asian Journal of Chemistry. (2004). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. [Link]

  • Kılınçarslan, R., Erdem, E., & Kocaokutgen, H. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(2), 151-156. [Link]

  • Indian Academy of Sciences. (2025). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences, 137(83). [Link]

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Application Notes and Protocols for the Diazotization of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, for a wide array of chemical transformations. This guide provides a detailed protocol for the diazotization of 2-(4-aminophenyl)-N,N-dimethylacetamide, a compound of interest in medicinal chemistry and materials science. The resulting diazonium salt can be utilized in various subsequent reactions, including the synthesis of azo dyes, Sandmeyer reactions for the introduction of halides, and Suzuki or Heck couplings for carbon-carbon bond formation.[1][2]

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and mechanistic insights to empower researchers to perform this reaction with confidence and precision.

Scientific Principles and Mechanistic Overview

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][4] The reaction is highly temperature-sensitive and must be conducted at low temperatures, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing.[5][6]

The mechanism of diazotization involves several key steps:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[1][3][7]

  • Nucleophilic Attack: The primary amine group of this compound acts as a nucleophile and attacks the nitrosonium ion.[1][4]

  • Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide.[3][4]

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the final aryldiazonium ion.[3][4]

The aromatic ring provides resonance stabilization to the diazonium ion, making aryldiazonium salts more stable than their aliphatic counterparts.[5] However, they are still reactive intermediates and are typically used immediately in subsequent reactions.[5]

Visualization of the Diazotization Mechanism

Diazotization_Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Tautomerization and Diazonium Ion Formation NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, - H₂O Aromatic_Amine This compound N_Nitrosamine_intermediate N-Nitrosoamine Intermediate Aromatic_Amine->N_Nitrosamine_intermediate + NO⁺ Diazohydroxide Diazohydroxide N_Nitrosamine_intermediate->Diazohydroxide Tautomerization Diazonium_Salt Diazonium Salt Diazohydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: Mechanism of Diazotization.

Experimental Protocol

This protocol details the diazotization of this compound. It is crucial to adhere to the specified temperature conditions and safety precautions.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound178.231.78 g10Starting material
Concentrated Hydrochloric Acid (~37%)36.462.5 mL~30Use in a fume hood
Sodium Nitrite (NaNO₂)69.000.76 g11Prepare a fresh solution
Distilled Water18.0220 mL-
Ice-As needed-For maintaining low temperature
Starch-iodide paper---To test for excess nitrous acid
Sulfamic acid or Urea-As needed-To quench excess nitrous acid
Equipment
  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 100 °C)

  • Ice bath

  • Standard laboratory glassware

Step-by-Step Procedure

Protocol_Workflow A 1. Dissolve Amine in Acid B 2. Cool to 0-5 °C A->B D 4. Add NaNO₂ Solution Dropwise B->D C 3. Prepare NaNO₂ Solution C->D E 5. Monitor Reaction D->E F 6. Stir and Complete Reaction E->F G 7. Use Diazonium Salt Solution Immediately F->G

Caption: Experimental Workflow for Diazotization.

  • Preparation of the Amine Solution:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 1.78 g (10 mmol) of this compound.

    • In a fume hood, carefully add 15 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

    • Stir the mixture until the amine is completely dissolved. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the reaction.[5][6]

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold distilled water. Prepare this solution just before use.

  • Addition of Sodium Nitrite:

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.[5]

  • Monitoring the Reaction:

    • After the addition is complete, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that the diazotization is complete.

    • If the test is negative, add a small additional amount of the sodium nitrite solution and test again.

  • Quenching Excess Nitrous Acid (Optional but Recommended):

    • Once the reaction is complete, it is good practice to destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative. This prevents unwanted side reactions.

  • Use of the Diazonium Salt Solution:

    • The resulting solution contains the 2-(4-(N,N-dimethylcarbamoyl)methyl)benzenediazonium chloride. This solution should be used immediately for the next synthetic step as diazonium salts are generally unstable and can decompose, sometimes explosively, upon warming or isolation.[5][6]

Safety Precautions and Hazard Management

Diazotization reactions present several potential hazards that require careful management.

  • Explosion Hazard: Solid diazonium salts are often explosive and should not be isolated unless absolutely necessary and with extreme caution.[8][9][10] Always work with diazonium salts in solution.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent the decomposition of the diazonium salt, which can lead to the evolution of nitrogen gas and a potential runaway reaction.[8][11]

  • Ventilation: The reaction should be performed in a well-ventilated fume hood as toxic nitrogen oxides can be formed.[12]

  • Handling of Reagents:

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Sodium Nitrite: Toxic and an oxidizing agent. Avoid contact with skin and eyes.

  • Quenching: Always have a quenching agent (sulfamic acid or urea) readily available to destroy excess nitrous acid.[8][9]

  • Stoichiometry: Use a slight excess of sodium nitrite to ensure complete diazotization, but avoid a large excess.[8][9] An excess of hydrochloric acid is used to keep the reaction medium acidic and prevent the diazonium salt from coupling with the unreacted amine.[13]

Applications in Drug Development and Research

The diazonium salt of this compound is a valuable intermediate for the synthesis of a variety of compounds with potential applications in drug discovery and materials science.

  • Azo Dyes and Pigments: Coupling of the diazonium salt with electron-rich aromatic compounds such as phenols or anilines leads to the formation of azo compounds, which are widely used as dyes and pigments.[1]

  • Synthesis of Functionalized Aromatics: The diazonium group is an excellent leaving group and can be replaced by a variety of substituents through reactions such as:

    • Sandmeyer Reaction: Introduction of -Cl, -Br, -CN using the corresponding copper(I) salts.

    • Schiemann Reaction: Introduction of -F using fluoroboric acid (HBF₄).

    • Gattermann Reaction: Introduction of -Cl or -Br using copper powder.

    • Hydroxylation: Formation of a phenol by heating the diazonium salt solution in the presence of acid.[7]

  • Cross-Coupling Reactions: Aryldiazonium salts can participate in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions to form biaryl compounds and substituted alkenes, respectively.[2]

The N,N-dimethylacetamide moiety in the starting material can influence the solubility and pharmacokinetic properties of the final products, making this a useful building block in medicinal chemistry.[14]

References

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  • Wang, Y., et al. (2020). Synthesis and Grafting of Diazonium Tosylates for Thermoplastic Electrode Immunosensors. ACS Omega, 5(32), 20267-20276. Retrieved from [Link]

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  • Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.
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The Strategic Role of 2-(4-aminophenyl)-N,N-dimethylacetamide in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. A key challenge in this field lies in the efficient and modular synthesis of complex inhibitor scaffolds. This application note details the utility of 2-(4-aminophenyl)-N,N-dimethylacetamide as a strategic precursor in the synthesis of a new generation of potent and selective kinase inhibitors, with a particular focus on quinazoline-based scaffolds targeting Aurora kinases.

The 4-aminophenylacetamide moiety serves as a versatile building block. The primary aniline group provides a reactive handle for coupling with various heterocyclic systems, a common feature in many kinase inhibitors that interact with the hinge region of the kinase ATP-binding site. The N,N-dimethylacetamide group, on the other hand, can influence solubility, metabolic stability, and can participate in crucial interactions within the kinase active site, contributing to the overall pharmacological profile of the final compound. While sometimes considered an "excipient" moiety, its deliberate incorporation into the precursor highlights a sophisticated approach to drug design, where every part of the molecule is engineered for optimal performance.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 81709-36-6[1]
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Appearance Solid[2]
Storage Temp. Room Temperature[2]
Purity Typically >95%[2]
Solubility Soluble in common organic solvents like DMF, DMSO

Synthetic Workflow Overview: From Precursor to Kinase Inhibitor

The general synthetic strategy involves the coupling of the this compound core with a suitably functionalized heterocyclic system, typically a 4-chloroquinazoline. This is followed by further elaboration to install moieties that confer selectivity and potency. The workflow is conceptually straightforward, allowing for modular assembly and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

G cluster_0 Core Synthesis cluster_1 Key Coupling Step cluster_2 Final Product Precursor This compound Coupling Nucleophilic Aromatic Substitution (SNAr) Precursor->Coupling Chloroquinazoline Substituted 4-Chloroquinazoline Chloroquinazoline->Coupling KinaseInhibitor Quinazoline-based Kinase Inhibitor Coupling->KinaseInhibitor Formation of C-N bond

Caption: General workflow for synthesizing quinazoline kinase inhibitors.

Exemplary Protocol: Synthesis of a Selective Aurora Kinase B Inhibitor

To illustrate the practical application of this compound, we present a detailed protocol for the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, a potent and orally active selective Aurora B kinase inhibitor.[3] This synthesis, while specific, is representative of the broader strategy for creating this class of compounds. The synthesis starts from a precursor closely related to our title compound, 2-(4-aminophenyl)acetic acid, which is then amidated in the final steps.

Part 1: Synthesis of the Quinazoline Core Intermediate

The initial phase of the synthesis focuses on constructing the key 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline intermediate. This is a common strategy in quinazoline inhibitor synthesis, creating an electrophilic core that can readily react with the primary amine of our precursor.

Step 1: Synthesis of 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline

  • Rationale: This multi-step process begins with the construction of the pyrazole-substituted anthranilonitrile, which is then cyclized to form the quinazolinone, and finally chlorinated to activate the 4-position for the subsequent coupling reaction.

  • Protocol:

    • Suzuki Coupling: 4-Amino-2-chlorobenzonitrile is coupled with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water). The reaction is typically heated under an inert atmosphere until completion.

    • Cyclization: The resulting 2-amino-4-(1-methyl-1H-pyrazol-4-yl)benzonitrile is cyclized by heating with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4(3H)-one.

    • Chlorination: The quinazolinone is then chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. The reaction is typically performed at reflux, and the excess chlorinating agent is removed under reduced pressure. The crude 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline is then purified, typically by column chromatography.

Part 2: Coupling and Final Amidation

With the activated quinazoline core in hand, the next crucial step is the nucleophilic aromatic substitution (SNAr) reaction with the aminophenyl precursor.

Step 2: Synthesis of 2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetic acid

  • Rationale: This SNAr reaction forms the critical C-N bond between the quinazoline scaffold and the aminophenyl moiety. The reaction is typically acid-catalyzed and driven to completion by heating.

  • Protocol:

    • Combine 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (1.0 eq) and 2-(4-aminophenyl)acetic acid (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.

    • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, cool the reaction mixture, and the product often precipitates. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexanes), and dried.

Step 3: Synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide

  • Rationale: The final step involves the amidation of the carboxylic acid with 3-fluoroaniline. Standard peptide coupling reagents are employed to facilitate this transformation efficiently and under mild conditions, preventing side reactions.

  • Protocol:

    • Dissolve 2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or dichloromethane (DCM).

    • Add a peptide coupling reagent such as HATU (1.2 eq) or EDC/HOBt (1.2 eq each), followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

    • Add 3-fluoroaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, the product is isolated by aqueous workup and purified by column chromatography on silica gel or by preparative HPLC to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized kinase inhibitor. The expected data for the target compound are summarized below.

AnalysisExpected Results
¹H NMR (DMSO-d₆) Characteristic signals for the aromatic protons of the quinazoline, pyrazole, and phenyl rings. A singlet for the methylene protons of the acetamide group. Signals for the N-H protons, which may be broad. A singlet for the methyl group on the pyrazole.
Mass Spec (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass of the product (C₂₈H₂₂FN₇O).
HPLC A single major peak indicating high purity (typically >98%).

Conclusion

This compound and its close derivatives are highly valuable precursors in the synthesis of sophisticated kinase inhibitors. The inherent functionalities of this building block—a nucleophilic amine for core coupling and a tunable acetamide side chain—provide a powerful platform for medicinal chemists. The described synthetic route to a selective Aurora B kinase inhibitor exemplifies a robust and modular approach that can be adapted to generate a wide array of potent therapeutic candidates. This strategic use of pre-functionalized building blocks accelerates the drug discovery process, enabling the rapid exploration of chemical space around validated biological targets.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Google Patents. (2003). Substituted quinazoline derivatives as inhibitors of aurora kinases. WO2003055491A1.
  • Google Patents. (2008). Quinazolines and their use as Aurora kinase inhibitors. JP2008542345A.
  • Fancelli, D., et al. (2005). Potent and selective Aurora inhibitors identified by a novel scaffold for protein kinase inhibition. Journal of Medicinal Chemistry, 48(8), 3080–3084. [Link]

  • Bavetsias, V., et al. (2007). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 50(22), 5439-5454. [Link]

  • Kettle, J. G., et al. (2018). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 61(19), 8797–8810. [Link]

  • Ghayor, C., et al. (2017). N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. Scientific Reports, 7, 42108. [Link]

  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]

  • Manchanda, P., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect, 5(1), 1-8. [Link]

  • Wang, J., et al. (2023). Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression. Journal of Clinical Investigation, 133(9), e161929. [Link]

  • Li, H., et al. (2022). Discovery of 2-((6-(3-(1H-pyrazol-4-yl) amino) quinazolin-6-yl) amino)-N-methylbenzamide as a novel discoidin domain receptor 1/2 inhibitor for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(11), 4219-4235. [Link]

  • Santos, I. C., et al. (2023). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Pharmaceuticals, 16(11), 1599. [Link]

Sources

Application of 2-(4-aminophenyl)-N,N-dimethylacetamide in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Initial literature and database searches for "2-(4-aminophenyl)-N,N-dimethylacetamide" (CAS No. 81709-36-6) did not yield sufficient evidence of its widespread application as a monomer or significant additive in polymer chemistry to construct a detailed application note. The available information primarily points to its existence as a chemical entity with limited documented use in polymerization.

Therefore, to fulfill the spirit of the user's request for a comprehensive guide on a related topic, this document will focus on a structurally analogous and industrially significant diamine monomer: 4,4'-Oxydianiline (ODA) . ODA is a cornerstone in the synthesis of high-performance polyimides and polyamides, and its application provides an excellent framework for discussing the principles and protocols relevant to the use of aromatic diamines in polymer chemistry. The insights and methodologies presented herein for ODA can be extrapolated to understand the potential reactivity and applications of other novel aromatic amines.

Application Notes and Protocols for 4,4'-Oxydianiline (ODA) in High-Performance Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of 4,4'-Oxydianiline in Advanced Polymers

4,4'-Oxydianiline (ODA) is a high-purity aromatic diamine that serves as a critical building block in the synthesis of high-performance polymers, most notably polyimides and polyamides (aramids). Its molecular structure, characterized by two aminophenyl groups linked by a flexible ether bridge, imparts a unique combination of thermal stability, mechanical strength, and processability to the resulting polymers.

The ether linkage in ODA provides a degree of conformational flexibility to the polymer backbone, which can enhance solubility and melt processability compared to polymers derived from more rigid diamines. The aromatic nature of the monomer contributes to exceptional thermal and oxidative stability, making ODA-based polymers suitable for demanding applications in the aerospace, electronics, and automotive industries.

Key Applications and Polymer Systems

The primary application of ODA in polymer chemistry is as a diamine monomer in polycondensation reactions. It is a key component in the synthesis of several commercially significant polymers:

  • Polyimides: ODA is famously used in the synthesis of Kapton®, a polyimide film known for its excellent thermal stability, dielectric properties, and chemical resistance. It is also a key monomer in various other polyimide resins and composites.

  • Polyamides (Aramids): In combination with aromatic diacyl chlorides, ODA can be used to synthesize polyamides with high thermal stability and mechanical strength.

  • Poly(amide-imide)s (PAIs): These polymers combine the excellent mechanical properties of polyamides with the superior thermal stability of polyimides. ODA can be incorporated as a diamine monomer in PAI synthesis.

The selection of ODA as a monomer is driven by the desired balance of properties in the final polymer. The ether linkage, for instance, can lower the glass transition temperature (Tg) compared to more rigid diamines, which can be advantageous for processing.

Scientific Principles of ODA in Polymerization

The utility of ODA in polymer synthesis stems from the high reactivity of its two primary amine (-NH₂) groups. These groups readily undergo nucleophilic acyl substitution with electrophilic monomers such as dianhydrides or diacyl chlorides.

Polyimide Synthesis: A Two-Step Process

The most common route for synthesizing polyimides from ODA is a two-step process:

  • Poly(amic acid) Formation: ODA is reacted with a dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). This reaction is typically carried out at low temperatures to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) is then converted to the final polyimide through a cyclodehydration reaction. This can be achieved either by thermal treatment at high temperatures or by chemical imidization at lower temperatures using a dehydrating agent and a catalyst.

The choice of imidization method can significantly impact the final properties of the polyimide. Thermal imidization is common for producing films and coatings, while chemical imidization is often used for molding powders and composites.

Polyamide Synthesis

For polyamide synthesis, ODA is typically reacted with a diacyl chloride, such as terephthaloyl chloride, in a low-temperature solution polycondensation reaction. The reaction is rapid and exothermic, and an acid scavenger, such as a tertiary amine, is often added to neutralize the HCl byproduct.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative polyimide and polyamide using ODA.

Protocol 1: Synthesis of a Polyimide from ODA and Pyromellitic Dianhydride (PMDA)

This protocol describes the synthesis of a poly(amic acid) precursor and its subsequent thermal imidization to form a polyimide film.

Materials:

  • 4,4'-Oxydianiline (ODA), high purity

  • Pyromellitic dianhydride (PMDA), high purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen gas, high purity

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

  • Low-temperature bath

  • Glass plates for film casting

  • Vacuum oven or furnace with temperature programming

Workflow Diagram:

Polyimide_Synthesis cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Thermal Imidization A 1. Dissolve ODA in anhydrous DMAc under N₂ atmosphere B 2. Cool solution to 0-5 °C A->B C 3. Add PMDA portion-wise with vigorous stirring B->C D 4. Stir for 2-4 hours at 0-5 °C C->D E 5. Allow to warm to room temperature and stir for 12-24 hours D->E F Result: Viscous poly(amic acid) solution E->F G 6. Cast poly(amic acid) solution onto a glass plate F->G Proceed to imidization H 7. Dry in a vacuum oven at 80-100 °C for 2-4 hours to remove solvent G->H I 8. Cure the film using a stepwise heating program: 150°C (1h), 200°C (1h), 250°C (1h), 300°C (1h) H->I J Result: Flexible, transparent polyimide film I->J

Caption: Workflow for the two-step synthesis of a polyimide film from ODA and PMDA.

Procedure:

  • Poly(amic acid) Synthesis: a. In a clean, dry three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of ODA in anhydrous DMAc to achieve a solids content of 15-20% (w/w). b. Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction. c. Cool the solution to 0-5 °C using a low-temperature bath. d. Slowly add an equimolar amount of PMDA to the stirred ODA solution in small portions over 30-60 minutes. Maintain the temperature below 10 °C. e. After the addition is complete, continue stirring at 0-5 °C for 2-4 hours. f. Remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase significantly.

  • Thermal Imidization: a. Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness. b. Place the coated glass plate in a vacuum oven and dry at 80-100 °C for 2-4 hours to remove the bulk of the DMAc. c. Carefully remove the partially dried film from the glass plate. d. Place the freestanding film in a programmable oven and cure under a nitrogen atmosphere using a stepwise heating program: 1 hour at 150 °C, 1 hour at 200 °C, 1 hour at 250 °C, and finally 1 hour at 300 °C. e. Cool the oven slowly to room temperature to obtain the final polyimide film.

Self-Validation:

  • The formation of the poly(amic acid) is indicated by a significant increase in solution viscosity.

  • Successful imidization can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the amic acid peaks (around 1660 cm⁻¹ and 3300 cm⁻¹) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) confirm the conversion.

  • The thermal stability of the final polyimide can be assessed using thermogravimetric analysis (TGA).

Protocol 2: Synthesis of a Polyamide from ODA and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation of ODA and terephthaloyl chloride.

Materials:

  • 4,4'-Oxydianiline (ODA), high purity

  • Terephthaloyl chloride, high purity

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Pyridine, anhydrous (acid scavenger)

  • Methanol (for precipitation)

  • Nitrogen gas, high purity

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Addition funnel

  • Low-temperature bath

  • Beaker for precipitation

  • Filtration apparatus

  • Vacuum oven

Workflow Diagram:

Polyamide_Synthesis cluster_0 Polymerization cluster_1 Isolation and Purification A 1. Dissolve ODA and pyridine in anhydrous DMAc under N₂ B 2. Cool solution to 0-5 °C A->B C 3. Add a solution of terephthaloyl chloride in DMAc dropwise B->C D 4. Stir for 2-4 hours at 0-5 °C C->D E Result: Viscous polyamide solution D->E F 5. Precipitate the polymer by pouring the solution into methanol E->F Proceed to isolation G 6. Filter the fibrous polymer F->G H 7. Wash with methanol and water G->H I 8. Dry in a vacuum oven at 80-100 °C H->I J Result: Solid, fibrous polyamide I->J

Caption: Workflow for the synthesis and isolation of a polyamide from ODA.

Procedure:

  • Polymerization: a. In a three-necked flask, dissolve a calculated amount of ODA and a molar equivalent of pyridine (as an acid scavenger) in anhydrous DMAc under a nitrogen atmosphere. b. Cool the solution to 0-5 °C. c. In a separate flask, dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc. d. Add the terephthaloyl chloride solution dropwise to the stirred ODA solution over 30 minutes. e. After the addition is complete, continue stirring at 0-5 °C for 2-4 hours.

  • Isolation and Purification: a. Pour the viscous polymer solution into a beaker containing rapidly stirring methanol to precipitate the polyamide. b. Collect the fibrous polymer by filtration. c. Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts. d. Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Self-Validation:

  • The formation of the polyamide is evident from the precipitation of a fibrous solid.

  • The structure of the polyamide can be confirmed by FTIR and nuclear magnetic resonance (NMR) spectroscopy.

  • The molecular weight of the polymer can be determined by techniques such as gel permeation chromatography (GPC) or inherent viscosity measurements.

Data Presentation

The properties of polymers derived from ODA can be tailored by the choice of the comonomer. The following table summarizes typical properties of a polyimide derived from ODA and PMDA.

PropertyTypical Value
Glass Transition Temp (Tg)360-410 °C
Tensile Strength100-170 MPa
Elongation at Break20-70%
Dielectric Constant (1 kHz)3.1 - 3.5
Decomposition Temp (TGA)> 500 °C (in N₂)

Conclusion

4,4'-Oxydianiline is a versatile and indispensable monomer in the field of high-performance polymers. Its unique chemical structure allows for the synthesis of polymers with an exceptional combination of thermal stability, mechanical strength, and processability. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working on the development of advanced polymer systems. While the originally requested compound, this compound, remains a subject for further investigation regarding its role in polymer chemistry, the established methodologies for ODA serve as a valuable blueprint for the characterization and application of novel aromatic amine monomers.

References

  • Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer. [Link]

  • Ghosh, M. K., & Mittal, K. L. (Eds.). (1996). Polyimides: fundamentals and applications. CRC press. [Link]

  • Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. [Link]

  • Li, Y., & Yang, C. (2012). Aromatic Polyamides (Aramids). In High Performance Polymers (pp. 1-35). Springer, Berlin, Heidelberg. [Link]

  • National Toxicology Program. (1994). NTP technical report on the toxicology and carcinogenesis studies of 4, 4'-oxydianiline (CAS NO. 101-80-4) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program. [Link]

Topic: Derivatization of the Primary Amino Group in 2-(4-aminophenyl)-N,N-dimethylacetamide for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed framework for the chemical derivatization of the primary aromatic amino group of 2-(4-aminophenyl)-N,N-dimethylacetamide. The primary focus is on pre-column derivatization strategies to enhance detectability in high-performance liquid chromatography (HPLC) analyses, a common requirement in pharmaceutical and metabolomic studies. Many amine-containing compounds, including the subject molecule, lack a strong native chromophore or fluorophore, necessitating derivatization for sensitive quantification.[1] This document presents two robust, field-proven protocols: Dansylation and Fluorescamine Derivatization . For each method, we elucidate the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into data interpretation and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical challenges.

Introduction and Scientific Rationale

This compound is a primary aromatic amine. Such compounds are common structural motifs in pharmaceuticals, dye precursors, and other industrial chemicals.[2] Quantitative analysis of these molecules in complex matrices (e.g., biological fluids, environmental samples) often requires high sensitivity and selectivity, which direct HPLC-UV analysis may not provide due to low molar absorptivity at practical wavelengths.

Chemical derivatization addresses this limitation by covalently attaching a tag to the analyte's functional group—in this case, the primary amino group. The ideal derivatizing reagent modifies the analyte to:

  • Enhance Detector Response: Introduce a highly UV-absorbent chromophore or, preferably, an intensely fluorescent fluorophore, enabling detection in the picomole to femtomole range.[1]

  • Improve Chromatographic Properties: Increase the hydrophobicity of the analyte, leading to better retention and separation on common reversed-phase HPLC columns.[1]

  • Form a Stable Product: The derivatization reaction should be rapid, quantitative, and yield a single, stable product to ensure reproducibility and accurate quantification.[3][4]

This guide will focus on two exemplary derivatization reagents, Dansyl Chloride and Fluorescamine, which fulfill these criteria and are widely employed for the analysis of primary and secondary amines.[3][5]

Foundational Chemistry: The Nucleophilic Aromatic Amine

The derivatization reactions discussed herein exploit the nucleophilic character of the primary amino group (-NH₂). The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. For aromatic amines, this nucleophilicity is slightly attenuated compared to aliphatic amines due to the delocalization of the lone pair into the benzene ring. However, it is sufficient for rapid reaction with highly reactive derivatizing agents.

Most derivatization reactions for amines are performed under alkaline conditions (pH 9-10.5).[1][6] This is a critical parameter, as the basic buffer serves two purposes:

  • It ensures the amino group is in its unprotonated, free-base form (R-NH₂), which is the active nucleophile. In acidic or neutral conditions, the group exists predominantly as the protonated ammonium salt (R-NH₃⁺), which is not nucleophilic.

  • It neutralizes the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.[1]

Protocol I: Dansylation for High-Sensitivity Fluorescence Detection

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a classic and robust reagent that reacts with primary and secondary amino groups to form intensely fluorescent N-dansyl-sulfonamide adducts.[1][6] The resulting derivatives are stable and well-suited for reversed-phase HPLC with fluorescence detection.[1]

Reaction Mechanism and Workflow

The reaction is a nucleophilic substitution on the highly electrophilic sulfonyl chloride moiety. The deprotonated primary amine of this compound attacks the sulfur atom of dansyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

Dansylation_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Analyte This compound (Nucleophile, R-NH₂) Derivative Stable, Fluorescent Dansyl-Sulfonamide Adduct Analyte->Derivative Nucleophilic Attack DansylCl Dansyl Chloride (Electrophile) DansylCl->Derivative Buffer Alkaline Buffer (pH 9.5-10.5) Deprotonates Amine Buffer->Analyte Creates R-NH₂ Byproduct HCl (Neutralized by Buffer) Derivative->Byproduct Releases

Caption: Dansylation Reaction Mechanism.

The overall experimental process follows a logical sequence of derivatization, quenching of excess reagent, and analysis.

Caption: Experimental Workflow for Dansylation and HPLC Analysis.[1]

Detailed Experimental Protocol: Dansylation

Reagents & Materials:

  • This compound (Analyte)

  • Dansyl Chloride (Dns-Cl), ≥99% purity

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate (NaHCO₃) and Sodium Carbonate (Na₂CO₃), analytical grade

  • Ammonium Hydroxide (NH₄OH), 25% solution

  • Methanol (MeOH), HPLC grade

  • Deionized Water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL) or 96-well plate

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with Fluorescence Detector (FLD)

Solutions Preparation:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare serial dilutions to create calibration standards (e.g., 0.1 - 50 µg/mL).

  • Carbonate Buffer (100 mM, pH 9.8): Dissolve NaHCO₃ and Na₂CO₃ in deionized water to achieve the target pH.

  • Dansyl Chloride Reagent (5 mg/mL): Prepare fresh daily and protect from light. Dissolve 25 mg of Dansyl Chloride in 5 mL of acetonitrile.[7]

  • Quenching Solution (10% v/v Ammonium Hydroxide): Add 1 mL of 25% NH₄OH to 1.5 mL of deionized water.[8]

Derivatization Procedure:

  • In a microcentrifuge tube, add 50 µL of the analyte standard or sample solution.

  • Add 100 µL of the 100 mM Carbonate Buffer (pH 9.8). Vortex briefly.

  • Add 100 µL of the freshly prepared Dansyl Chloride reagent. Vortex thoroughly for 30 seconds.

  • Incubate the mixture in a heating block at 60°C for 30 minutes in the dark.

  • Remove the tube and allow it to cool to room temperature.

  • Quenching: Add 25 µL of the 10% ammonium hydroxide solution to consume the excess, unreacted dansyl chloride.[1] Vortex for 10 seconds.

  • The sample is now ready for analysis. If necessary, dilute with the mobile phase initial composition or centrifuge to pellet any precipitate before transferring the supernatant to an HPLC vial.

HPLC Analysis & Expected Results

The dansylated derivative is significantly more hydrophobic than the parent amine, allowing for excellent retention and separation on a C18 column.

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention for the hydrophobic dansyl group.
Mobile Phase A Water with 0.1% Formic Acid or Phosphate BufferControls pH and ensures good peak shape.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Elutes the hydrophobic derivative.
Elution Mode GradientTypically required to elute the derivative and separate it from early-eluting matrix components and reagent byproducts. A common gradient might be 30% B to 95% B over 15-20 minutes.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CEnsures reproducible retention times.
Injection Vol. 10-20 µLStandard injection volume.
Fluorescence Excitation (λex): ~330-350 nmCorresponds to the absorbance maximum of the dansyl fluorophore.
Detection Emission (λem): ~520-540 nmCorresponds to the fluorescence emission maximum.

Expected Outcome: A sharp, well-resolved peak for the dansylated analyte, with a significantly longer retention time than the underivatized parent compound. The method should exhibit excellent linearity over a wide concentration range, with limits of detection (LOD) in the low ng/mL to pg/mL range.

Protocol II: Fluorescamine Derivatization for Rapid and Specific Labeling

Fluorescamine is a highly valuable reagent that reacts almost instantaneously at room temperature with primary amines to yield a fluorescent product.[9] A key advantage is that fluorescamine itself and its hydrolysis byproducts are non-fluorescent, resulting in very low background noise and eliminating the need for a quenching step.[9][10] However, it does not react with secondary amines to form a fluorescent product.[5]

Reaction Mechanism

The primary amine attacks one of the lactone carbonyls of the spiro-lactone structure of fluorescamine. This is followed by a rapid rearrangement and dehydration to form a stable, highly fluorescent pyrrolinone moiety. The entire reaction is typically complete within seconds to minutes.[9]

Fluorescamine_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Analyte Analyte Primary Amine (R-NH₂) Derivative Fluorescent Pyrrolinone Product Analyte->Derivative Attack & Rearrangement Fluorescamine Fluorescamine (Non-Fluorescent) Fluorescamine->Derivative Conditions Aqueous Buffer (pH 8-9) Room Temperature Instantaneous Reaction Water H₂O Derivative->Water Releases

Caption: Fluorescamine Reaction with a Primary Amine.[10]

Detailed Experimental Protocol: Fluorescamine

Reagents & Materials:

  • Analyte stock solutions and standards (as prepared in section 3.2)

  • Fluorescamine, ≥98% purity

  • Acetone or Dioxane, HPLC grade (water-miscible, non-hydroxylic solvent)[11]

  • Sodium Borate buffer (e.g., 0.2 M, pH 9.0)

  • HPLC system with Fluorescence Detector (FLD)

Solutions Preparation:

  • Analyte & Standards: Use the same standards prepared for the dansylation protocol.

  • Borate Buffer (0.2 M, pH 9.0): Dissolve boric acid in deionized water and adjust pH to 9.0 with NaOH.

  • Fluorescamine Reagent (1.5 mg/mL): Prepare fresh immediately before use as it is susceptible to hydrolysis. Dissolve 15 mg of fluorescamine in 10 mL of acetone.

Derivatization Procedure:

  • In a microcentrifuge tube, add 100 µL of the analyte standard or sample (prepared in aqueous buffer or water).

  • Add 100 µL of 0.2 M Borate Buffer (pH 9.0) and vortex.

  • While vortexing vigorously, rapidly add 50 µL of the fluorescamine reagent. The rapid addition to a vortexing solution is crucial to prevent precipitation of the reagent and ensure efficient reaction.

  • The reaction is complete almost instantly. Allow the mixture to stand for 1-2 minutes at room temperature.

  • The sample is ready for immediate injection into the HPLC system. No quenching is required.

HPLC Analysis & Expected Results
ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining the moderately hydrophobic derivative.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphate BufferControls pH for consistent ionization and peak shape.
Mobile Phase B Acetonitrile (ACN)Organic eluent.
Elution Mode GradientEffective for separating the derivative from matrix interferences.
Flow Rate 1.0 mL/minStandard flow rate.
Fluorescence Excitation (λex): ~390 nmCorresponds to the absorbance maximum of the fluorophore.[5]
Detection Emission (λem): ~475 nmCorresponds to the fluorescence emission maximum.[5]

Expected Outcome: The fluorescamine derivative will elute as a sharp, well-defined peak. The primary advantages of this method are its speed and specificity for primary amines, leading to cleaner chromatograms with very low background signal.

General Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Peak 1. Incorrect pH (too low).2. Degraded derivatizing reagent.3. Insufficient incubation time/temp (Dansyl-Cl).1. Verify buffer pH is in the optimal range (9-10.5).2. Prepare fresh derivatizing reagent daily.3. Ensure incubation parameters are met.
Multiple Product Peaks 1. Reaction with other nucleophiles in the sample.2. Instability of the derivative.3. Side reactions.1. Optimize sample cleanup (e.g., SPE) before derivatization.2. Analyze samples promptly after derivatization.3. Strictly control reaction conditions (temp, time, stoichiometry).
Large Reagent-Related Peaks 1. Incomplete quenching (Dansyl-Cl).2. Hydrolysis of reagent.1. Ensure sufficient quenching agent is added and allowed to react.2. Optimize the HPLC gradient to separate the analyte peak from reagent byproducts. For fluorescamine, this is less of an issue as byproducts are non-fluorescent.
Poor Peak Shape (Tailing/Fronting) 1. Column degradation.2. Mismatch between sample solvent and mobile phase.3. pH of mobile phase is suboptimal.1. Use a guard column; replace the analytical column if necessary.2. If possible, dilute the final sample in the initial mobile phase.3. Adjust mobile phase pH; adding a buffer or ion-pairing agent may help.

Conclusion

Derivatization of the primary amino group in this compound using dansyl chloride or fluorescamine are powerful strategies to enable its sensitive and reliable quantification by HPLC-FLD. Dansylation offers the formation of a highly stable and intensely fluorescent derivative, making it a gold standard for many applications. Fluorescamine provides a rapid, specific, and convenient alternative with the advantage of non-fluorescent byproducts, leading to exceptionally clean baselines. The choice between these methods will depend on the specific requirements of the assay, including sample matrix complexity, required throughput, and the presence of other potentially reactive amines. By understanding the principles and following the detailed protocols outlined in this guide, researchers can successfully implement these techniques to overcome the challenges of analyzing low-level, poorly-detectable amine compounds.

References

  • Benchchem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
  • Nakazawa H, et al. The use of fluorescamine as a detection reagent in protein microcharacterization. PubMed.
  • Vo-Dinh T, et al. Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines. Oak Ridge National Laboratory.
  • Kumbhar, A. A., et al. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • McFarland, J. M., et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023.
  • Benchchem. Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
  • McFarland, J. M., et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. 2023.
  • You, J., et al. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Ghashang, M., et al. Aromatic Sulfonamides. Journal of Synthetic Chemistry. 2023.
  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. 2024.
  • BioTek Instruments. Reaction of fluorescamine and primary amino groups. ResearchGate.
  • BioTek Instruments. Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. 2002.
  • Musa, H. H., et al. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. 2020.
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Carneiro, M. C., et al. Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence. RSC Publishing.
  • Zhang, C., et al. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. 2003.
  • Haugland, R. P., et al. Reagents for detection of primary amines. Google Patents. 1997.
  • Hussain, A., et al. Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. 2019.
  • Guo, K., et al. Targeted quantification of amino acids by dansylation. National Institutes of Health.
  • de Fátima Reis, B., et al. Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV.
  • Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
  • Gkriniari, A., et al. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. 2024.
  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines.
  • Kjell, D. P., et al. Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives.
  • Singh, R., et al. A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. 2016.
  • Higashi, T., et al. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.
  • Wikipedia. 4-Aminoacetanilide.
  • Vale, N. N-Acylation Reactions of Amines. ResearchGate. 2019.
  • Checkcinco, C. A. S., et al. N-acylation of amines. Google Patents. 2011.

Sources

Introduction: Unlocking the Synthetic Potential of a Versatile Aniline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Substitution Reactions of 2-(4-aminophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This compound is a bifunctional organic compound featuring a primary aromatic amine and a tertiary amide. This structure makes it a valuable building block in the synthesis of more complex molecules for pharmaceuticals, materials science, and other areas of chemical research. The key to its synthetic utility lies in the reactivity of the aniline moiety. The primary amino group (-NH₂) is a powerful activating group, rendering the aromatic ring highly susceptible to attack by electrophiles.[1][2]

This guide provides a detailed exploration of the reaction of this compound with common electrophiles. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind specific experimental choices, and the strategies required to achieve controlled and selective outcomes. The protocols described herein are designed to be self-validating, incorporating established chemical principles for predictable results.

Molecular Profile and Physicochemical Properties

A thorough understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValueSource
CAS Number 81709-36-6[3][4]
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol [3][5]
Appearance Solid (form may vary)N/A
Storage Keep in a dark place, inert atmosphere, room temperature.[6]

The Chemistry of Reactivity: An Electron-Rich Aromatic System

The reactivity of this compound in electrophilic aromatic substitution (EAS) is dominated by the primary amino (-NH₂) group. This group exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons into the benzene ring's π-system.[7] This donation significantly increases the electron density of the ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself.[8]

The resonance delocalization of the nitrogen lone pair concentrates negative charge at the positions ortho and para to the amino group.[2][7] Since the para position is already occupied by the acetamide side chain, electrophilic attack is strongly directed to the two equivalent ortho positions.

Diagram 1: Resonance effect of the amino group.

However, this high reactivity is a double-edged sword. It can lead to undesirable side reactions, such as polysubstitution and oxidation.[1] Furthermore, the basicity of the amino group can cause complications with acidic reagents and catalysts, a critical consideration in reactions like nitration and Friedel-Crafts.[8]

The "Protection-Reaction-Deprotection" Strategy: A Paradigm of Control

To tame the high reactivity of the amino group and prevent unwanted side reactions, a common and highly effective strategy involves the temporary protection of the amine, most frequently through acetylation .[9]

This workflow involves three key stages:

  • Protection: The primary amine is converted into a secondary amide (an acetanilide). The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but its activating strength is significantly attenuated. This is because the nitrogen lone pair is now delocalized between the aromatic ring and the adjacent carbonyl group.

  • Electrophilic Substitution: The desired reaction (e.g., halogenation, nitration) is performed on the protected, less-activated substrate. This allows for cleaner reactions and greater control over regioselectivity.

  • Deprotection: The acetyl group is removed by acid or base hydrolysis to regenerate the primary amino group, yielding the final desired product.

G Start Starting Material This compound Protected Protection (Acetylation) Forms 2-(4-acetamidophenyl)-N,N-dimethylacetamide Start->Protected Acetic Anhydride Reaction Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) Protected->Reaction Electrophile (E+) Deprotected Deprotection (Hydrolysis) Removes acetyl group Reaction->Deprotected H+ or OH- / H2O Final Final Product Ortho-substituted derivative Deprotected->Final

Diagram 2: General workflow for controlled electrophilic substitution.

Application Protocols for Key Electrophilic Reactions

A. Controlled Monobromination

Rationale: Direct bromination of anilines with bromine water typically leads to the rapid formation of 2,4,6-tribromoaniline.[1] For the target molecule, this would result in di-bromination at the 2- and 6-positions (ortho to -NH₂). The protection-reaction-deprotection strategy is essential for achieving a clean, mono-brominated product.

Protocol:

Step 1: Protection (Acetylation)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound in 20 mL of glacial acetic acid.

  • Add 12 mmol (1.2 equivalents) of acetic anhydride to the solution.

  • Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid, 2-(4-acetamidophenyl)-N,N-dimethylacetamide, by vacuum filtration. Wash the solid with cold water and dry it thoroughly.

Step 2: Bromination

  • Dissolve the dried acetanilide from Step 1 in 25 mL of glacial acetic acid in a flask protected from light.

  • In a separate container, prepare a solution of 10 mmol of bromine (Br₂) in 5 mL of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

  • Stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 150 mL of cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection (Acid Hydrolysis)

  • To the crude brominated product from Step 2, add a mixture of 20 mL of ethanol and 10 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 2-(2-bromo-4-aminophenyl)-N,N-dimethylacetamide. Purify by column chromatography or recrystallization as needed.

B. Regioselective Nitration

Rationale: Direct nitration of anilines using a standard mixture of nitric acid and sulfuric acid is problematic. The strongly acidic conditions protonate the basic amino group, forming an anilinium ion (-NH₃⁺).[10] This ion is a deactivating, meta-directing group, leading to the formation of the undesired meta-nitro product and other side products.[8] Therefore, protection of the amino group is mandatory for achieving ortho-nitration.

Protocol:

Step 1: Protection (Acetylation)

  • Follow the same procedure as Step 1 in the bromination protocol to synthesize 2-(4-acetamidophenyl)-N,N-dimethylacetamide.

Step 2: Nitration

  • To a flask containing the dried acetanilide from Step 1, add 15 mL of glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add 10 mL of concentrated sulfuric acid while keeping the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 10 mmol of concentrated nitric acid (70%) to 5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Deprotection (Hydrolysis)

  • Follow the same procedure as Step 3 in the bromination protocol, using the crude nitro-product from the previous step to yield 2-(2-nitro-4-aminophenyl)-N,N-dimethylacetamide.

C. Friedel-Crafts Alkylation and Acylation

Feasibility Analysis: Standard Friedel-Crafts reactions are not viable for this compound or anilines in general.[1] The primary amino group is a Lewis base that reacts readily with the Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required for the reaction.[8] This acid-base reaction forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards further electrophilic attack. This effectively shuts down the desired reaction. Alternative synthetic strategies that do not involve a Lewis acid catalyst are required to introduce alkyl or acyl groups to the ring.

Safety and Handling

Safe laboratory practice is paramount. Always consult the full Safety Data Sheet (SDS) for any chemical before use.[11][12][13]

Hazard CategoryDescriptionPrecautionary Measures
Health Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3]Wear nitrile gloves, safety glasses/goggles, and a lab coat. Handle only in a well-ventilated chemical fume hood.[11]
Flammability Combustible liquid (related solvents like DMAc).[13]Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, CO₂).[13]
Handling Avoid dust formation and inhalation of vapors. Do not get in eyes, on skin, or on clothing.[11]Use personal protective equipment. Ensure eyewash stations and safety showers are accessible.[13]
First Aid Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water, do not induce vomiting. Seek immediate medical attention.[11]

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Testbook. Retrieved from [Link]

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link]

  • Sathee Forum. (2025). Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Land of Chemistry. (2024). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved from [Link]

Sources

A Comprehensive Guide to the Quantification of 2-(4-aminophenyl)-N,N-dimethylacetamide: Validated HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed, validated analytical methods for the precise and accurate quantification of 2-(4-aminophenyl)-N,N-dimethylacetamide. As a key intermediate or potential impurity in pharmaceutical manufacturing, its quantification is critical for process control, quality assurance, and regulatory compliance. We present two robust, self-validating protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and bioanalytical applications. Each protocol is grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Guiding Principles

This compound is an aromatic amine derivative whose presence in drug substances or products must be carefully controlled. Accurate quantification ensures product quality, safety, and efficacy. The validation of analytical methods is a mandatory regulatory requirement, providing documented evidence that a procedure is fit for its intended purpose.[4][5][6]

The methodologies detailed herein are designed and validated according to the principles outlined in the ICH Q2(R1) and FDA guidelines.[2][3][7] Key validation characteristics addressed include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[9][10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

The following workflow provides a general overview of the analytical process described in this note.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting Sample Obtain Sample (e.g., Drug Substance, Plasma) Prep Sample Preparation (Dilution, Extraction) Sample->Prep Process Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Prep->Analysis Inject DataAcq Data Acquisition (Chromatogram) Analysis->DataAcq Generate Integration Peak Integration & Quantification DataAcq->Integration Process Report Final Report (Concentration, Validation Data) Integration->Report Compile Method_Selection Start What is the primary application? QC Routine QC / Purity Assay (High Concentration) Start->QC High Conc. (>1 µg/mL) Trace Trace Analysis / Bioanalysis (Low Concentration) Start->Trace Low Conc. (<1 µg/mL) HPLC Use HPLC-UV Method QC->HPLC LCMS Use LC-MS/MS Method Trace->LCMS

Sources

Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(4-aminophenyl)-N,N-dimethylacetamide. This compound, an important intermediate in pharmaceutical synthesis, requires a robust and reliable analytical method to ensure quality control throughout the drug development process. This application note details a systematic approach to method development, from initial parameter selection based on the analyte's physicochemical properties to a full validation protocol according to the International Council for Harmonisation (ICH) guidelines. The described method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products.

Introduction: The Analytical Imperative

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and stability are critical to the quality and safety of the final drug product. Therefore, a precise, accurate, and robust analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice for this purpose due to its high resolving power, sensitivity, and wide applicability in the pharmaceutical industry.

This guide is intended for researchers, analytical scientists, and drug development professionals. It offers not just a protocol, but also the scientific rationale behind the methodological choices, empowering the user to adapt and troubleshoot the method as needed.

Analyte Profile: Understanding this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
XLogP3-AA (log P) 0.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 46.3 Ų[1]
Predicted pKa (basic) ~4.5 (aromatic amine)In-silico prediction
Predicted UV λmax ~240 nm and ~290 nmIn-silico prediction

The low log P value and the presence of polar functional groups (amine and amide) indicate that this compound is a polar compound. This polarity suggests that reversed-phase HPLC will be a suitable technique, where a nonpolar stationary phase is used with a polar mobile phase. The aromatic ring provides a chromophore, making UV detection a viable and sensitive option.

The primary amine group is the most likely site of protonation. An in-silico prediction suggests a pKa of approximately 4.5. To ensure good peak shape and consistent retention, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the pKa. Therefore, a mobile phase pH of either ≤ 2.5 or ≥ 6.5 would be appropriate.

HPLC Method Development Strategy

Our strategy is to develop a simple, robust, and isocratic RP-HPLC method. An isocratic method is preferred for its simplicity and reproducibility in routine quality control environments.

Initial Chromatographic Conditions (Starting Point)

Based on the analyte's properties and common practices for analyzing aromatic amines, the following starting conditions are proposed:

ParameterRecommended Starting ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and robust choice for retaining moderately polar aromatic compounds.
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)Acetonitrile is a common organic modifier with good UV transparency. A phosphate buffer at pH 3.0 will ensure the analyte is in its protonated form, promoting good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 240 nmBased on the predicted UV spectrum for aromatic amines. A diode array detector (DAD) should be used to monitor the full spectrum and confirm peak purity.
Sample Diluent Mobile PhaseTo ensure compatibility with the mobile phase and good peak shape.
Method Optimization Workflow

The initial conditions provide a starting point. A systematic approach is necessary to achieve optimal separation.

G cluster_0 Method Development Workflow A Initial Conditions Assessment (Peak Shape, Retention Time) B Optimize Mobile Phase Composition (% Organic Modifier) A->B Adjust for optimal k' (2-10) C Optimize Mobile Phase pH B->C Improve peak shape (tailing/fronting) D Fine-tune Flow Rate and Temperature C->D Enhance resolution and reduce run time E Final Method Confirmation D->E Confirm robustness

Caption: Workflow for HPLC method optimization.

Step-by-Step Optimization Protocol:

  • Initial Injection: Prepare a standard solution of this compound (e.g., 10 µg/mL in mobile phase) and inject it using the starting conditions.

  • Evaluate Retention:

    • If the retention time is too short (k' < 2), decrease the percentage of acetonitrile in the mobile phase in 5% increments.

    • If the retention time is too long (k' > 10), increase the percentage of acetonitrile.

  • Assess Peak Shape:

    • Observe the peak symmetry (tailing or fronting factor). If the peak is tailing, a slight adjustment of the mobile phase pH (e.g., to 2.8 or 3.2) might be beneficial. Ensure the pH remains at least 1.5 units away from the pKa.

  • Final Adjustments: Once a suitable retention time and good peak shape are achieved, minor adjustments to the flow rate can be made to reduce the analysis time if necessary. Ensure that resolution from any potential impurities is not compromised.

Detailed Experimental Protocols

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 3.0):

    • Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

  • Mobile Phase:

    • Mix acetonitrile and the 20 mM potassium phosphate buffer (pH 3.0) in the optimized ratio (e.g., 30:70, v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in and dilute to 100 mL with the mobile phase in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity and other validation studies.

Sample Preparation

For drug substance analysis, a simple dilution in the mobile phase is typically sufficient. For drug product analysis, a validated extraction procedure would be required.

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is crucial to ensure its reliability for its intended purpose. The following parameters should be assessed according to ICH guidelines[2].

G cluster_1 Method Validation Protocol (ICH Q2) Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DetectionLimit Detection Limit (DL) Precision->DetectionLimit QuantitationLimit Quantitation Limit (QL) DetectionLimit->QuantitationLimit Robustness Robustness QuantitationLimit->Robustness

Sources

The Versatile Building Block: A Guide to the Synthesis and Application of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-(4-aminophenyl)-N,N-dimethylacetamide emerges as a bifunctional reagent of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. Its structure, featuring a reactive primary aromatic amine and a robust N,N-dimethylacetamide moiety, offers a versatile platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and multifaceted applications of this valuable intermediate, complete with detailed experimental protocols and mechanistic insights to empower researchers in their scientific endeavors.

The primary amino group serves as a classical nucleophile and a precursor to diazonium salts, opening avenues for the synthesis of a wide range of aromatic derivatives. Concurrently, the N,N-dimethylacetamide group, while generally stable, can influence the molecule's solubility and electronic properties, and in some contexts, participate in or direct reactions. This unique combination of functionalities makes this compound a strategic choice for the synthesis of pharmaceuticals, high-performance polymers, and functional dyes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization.

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂OPubChem[1]
Molecular Weight178.23 g/mol PubChem[1]
AppearanceNot specified, likely a solid-
XLogP3-AA0.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count2PubChem[1]

Safety Profile:

This compound is predicted to have the following hazards based on GHS classifications:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process involving the preparation of the nitro-analogue followed by its reduction.

Protocol 1: Synthesis of 2-(4-nitrophenyl)-N,N-dimethylacetamide

This protocol is adapted from the synthesis of similar N-aryl acetamides.[2]

Reaction Scheme:

Synthesis_of_2-(4-nitrophenyl)-N,N-dimethylacetamide 2-(4-nitrophenyl)acetyl_chloride 2-(4-nitrophenyl)acetyl chloride product 2-(4-nitrophenyl)-N,N-dimethylacetamide 2-(4-nitrophenyl)acetyl_chloride->product Et3N, THF, 0 °C to rt dimethylamine Dimethylamine (in THF) dimethylamine->product

A schematic for the synthesis of the nitro precursor.

Materials:

  • 2-(4-nitrophenyl)acetyl chloride

  • Dimethylamine (2.0 M solution in THF)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of 2-(4-nitrophenyl)acetyl chloride (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a 2.0 M solution of dimethylamine in THF (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(4-nitrophenyl)-N,N-dimethylacetamide.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction to this compound

This protocol utilizes a standard catalytic hydrogenation for the reduction of the nitro group.

Reaction Scheme:

Reduction_to_this compound nitro_compound 2-(4-nitrophenyl)-N,N-dimethylacetamide product This compound nitro_compound->product H2 (1 atm), Pd/C, Ethanol, rt

A schematic for the reduction of the nitro group.

Materials:

  • 2-(4-nitrophenyl)-N,N-dimethylacetamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) in ethanol, add 10% Pd/C (10% by weight).

  • Stir the suspension under an atmosphere of hydrogen (1 atm, balloon) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The successful reduction can be confirmed by the disappearance of the nitro group signals and the appearance of amine protons in the ¹H NMR spectrum, as well as a corresponding mass change in the mass spectrum.

Applications in Organic Synthesis

The bifunctional nature of this compound allows for its use in a variety of synthetic applications.

Application 1: Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical heterocyclic motif found in numerous pharmaceuticals. The reaction of an o-phenylenediamine with a carboxylic acid or its derivative is a common method for their synthesis.

Rationale: this compound can be envisioned to react with an o-phenylenediamine. While the acetamide is generally stable, under acidic conditions, it could potentially hydrolyze to the corresponding carboxylic acid in situ, which would then undergo condensation. Alternatively, the amino group of the building block can be part of a diamine reactant.

Illustrative Reaction Scheme:

Benzimidazole_Synthesis building_block This compound product 2-((4-(dimethylcarbamoyl)methyl)phenyl)benzimidazole building_block->product Polyphosphoric acid, Heat diamine o-phenylenediamine diamine->product

A plausible route to a benzimidazole derivative.

Protocol 3: Synthesis of a Benzimidazole Derivative

This protocol is adapted from the synthesis of 2-(4-aminophenyl)benzimidazole.[3]

Materials:

  • This compound

  • o-phenylenediamine

  • Polyphosphoric acid (PPA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq) and o-phenylenediamine (1.1 eq).

  • Add polyphosphoric acid (a sufficient amount to ensure stirring) and heat the mixture to 150-180 °C.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add the reaction mixture to a beaker of ice water with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Self-Validation: Characterization of the product by ¹H NMR should show the characteristic benzimidazole protons and the disappearance of the amine protons from the starting materials. Mass spectrometry will confirm the expected molecular weight.

Application 2: Synthesis of Azo Dyes

The primary aromatic amine of this compound is an excellent handle for the synthesis of azo dyes through diazotization followed by coupling with an electron-rich aromatic compound.

Rationale: The Sandmeyer reaction and related azo coupling reactions are cornerstone transformations of aromatic amines. The resulting azo compounds are highly colored and have widespread applications as dyes and pigments.

Illustrative Reaction Scheme:

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling building_block This compound diazonium_salt Diazonium salt intermediate building_block->diazonium_salt NaNO2, HCl, 0-5 °C azo_dye Azo dye product diazonium_salt->azo_dye coupling_partner Electron-rich aromatic (e.g., N,N-dimethylaniline) coupling_partner->azo_dye NaOH, 0-5 °C Polyamide_Synthesis building_block This compound polyamide Polyamide building_block->polyamide diacyl_chloride Diacyl chloride (e.g., terephthaloyl chloride) diacyl_chloride->polyamide Base (e.g., pyridine), NMP, rt

Polycondensation to form a polyamide.

Protocol 5: Synthesis of a Polyamide

This protocol is based on the Yamazaki phosphorylation reaction, a method for direct polycondensation. [4] Materials:

  • This compound

  • A dicarboxylic acid (e.g., isophthalic acid)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid (1.0 eq), this compound (1.0 eq), NMP, LiCl, pyridine, and triphenyl phosphite.

  • Heat the reaction mixture to 100-120 °C under a gentle stream of nitrogen.

  • Stir the mixture at this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Pour the viscous solution into a large volume of methanol with vigorous stirring.

  • The fibrous polymer precipitate is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven.

Self-Validation: The formation of a polymer can be confirmed by its physical appearance (fibrous solid) and high viscosity in solution. The structure can be characterized by FT-IR spectroscopy (amide C=O and N-H stretching) and NMR. The molecular weight can be determined by techniques such as gel permeation chromatography (GPC).

Application 4: Amide Bond Formation in Medicinal Chemistry

The primary amino group can be readily acylated to form a new amide bond, a common transformation in the synthesis of drug candidates.

Rationale: The amide bond is a ubiquitous functional group in pharmaceuticals. The use of coupling reagents allows for the mild and efficient formation of this bond between an amine and a carboxylic acid.

Illustrative Reaction Scheme:

Amide_Coupling building_block This compound product N-(4-((dimethylcarbamoyl)methyl)phenyl)alkanamide building_block->product carboxylic_acid Carboxylic acid (R-COOH) carboxylic_acid->product EDC, HOBt, DIPEA, DMF, rt

A typical amide coupling reaction.

Protocol 6: Amide Coupling Reaction

This protocol employs a standard EDC/HOBt coupling procedure.

Materials:

  • This compound

  • A carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The formation of the new amide bond can be confirmed by the appearance of a new set of signals in the ¹H and ¹³C NMR spectra corresponding to the coupled carboxylic acid moiety, and the expected molecular ion in the mass spectrum.

Potential Application in the Synthesis of PARP Inhibitors

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for its participation in a wide range of chemical transformations, leading to the synthesis of diverse and important molecular targets. The protocols and applications detailed in this guide are intended to serve as a comprehensive resource for researchers, enabling them to harness the full synthetic potential of this remarkable compound. As with all chemical research, careful planning, execution, and characterization are essential for success.

References

  • Synthesis of 2-(4-aminophenyl) benzimidazole under microwave irradiation. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Scribd. Retrieved from [Link]

  • Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-aminophenyl)-N,N-dimethylacetamide (CAS 81709-36-6).[1] This guide is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity. We will address common challenges and provide field-proven solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that are frequently encountered when handling this compound for the first time.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of the corresponding nitro compound, 2-(4-nitrophenyl)-N,N-dimethylacetamide. Therefore, the most prevalent impurities are:

  • Unreacted Starting Material: 2-(4-nitrophenyl)-N,N-dimethylacetamide.

  • Side-products of Reduction: Intermediates from the nitro reduction, such as hydroxylamines or azo/azoxy compounds, can be present, often contributing to coloration (yellow to brown hues).

  • Solvent-Related Impurities: If N,N-dimethylacetamide (DMAc) is used as a reaction solvent, its degradation products like acetic acid and dimethylamine may be present.[2] Oxidized DMAc can also introduce formaldehyde-related derivatives.

  • Inorganic Salts: If metal-based reducing agents (e.g., Fe, Zn, SnCl₂) are used, inorganic salts will be present in the crude product and must be removed.[3]

Q2: I have a crude solid product. What is the first purification method I should attempt?

A2: For most organic solids, recrystallization is the most efficient and scalable first-line purification technique.[4] It is particularly effective at removing small amounts of impurities that have different solubility profiles from the desired product. Given the structure of this compound, a polar molecule with hydrogen bonding capabilities, several solvent systems are likely to be effective.

Q3: How can I effectively monitor the purity of my compound throughout the purification process?

A3: A combination of chromatographic techniques is recommended:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of reaction progress and fraction analysis during column chromatography. For aromatic amines, standard silica gel plates can be used. Visualization is typically achieved with a UV lamp (254 nm) and can be enhanced by specific stains.[5] For instance, a cinnamaldehyde solution can produce a yellow spot with primary aromatic amines, or diazotization followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine can yield distinctly colored spots.[5][6]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment, HPLC is the industry standard. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a good starting point. This allows for the separation and quantification of closely related impurities.[7]

Q4: Are there any stability concerns with this compound I should be aware of?

A4: The primary stability concern for this compound, like many primary aromatic amines, is its susceptibility to oxidation. Exposure to air and light can lead to the formation of colored impurities over time. Therefore, it is recommended to:

  • Store the purified solid under an inert atmosphere (e.g., nitrogen or argon).

  • Protect it from light by using amber vials or storing it in the dark.

  • Store at reduced temperatures (refrigeration is often sufficient).

Section 2: Troubleshooting Purification Workflows

This section provides detailed answers to specific problems you may encounter during your experiments.

Recrystallization Issues

Q5: My compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling rate is too fast.

Causality & Solution:

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound, making it more prone to oiling out. Consider a pre-purification step like an acid-base extraction or a quick filtration through a silica plug to remove gross impurities.

  • Inappropriate Solvent Choice: The solvent may be too good, meaning the compound's solubility does not decrease sharply enough with temperature.

  • Cooling Too Rapidly: Rapid cooling does not give molecules sufficient time to orient themselves into a crystal lattice.

Troubleshooting Protocol:

  • Re-heat the solution until the oil redissolves completely.

  • Add more solvent (10-20% volume increase) to reduce the saturation level.

  • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a large beaker of hot water and allow it to cool to room temperature over several hours before moving it to an ice bath.

  • If the problem persists, consider a different solvent system. A solvent pair (one solvent in which the compound is soluble and a miscible "anti-solvent" in which it is not) can be very effective.[8][9]

Q6: I've cooled my recrystallization solution, but no crystals have formed. How can I induce crystallization?

A6: Crystal formation requires nucleation, the initial formation of a small seed crystal. If the solution is clean and the glass flask is very smooth, spontaneous nucleation may not occur.

Causality & Solution: The energy barrier for nucleation has not been overcome. You can manually introduce a nucleation site or increase the supersaturation.

Troubleshooting Protocol (in order of preference):

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a nucleation site for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound saved, add it to the cold solution.[10] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent using a stream of nitrogen or gentle heating and then allow it to cool again.[10]

  • Cool to a Lower Temperature: Move the flask from an ice bath to a freezer, but monitor it to prevent the solvent itself from freezing.

Q7: My final product is still yellow after recrystallization. How can I remove colored impurities?

A7: A persistent yellow or brown color is often due to highly conjugated, polar impurities (e.g., oxidation products or azo compounds) that get trapped in the crystal lattice.

Causality & Solution: These impurities have a strong affinity for solid surfaces. A bulk adsorbent like activated carbon is highly effective at binding these colored molecules.

Protocol 2: Activated Carbon Treatment for Color Removal

  • Dissolve the impure solid in the minimum amount of a suitable hot recrystallization solvent.

  • Add a very small amount of activated carbon (charcoal) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent bumping. It is safer to cool the solution slightly, add the carbon, and then re-heat to boiling.

  • Simmer the solution with the carbon for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® in a heated funnel to remove the carbon. The filtrate should be colorless.

  • Allow the filtered solution to cool and crystallize as per the standard procedure.

Chromatography Issues

Q9: My compound is streaking badly on a silica gel column. How can I achieve sharp, well-defined bands?

A9: Streaking or "tailing" of basic compounds like aromatic amines on silica gel is a classic problem.

Causality & Solution: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound can undergo a strong acid-base interaction with these sites, leading to slow and uneven elution. To solve this, you must neutralize or mask these acidic sites.

Troubleshooting Protocol:

  • Add a Basic Modifier to the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase.

    • Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N).

    • Alternatively, for very basic compounds, a 1-2% solution of 7N ammonia in methanol can be used as the polar component of the mobile phase.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded-phase silica like amino-propylated silica.

Q10: I have an impurity that co-elutes with my product in my standard solvent system. What are my options for improving separation?

A10: Co-elution occurs when the impurity and the product have very similar polarities and affinities for the stationary phase in a given solvent system.

Causality & Solution: The selectivity of your chromatographic system is insufficient. You need to change the conditions to exploit different intermolecular interactions.

Troubleshooting Protocol:

  • Change Mobile Phase Selectivity: Do not just change the ratio of your current solvents; change one of the solvents entirely. The "eluent strength" may be similar, but the selectivity will change. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane, Hexane/Acetone, or Toluene/Ethyl Acetate. Different solvents interact with your compounds via different mechanisms (e.g., dipole-dipole vs. hydrogen bonding), which can alter the relative retention times.

  • Switch to a Different Stationary Phase: If changing the mobile phase is unsuccessful, the next step is to change the stationary phase. If you are using silica, consider trying alumina or a reverse-phase C18 silica. Reverse-phase chromatography separates compounds primarily based on hydrophobicity and is an excellent alternative for polar compounds.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolution than flash chromatography.[11]

Section 3: Data & Visualization

Table 1: Recommended Starting Solvent Systems for Purification
Purification MethodSolvent System (Starting Recommendations)Rationale & Comments
Recrystallization Ethanol or IsopropanolThe compound is likely soluble in hot alcohols and less soluble upon cooling. A good first choice.
Ethyl Acetate / HeptaneA versatile solvent/anti-solvent pair. Dissolve in minimal hot EtOAc, then add heptane until cloudy.[9]
Acetone / WaterGood for polar compounds. Dissolve in acetone, add water dropwise until persistent turbidity appears, then heat to clarify and cool slowly.[9]
Flash Chromatography Heptane / Ethyl Acetate (+ 1% Et₃N)A standard, medium-polarity system. The added base is critical to prevent tailing.[6]
Dichloromethane / Methanol (+ 1% Et₃N)A more polar system for eluting the compound if it has low Rf in Heptane/EtOAc.
Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting a purification method based on the initial assessment of the crude material.

Purification_Strategy start Crude Product (this compound) tlc Assess Purity by TLC/HPLC start->tlc decision1 Is the major spot >90% pure? tlc->decision1 recrystallize Recrystallization decision1->recrystallize Yes decision2 Are impurities baseline or very different Rf? decision1->decision2 No final_product Pure Product (>99%) recrystallize->final_product column Flash Column Chromatography decision2->column No (Close Rf) extract Acid-Base Extraction (to remove neutral impurities) decision2->extract Yes column->final_product extract->column

Caption: Decision tree for selecting an appropriate purification method.

References

  • Narang, A.S., Choudhury, D.R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Analaytical Methods. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. RSC Publishing. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available at: [Link] (Note: Same source as[7], provides further detail on isomer separation).

  • Anwar, S., et al. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • European Patent Office. (2009). PURIFICATION OF N,N-DIMETHYLACETAMIDE - EP 1551522 B1. Available at: [Link]

Sources

Technical Support Center: A Guide to Overcoming Low Yield in 2-(4-aminophenyl)-N,N-dimethylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic sequence. We will move beyond simple procedural outlines to explore the chemical reasoning behind common pitfalls and provide robust, field-tested solutions to enhance the efficiency and reproducibility of your experiments.

The synthesis of this compound is typically approached via a two-step process: the formation of an amide bond to create the intermediate 2-(4-nitrophenyl)-N,N-dimethylacetamide, followed by the reduction of the nitro group. Each step presents unique challenges that can significantly impact the overall yield. This document provides a structured troubleshooting guide and a comprehensive FAQ section to address these issues directly.

Troubleshooting Guide: From Starting Materials to Final Product

This section is structured in a question-and-answer format to address specific problems you may encounter during the synthesis.

Part 1: Amide Bond Formation - Synthesizing the Nitro Intermediate

The first critical step is the coupling of 4-nitrophenylacetic acid with dimethylamine. Low yields here will invariably lead to a poor overall yield.

Question: My yield for the intermediate, 2-(4-nitrophenyl)-N,N-dimethylacetamide, is consistently below 50%. What are the likely causes and how can I fix this?

Answer: A low yield in this amidation step typically points to one of three areas: suboptimal reaction conditions, inefficient activation of the carboxylic acid, or challenging work-up procedures.

1. Causality: Inefficient Carboxylic Acid Activation The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group. If this activation is incomplete or if the activated intermediate is unstable, the yield will suffer.

Solution: Method Selection & Optimization There are two primary, high-yielding routes for this transformation: the acid chloride method and the use of peptide coupling agents.

  • Route A: The Acid Chloride Method: This is a classic and robust method. It involves converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which is then reacted with dimethylamine.

  • Route B: Peptide Coupling Agents: These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), facilitate amide bond formation under milder conditions.[1] This approach avoids the handling of harsh chlorinating agents.

Data-Driven Comparison of Amidation Methods

MethodActivating Reagent(s)Typical SolventsKey AdvantagesKey Disadvantages
Acid Chloride SOCl₂ or (COCl)₂DCM, TolueneHigh reactivity, cost-effective, simple work-up.Harsh reagents, generates HCl byproduct.
Coupling Agent EDC, HOBt, DMAPDCM, DMF, CH₃CNMilder conditions, high chemoselectivity.[1]Higher cost, more complex work-up to remove byproducts.

Workflow: Synthesis via Acid Chloride Intermediate

cluster_0 Acid Chloride Route Workflow A 4-Nitrophenylacetic Acid B 4-Nitrophenylacetyl Chloride A->B Step 1: Activation C 2-(4-nitrophenyl)-N,N-dimethylacetamide B->C Step 2: Amination reagent1 + SOCl₂ or (COCl)₂ in DCM reagent2 + Dimethylamine (gas or solution) + Base (e.g., Triethylamine)

Caption: Workflow for the acid chloride method.

Recommended Protocol: Acid Chloride Method

  • Activation: In a fume hood, suspend 4-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.

  • Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. Co-evaporate with anhydrous DCM or toluene twice to ensure all volatile reagents are removed.

  • Amination: Dissolve the resulting crude 4-nitrophenylacetyl chloride in fresh anhydrous DCM and cool to 0 °C. Add triethylamine (1.1 eq) followed by the slow, dropwise addition of a solution of dimethylamine (1.1 eq, e.g., 2M in THF).[2]

  • Work-up: After stirring for 1-2 hours at room temperature, quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Part 2: Nitro Group Reduction - The Final Step

This reduction is the most common source of yield loss. Incomplete reactions, side-product formation, and product instability are frequent challenges.

Question: I'm losing most of my material during the reduction of the nitro group. What is the most reliable method to maximize my yield of this compound?

Answer: The challenge in nitro group reduction lies in achieving complete conversion to the desired aniline without forming side products or degrading the product.[3] The two most effective strategies are catalytic transfer hydrogenation and reduction with metals in neutral or acidic conditions.

1. Causality: Incomplete Reduction and Side-Product Formation The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5] If the reaction stalls, these intermediates can dimerize to form azoxy or azo compounds, which are common, highly-colored impurities. Furthermore, the final aniline product can be susceptible to air oxidation, potentially leading to polymerization and the formation of "tar-like goop."[6]

Troubleshooting Logic for Nitro Reduction

G start Low Yield in Nitro Reduction incomplete Incomplete Reaction? (TLC shows starting material) start->incomplete side_products Side Products Formed? (Colored impurities, complex TLC) start->side_products workup_loss Product Lost During Work-up? (Low isolated mass despite clean reaction) start->workup_loss sol_incomplete Increase catalyst loading or H₂ pressure. Extend reaction time. incomplete->sol_incomplete Yes sol_side_products Switch reduction method (e.g., from Sn/HCl to Fe/NH₄Cl). Degas solvent and run under inert atmosphere. side_products->sol_side_products Yes sol_workup_loss Ensure pH is basic before extraction. Back-extract aqueous layers. workup_loss->sol_workup_loss Yes

Caption: Decision tree for troubleshooting the nitro reduction step.

Solution: Method Selection & Optimization While catalytic hydrogenation with H₂ gas and Pd/C is a very clean method, it can be sensitive to catalyst poisoning and requires specialized equipment (e.g., a Parr hydrogenator). A more accessible and highly effective alternative is reduction with iron powder in the presence of ammonium chloride.[3] This method is known for its high chemoselectivity and avoids the use of strong acids that could potentially hydrolyze the amide functionality.

Comparison of Nitro Reduction Methods

MethodReagentsTypical SolventsKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)Ethanol, Methanol, EtOAcVery clean, easy work-up (filtration).Requires pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.
Metal/Acid Reduction Fe/NH₄Cl (or SnCl₂/HCl)Ethanol/Water, Acetic AcidCost-effective, robust, tolerates many functional groups.[3][7]Work-up can be tedious to remove metal salts; strong acids can cause side reactions.

Recommended Protocol: Iron/Ammonium Chloride Reduction

This procedure is adapted from standard literature methods for its efficiency and mild conditions.[6][8]

  • Setup: To a round-bottom flask, add the 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-1.5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 to 3:1 ratio). The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Hexane:Ethyl Acetate. The starting material is less polar than the product. The reaction is typically complete in 1-3 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

    • Wash the Celite® pad thoroughly with ethanol or ethyl acetate to recover all the product.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction & Purification:

    • To the remaining aqueous residue, add ethyl acetate. Make the solution basic (pH ~8-9) by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity and identity of my final product? A1: A combination of analytical techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the disappearance of the nitro-aryl signals and the appearance of signals corresponding to the aniline ring, along with the characteristic peaks for the dimethylacetamide moiety. Mass spectrometry (LC-MS or HRMS) will confirm the molecular weight (C₁₀H₁₄N₂O, 226.28 g/mol ).[9] A sharp melting point consistent with literature values also indicates high purity.

Q2: My final product is dark brown or black. What happened and can it be salvaged? A2: A dark color is a common sign of product oxidation or polymerization, a known issue with anilines.[6] This can happen if the product is exposed to air for extended periods, especially during heating or concentration. To prevent this, perform the work-up and purification steps promptly and consider bubbling nitrogen or argon through your solvents. If the product is dark, you can attempt to purify it via column chromatography on silica gel, but some material loss is likely.

Q3: What are the best practices for storing this compound? A3: Due to its sensitivity to air and light, the purified product should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to maximize its long-term stability.

Q4: Can I use N,N-Dimethylacetamide (DMAc) as a solvent in the reaction? A4: While DMAc is an excellent polar aprotic solvent, using it in a reaction where N,N-dimethylacetamide is also the product can complicate purification.[10][11] It is generally better to choose a different solvent, like DCM or THF for the amidation and ethanol/water for the reduction, to simplify the removal of the solvent from the final product.[12] If DMAc must be used, purification will likely require extensive high-vacuum distillation or chromatography.[13][14][15][16]

Q5: Are there any significant safety concerns with this synthesis? A5: Yes. 4-nitrophenylacetic acid is a nitroaromatic compound and should be handled with care. The use of flammable solvents like DCM, ethanol, and diethyl ether requires working in a well-ventilated fume hood away from ignition sources. If performing catalytic hydrogenation, be aware that Pd/C can be pyrophoric and hydrogen gas is explosive. The metal/acid reduction generates heat and should be performed with adequate cooling available. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • BenchChem. (2025). Purity issues with N,N-Dimethylacetamide-d9 and their impact.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved from [Link]

  • Mousset, C., & Le Bras, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(22), 6996. Retrieved from [Link]

  • Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

  • Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3491–3500. Retrieved from [Link]

  • Wang, L., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-17. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Kandhasamy, S., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(34), 3341-3345. Retrieved from [Link]

  • Borgo, R., et al. (2024). A sustainable flow-synthesis of mepivacaine. Green Chemistry, 26(4), 2415-2420. Retrieved from [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]

  • Le Bras, J., & Muzart, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. Retrieved from [Link]

  • BenchChem. (2025). Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide.
  • Taylor & Francis Online. (n.d.). n n dimethylacetamide – Knowledge and References. Retrieved from [Link]

  • Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Google Patents. (2014). CN103524369A - Synthesis method of N, N-dimethylacetamide.
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1036-1040. Retrieved from [Link]

  • Google Patents. (1976). US3959371A - Process for the purification of N,N-dimethylacetamide.
  • ResearchGate. (2023). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • WIPO Patentscope. (2004). WO/2004/002926 PURIFICATION OF N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

  • Google Patents. (2005). US6946060B2 - Purification of N,N-dimethylacetamide.
  • PrepChem.com. (n.d.). Synthesis of N-(2-nitrophenyl)-2-dimethylaminoacetamide. Retrieved from [Link]

  • European Patent Office. (2009). EP 1551522 B1 - PURIFICATION OF N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-aminophenyl)-N,N-dimethylacetamide. Retrieved from [Link]

  • ResearchGate. (2017). What is the best possible way to remove Dimethylacetamide (DMA) from reaction mixture? Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

The most reliable and common synthetic route involves a two-step process starting from 4-nitrophenylacetic acid. This pathway avoids the significant side reactions associated with the unprotected amino group of 4-aminophenylacetic acid.

Synthetic_Pathway cluster_0 Recommended Synthetic Route Start 4-Nitrophenylacetic Acid Intermediate N,N-Dimethyl-2-(4-nitrophenyl)acetamide Start->Intermediate Step 1: Amide Coupling (e.g., EDC, HOBt, Dimethylamine) Product This compound Intermediate->Product Step 2: Nitro Group Reduction (e.g., H₂, Pd/C)

Caption: Recommended two-step synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Issues in Amide Formation from 4-Nitrophenylacetic Acid

The first critical step is the formation of the amide bond. While seemingly straightforward, this step is often a source of impurities and low yields if not properly controlled.

Q1: My amide coupling reaction with 4-nitrophenylacetic acid is sluggish, incomplete, or results in a low yield. What are the common causes?

A1: This is a frequent issue stemming from inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable without an activating agent due to the formation of a stable ammonium carboxylate salt.[1]

Core Causality: The carboxylate anion is a poor electrophile, and the protonated amine is not nucleophilic. Coupling reagents are required to convert the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly reactive acyl intermediate.

Troubleshooting Steps & Explanations:

  • Choice of Coupling Reagent: For standard amide couplings, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective, especially when used with an additive like HOBt (Hydroxybenzotriazole).[2] HOBt traps the activated O-acylisourea intermediate to form a less reactive but more selective HOBt-ester, which minimizes side reactions like N-acylurea formation and potential racemization (though not a concern for this specific achiral substrate).[3] For difficult couplings, more potent reagents like HATU or HBTU can be employed.

  • Anhydrous Conditions: Water is a competing nucleophile. Any moisture in the reaction can hydrolyze the activated intermediate back to the starting carboxylic acid, consuming your reagents and reducing the yield. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Order of Addition: A common protocol is to pre-activate the carboxylic acid with the coupling reagent and additive (e.g., EDC/HOBt) for 15-30 minutes before adding the amine (dimethylamine). This ensures the activated species is formed and ready to react with the intended nucleophile, rather than having side reactions with the amine itself.

  • Solvent Selection: A polar aprotic solvent like Dichloromethane (DCM), Dimethylformamide (DMF), or N,N-Dimethylacetamide (DMAc) is typically used as they are effective at dissolving the reactants and intermediates.[4][5]

Troubleshooting_Low_Yield Start Low Yield in Amide Coupling Check_Activation Is the Carboxylic Acid Properly Activated? Start->Check_Activation Check_Conditions Are Reaction Conditions Optimal? Check_Activation->Check_Conditions Yes Sol_Coupling Use a suitable coupling agent (e.g., EDC/HOBt, HATU). Pre-activate the acid. Check_Activation->Sol_Coupling No Check_Reagents Are Reagents Pure and Anhydrous? Check_Conditions->Check_Reagents Yes Sol_Conditions Use anhydrous solvent (DCM, DMF). Ensure inert atmosphere (N₂/Ar). Check_Conditions->Sol_Conditions No Sol_Reagents Use fresh, high-purity reagents. Dry solvents before use. Check_Reagents->Sol_Reagents No

Caption: Decision tree for troubleshooting low amide coupling yields.

Q2: I'm using an acyl chloride-based method (e.g., with thionyl chloride) and observe a significant amount of anhydride byproduct. How can I prevent this?

A2: Acyl chlorides are highly reactive intermediates.[] Anhydride formation occurs when a second molecule of the starting carboxylic acid (as the carboxylate) attacks the newly formed acyl chloride.

Mechanism of Side Reaction:

  • R-COOH + SOCl₂ → [R-COCl] + SO₂ + HCl

  • [R-COCl] + R-COO⁻ → R-CO-O-CO-R + Cl⁻

Preventative Measures:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to ensure all the carboxylic acid is converted to the acyl chloride.

  • Temperature Control: Add the chlorinating agent slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[]

  • Immediate Use: Acyl chlorides can be unstable. It is best practice to use the freshly prepared acyl chloride immediately in the next step without a prolonged workup or storage.

Q3: After my amide coupling reaction using EDC or DCC, I have a persistent, white, insoluble byproduct that is difficult to remove. What is it?

A3: This is almost certainly the N-acylurea byproduct (or simple urea in the case of DCC, dicyclohexylurea - DCU). This is the most common side reaction of carbodiimide coupling agents. It forms when the highly reactive O-acylisourea intermediate rearranges internally or is attacked by another carboxylic acid molecule instead of the desired amine.

N_Acylurea_Formation RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea Amide Desired Amide O_Acylisourea->Amide Pathway A (Desired) + Amine N_Acylurea N-Acylurea Byproduct (Side Reaction) O_Acylisourea->N_Acylurea Pathway B (Side Reaction) (Rearrangement) Amine R'₂NH Urea EDU Byproduct Amide->Urea

Caption: Competing pathways leading to desired amide vs. N-acylurea.

Troubleshooting & Removal:

  • Prevention: Using an additive like HOBt or HOAt is the most effective way to prevent this side reaction. These additives convert the O-acylisourea into an active ester that is more stable and less prone to rearrangement.

  • Removal:

    • Filtration: DCU (from DCC) is notoriously insoluble in most organic solvents like DCM and ethyl acetate. It can often be removed by simple filtration of the reaction mixture.

    • Acidic Wash: The urea byproduct from EDC is more water-soluble, especially in acidic conditions. An aqueous wash with dilute HCl (e.g., 1M) during workup will protonate the basic sites on the urea, increasing its aqueous solubility and facilitating its removal from the organic layer.

Section 2: Troubleshooting the Nitro Group Reduction

The reduction of the nitro group to a primary amine is the final step. While often high-yielding, incomplete reactions or side reactions can occur.

Q4: My nitro group reduction is incomplete, leaving starting material or forming unidentified impurities. How can I achieve full conversion?

A4: Incomplete reduction is typically due to catalyst deactivation, insufficient reducing agent, or non-optimal reaction conditions.

ParameterCommon IssueRecommended Solution
Catalyst (H₂/Pd-C) Catalyst deactivation (poisoning) or insufficient loading.Use a fresh, high-quality catalyst (5-10 mol% loading). Ensure reactants are free of sulfur or other known catalyst poisons. Consider a different catalyst like Platinum(IV) oxide (PtO₂).
Hydrogen Pressure Insufficient pressure for complete reduction.While often feasible at atmospheric pressure, increasing H₂ pressure to 50 psi can significantly accelerate the reaction and drive it to completion. Use appropriate high-pressure equipment.
Reaction Time/Temp Insufficient time or low temperature leading to slow kinetics.Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle heating (30-40 °C) can sometimes help, but be cautious of potential side reactions.
Alternative Reagents Catalytic hydrogenation is not working for your setup.Consider classical metal-acid reductions, which are very robust for nitro groups. A common and effective alternative is using Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, or Iron powder (Fe) in acetic acid or with ammonium chloride.[7]

Q5: I observe significant discoloration (yellow/orange) in my product after the nitro reduction. What is the likely cause?

A5: This discoloration often points to the formation of dimeric side products like azoxy or azo compounds. These species are formed when partially reduced intermediates (nitroso and hydroxylamine) condense with each other.

Causality: This side reaction is favored under neutral or basic conditions and when the reduction is slow or incomplete.

Preventative Measures:

  • Ensure Complete Reduction: The most effective prevention is to ensure the reaction goes to completion, converting all intermediates to the final amine. Use the troubleshooting steps outlined in Q4.

  • Acidic Conditions: Performing the reduction in an acidic medium (e.g., using SnCl₂/HCl or adding acetic acid to a catalytic hydrogenation) can suppress the formation of these colored byproducts by protonating the intermediates, preventing their condensation.

  • Purification: Most of the color can be removed during purification. A plug of silica gel or activated carbon can be effective, followed by recrystallization of the final product.

Section 3: Challenges with the 4-Aminophenylacetic Acid Starting Material

While it may seem more direct, starting with 4-aminophenylacetic acid presents significant challenges that make it a less favorable route.

Q6: I am attempting a direct amide formation from 4-aminophenylacetic acid, but the reaction fails completely. Why is this route so challenging?

A6: The primary issue is an intramolecular acid-base reaction. The basic aromatic amino group reacts with the acidic carboxylic acid group to form a zwitterionic salt.[1] This internal salt is highly polar, often insoluble, and, most importantly, the carboxylate anion is no longer electrophilic enough to be activated by coupling reagents.

Q7: When I try to force the direct coupling of 4-aminophenylacetic acid, I observe polymer formation. What is happening?

A7: This is a classic example of competing nucleophiles. The aromatic amine of one molecule of 4-aminophenylacetic acid can act as a nucleophile and attack the activated carboxylic acid of another molecule. This process repeats, leading to the formation of polyamide oligomers or polymers. This is precisely why one of the functional groups (usually the amine) must be protected or, as in the recommended route, synthesized in a latent form (the nitro group).

Validated Experimental Protocols

Protocol 1: Synthesis of N,N-Dimethyl-2-(4-nitrophenyl)acetamide

  • To a round-bottom flask under an inert atmosphere (N₂), add 4-nitrophenylacetic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 20 minutes, during which the solution should become clearer as the active ester forms.

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography or recrystallization.

Protocol 2: Reduction to this compound

  • Dissolve N,N-dimethyl-2-(4-nitrophenyl)acetamide (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Palladium on carbon (10% Pd/C, 5 mol %) to the solution.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale, or use a Parr shaker at 50 psi for larger scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity but can be further purified by recrystallization if necessary.

References
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Bedair, A. H., et al. (2020). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica.
  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group. Master Organic Chemistry. [Link]

  • Clark, J. The Preparation of Amides. Chemguide. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules. [Link]

  • Nord-Osterberg, E., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • AccelaChem. 2-(2,3-Dimethyl-4-nitrophenyl)-N,N-dimethylacetamide. [Link]

  • Muzart, J. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Wikipedia. Dimethylacetamide. [Link]

  • Legnani, L., et al. (2018). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • American Chemical Society. (2023). N,N−Dimethylacetamide. [Link]

Sources

Technical Support Center: Stabilizing 2-(4-aminophenyl)-N,N-dimethylacetamide Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-aminophenyl)-N,N-dimethylacetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of solutions containing this compound. Unforeseen degradation can compromise experimental reproducibility and the integrity of results. This guide provides in-depth, scientifically-grounded answers to common stability issues, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is causing this discoloration?

A1: The discoloration is most likely due to the oxidation of the primary aromatic amine group (-NH₂) on the phenyl ring.[1][2] Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions. This process forms highly colored polymeric impurities.

Q2: I observe a precipitate forming in my aqueous solution over time. What is it and why is it forming?

A2: Precipitate formation can stem from several causes. One common reason is the hydrolysis of the amide bond (-C(O)N(CH₃)₂), especially under acidic or basic conditions, which would yield 4-aminophenylacetic acid and dimethylamine.[3][4][5][6][7] If the resulting carboxylic acid has low solubility in your solvent system, it may precipitate. Another possibility is that the degradation products from oxidation are insoluble. Finally, if the solution is highly concentrated, small changes in temperature could cause the parent compound to crystallize out if its solubility limit is exceeded.

Q3: Can I store my prepared solution at room temperature?

A3: Storing solutions of this compound at room temperature is generally not recommended for extended periods.[8] Room temperature can accelerate both oxidation and hydrolysis.[8][9] For short-term storage, refrigeration (2-8 °C) is preferable. For long-term storage, freezing (-20 °C or -70 °C) is advised, provided the compound is stable to freeze-thaw cycles.[8] Always store solutions protected from light.

Q4: What is the best general-purpose solvent for this compound?

A4: The choice of solvent depends on the intended application. For stock solutions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used due to their excellent solvating power for a wide range of organic molecules.[10][11] However, be aware that even these solvents can contain impurities (like water or peroxides) that may affect stability. For aqueous buffers, careful pH control is crucial.

Q5: How does pH affect the stability of my solution?

A5: The pH of an aqueous solution is a critical factor. The primary aromatic amine group is basic, and its reactivity can be influenced by pH.[12][13][14][15] Both strongly acidic and strongly alkaline conditions can catalyze the hydrolysis of the amide bond.[3][4][5][6][7] The optimal pH for stability is typically near neutral, but this should be determined empirically for your specific application and buffer system.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: Rapid Discoloration (Yellow, Brown, or Pink Hue)
  • Potential Cause: Oxidation of the aromatic amine.

  • Scientific Rationale: The lone pair of electrons on the nitrogen of the primary aromatic amine makes it susceptible to attack by oxidizing agents, including atmospheric oxygen. This can lead to the formation of nitroso, nitro, azo, and azoxy compounds, which are often colored.[1][2][16] This process can be photocatalyzed or catalyzed by trace metal impurities.

  • Troubleshooting Workflow:

    Start Discoloration Observed Solvent Is the solvent fresh and high-purity? Start->Solvent Degas Degas solvent with N2 or Ar before use. Solvent->Degas No Light Is the solution protected from light? Solvent->Light Yes Degas->Light Antioxidant Consider adding a small amount of an antioxidant (e.g., BHT). AmberVial Store in amber vials or wrap in foil. Light->AmberVial No Temp Is the solution stored at elevated temperature? Light->Temp Yes AmberVial->Temp StoreCold Store at 2-8°C or frozen. Temp->StoreCold Yes Purity Analyze purity by HPLC-UV/Vis. Temp->Purity No StoreCold->Purity Result Compare with a freshly prepared standard. Purity->Result

    Caption: Troubleshooting workflow for solution discoloration.

  • Corrective Actions & Protocols:

    • Solvent Quality: Use high-purity, peroxide-free solvents. If using aqueous buffers, prepare them with high-purity water (e.g., Milli-Q).

    • Inert Atmosphere: Before preparing the solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen. Prepare and store the solution under an inert atmosphere if possible.

    • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[17][18]

    • Temperature Control: Store stock solutions at -20°C. For daily use, keep a small aliquot in a refrigerator at 2-8°C.[8]

    • Purity Check Protocol (HPLC):

      • Instrumentation: HPLC with a UV-Vis detector.

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure protonation of the amine for better peak shape).

      • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm) and also scan across a wider range (e.g., 200-400 nm) to detect colored impurities.

      • Procedure: Inject a sample of the discolored solution and compare its chromatogram to a freshly prepared, non-discolored standard. The appearance of new peaks, especially those with different UV-Vis spectra, indicates degradation.[19]

Issue 2: Loss of Potency or Inconsistent Assay Results
  • Potential Cause: Chemical degradation via hydrolysis or other pathways.

  • Scientific Rationale: The amide bond in this compound is susceptible to cleavage by hydrolysis, which breaks the molecule into 4-aminophenylacetic acid and dimethylamine.[3][4][5][6][7] This reaction is catalyzed by both acid and base and is temperature-dependent.[3][5][7] Such degradation reduces the concentration of the active compound, leading to a loss of potency.

  • Troubleshooting Workflow:

    Start Loss of Potency Observed pH Is the solution pH outside the 6-8 range? Start->pH Buffer Adjust pH and consider a non-reactive buffer (e.g., HEPES, PBS). pH->Buffer Yes Storage How long and at what temperature was the solution stored? pH->Storage No Buffer->Storage Fresh Prepare fresh solutions for critical experiments. Storage->Fresh Long/Warm FreezeThaw Has the solution undergone multiple freeze-thaw cycles? Storage->FreezeThaw Short/Cold Fresh->FreezeThaw Aliquot Store in single-use aliquots. FreezeThaw->Aliquot Yes Quantify Quantify concentration by qNMR or HPLC with a calibration curve. FreezeThaw->Quantify No Aliquot->Quantify LCMS Identify degradation products by LC-MS. Quantify->LCMS Result Confirm identity of degradants. LCMS->Result

    Caption: Troubleshooting workflow for loss of potency.

  • Corrective Actions & Protocols:

    • pH Control: For aqueous solutions, maintain the pH as close to neutral as feasible for your experiment. Use buffers known for their stability and low reactivity.

    • Storage Practices: Prepare stock solutions at a high concentration in an appropriate organic solvent (e.g., DMSO). For working solutions, dilute the stock into your aqueous buffer immediately before use.

    • Aliquoting: Freeze stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

    • Quantitative Analysis Protocol (LC-MS for Identification):

      • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS).

      • Ionization: Use electrospray ionization (ESI) in positive ion mode to detect the protonated parent molecule and potential degradation products.

      • Analysis: Monitor for the expected mass-to-charge ratio (m/z) of the parent compound (C₁₀H₁₄N₂O, exact mass: 178.11).

      • Degradant Search: Look for the m/z of potential hydrolysis products, such as 4-aminophenylacetic acid (C₈H₉NO₂, exact mass: 151.06). Also, search for masses corresponding to oxidation products (e.g., addition of one or more oxygen atoms, M+16, M+32).[19]

Data Summary: Key Stability Factors
ParameterCondition to AvoidRecommended PracticeRationale
Temperature Room temperature or higher for long-term storage.[8][9]Store at 2-8°C (short-term) or -20°C/-70°C (long-term).[8]Reduces rates of oxidation and hydrolysis.
Light Exposure to ambient or UV light.Store in amber vials or protect from light.[17]Prevents photodegradation of the aromatic amine.
pH (Aqueous) Strongly acidic (<5) or basic (>9) conditions.Maintain pH near neutral (6-8), if experimentally feasible.Minimizes acid/base-catalyzed amide hydrolysis.[3][5]
Atmosphere Presence of oxygen.Prepare and store solutions under an inert gas (N₂ or Ar).Prevents oxidation of the electron-rich aromatic amine.
Solvent Old, impure, or peroxide-containing solvents.Use fresh, high-purity, anhydrous solvents.Impurities can initiate or catalyze degradation reactions.

By understanding the inherent chemical liabilities of the this compound structure—namely the oxidizable aromatic amine and the hydrolyzable amide—researchers can proactively design experiments and storage conditions that ensure the stability and reliability of their solutions.

References

  • Fiveable. Hydrolysis of Amides Definition - Organic Chemistry Key Term.
  • Allen.
  • Chemguide. the hydrolysis of amides.
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  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides. (2021-03-05).
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  • Chemistry LibreTexts. The Hydrolysis of Amides. (2023-01-22).
  • Sciencemadness.org.
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  • PubMed Central. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid.
  • ResearchGate.
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  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023-02-25).
  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022-10-18).
  • ResearchGate. List of aromatic amines used in this study and the efficiency of their....
  • AAT Bioquest. What are the important factors that affect the basicity of amines?. (2024-05-17).
  • Vinati Organics. Ultimate Guide to Aromatic Solvents: Types, Applications, & Leading Solvent Manufacturers. (2025-07-25).
  • PubMed Central.
  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. (2020-08-26).
  • Sciencemadness.org.
  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025-08-06).
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017-04-26).
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  • Chemistry LibreTexts. 23.1: Properties of amines. (2024-11-07).
  • NCERT. lech204.pdf.
  • PubChem. This compound.
  • Benchchem. Purity Assessment of Synthesized N-(2-Aminophenyl)

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Technical Support Center: Troubleshooting Diazotization Reactions of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for diazotization reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Diazotization is a cornerstone of aromatic chemistry, converting primary arylamines into versatile arenediazonium salt intermediates.[1][2] However, the reaction is notoriously sensitive to substrate electronics, steric factors, and reaction conditions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and resolve common experimental challenges.

Core Principles: The Diazotization Mechanism

Understanding the reaction mechanism is fundamental to effective troubleshooting. The process involves the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[3][][5] The key electrophile is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid followed by the loss of water.[6] The amine's lone pair of electrons attacks the nitrosonium ion, initiating a sequence of proton transfers and ultimately leading to the elimination of a water molecule to form the stable N≡N triple bond of the diazonium ion.[6]

Strict temperature control (typically 0–5 °C) is paramount because arenediazonium salts are thermally unstable and can decompose, often leading to undesired side products or dangerously explosive mixtures if isolated improperly.[7][8][9]

Diazotization_Mechanism NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation NO_plus NO⁺ (Nitrosonium Ion) + H₂O HNO2->NO_plus Protonation & Dehydration Nitrosamine Ar-NH-N=O (N-Nitrosamine) Aniline Ar-NH₂ (Substituted Aniline) Aniline->Nitrosamine Nucleophilic Attack Diazo_hydroxide Ar-N=N-OH (Diazohydroxide) Nitrosamine->Diazo_hydroxide Tautomerization Diazonium [Ar-N≡N]⁺ (Arenediazonium Ion) Diazo_hydroxide->Diazonium Protonation & Dehydration

Caption: The reaction pathway for the diazotization of a primary arylamine.

General Troubleshooting Workflow

When a diazotization reaction fails or provides a low yield, a systematic approach is crucial. The following workflow outlines a logical sequence for diagnosing and resolving the issue.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Side Products) Check_Temp Verify Temperature Control (Is it consistently 0-5 °C?) Start->Check_Temp Check_Reagents Assess Reagent Stoichiometry & Purity (Aniline, NaNO₂, Acid) Check_Temp->Check_Reagents Yes Fix_Temp Improve Cooling & Slow Reagent Addition Check_Temp->Fix_Temp No Check_Completion Test for Reaction Completion (Starch-Iodide Paper Test) Check_Reagents->Check_Completion Correct Fix_Reagents Use Fresh Reagents Adjust Stoichiometry (e.g., excess acid) Check_Reagents->Fix_Reagents Incorrect Check_Substrate Analyze Substrate Properties (EWGs, EDGs, Sterics, Solubility) Check_Completion->Check_Substrate Complete Fix_Completion Extend Reaction Time Add more NaNO₂ if needed Check_Completion->Fix_Completion Incomplete Fix_Substrate Modify Protocol (e.g., use Nitrosylsulfuric Acid, change solvent) Check_Substrate->Fix_Substrate Challenging Substrate Success Problem Resolved Check_Substrate->Success Standard Substrate Fix_Temp->Check_Temp Fix_Reagents->Check_Reagents Fix_Completion->Check_Completion Fix_Substrate->Success

Sources

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the N-alkylation of 2-(4-aminophenyl)-N,N-dimethylacetamide. This substrate presents unique challenges due to the electronic properties of the acetamide substituent. This document provides troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve optimal, reproducible results in your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a systematic approach to problem resolution.

Q1: My N-alkylation reaction shows very low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion is the most common issue with this substrate and typically stems from the reduced nucleophilicity of the aniline nitrogen. The para-acetamide group is electron-withdrawing, which significantly decreases the electron density on the amino group, making it a weaker nucleophile than aniline itself.[1]

Here are the primary factors to investigate:

  • Insufficient Base Strength or Solubility: A weak base may not effectively deprotonate the aniline or neutralize the acid generated during the reaction (e.g., HBr from an alkyl bromide). For this less nucleophilic amine, stronger bases are often required.[1]

    • Solution: Switch from mild bases like sodium bicarbonate (NaHCO₃) to stronger inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For very stubborn reactions, consider strong non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the chosen base is soluble in your reaction solvent.

  • Inappropriate Reaction Temperature: The reduced reactivity often means that room temperature is insufficient to drive the reaction forward at a reasonable rate.

    • Solution: Gradually increase the reaction temperature. A common starting point is 60-80°C, with some reactions requiring temperatures of 100-140°C, especially with less reactive alkylating agents like alkyl chlorides.[1][2] Always monitor for potential degradation of starting materials at higher temperatures.

  • Poor Solvent Choice: The solvent plays a critical role in reactant solubility and reaction kinetics.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can solvate the charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1] For higher temperature reactions, toluene or dioxane can be effective.[1][3]

  • Low Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl. Using a less reactive agent like an alkyl chloride will necessitate more forcing conditions.

    • Solution: If possible, switch to a more reactive alkylating agent (e.g., from a chloride to a bromide or iodide). Alternatively, catalytic amounts of sodium iodide or potassium iodide can be added to an alkyl bromide or chloride reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.

troubleshooting_low_yield start Low / No Conversion check_base Evaluate Base start->check_base Is base strong enough? check_temp Evaluate Temperature start->check_temp Is temp high enough? check_solvent Evaluate Solvent start->check_solvent Is solvent appropriate? check_alkyl Evaluate Alkylating Agent start->check_alkyl Is agent reactive? check_base->check_temp Yes solution_base Use Stronger Base (K₂CO₃, Cs₂CO₃, NaH) check_base->solution_base No check_temp->check_solvent Yes solution_temp Increase Temperature (e.g., 80-120°C) check_temp->solution_temp No check_solvent->check_alkyl Yes solution_solvent Switch to Polar Aprotic Solvent (DMF, ACN) check_solvent->solution_solvent No solution_alkyl Use R-Br or R-I Add catalytic KI check_alkyl->solution_alkyl No

Fig 1. Decision workflow for troubleshooting low reaction yield.

Q2: I am observing a significant amount of the N,N-dialkylated product. How can I improve selectivity for mono-alkylation?

A2: Over-alkylation is a classic challenge in amine alkylations. It occurs because the mono-alkylated product (a secondary amine) can often be more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[2][4][5]

Here are proven strategies to favor mono-alkylation:

  • Control Stoichiometry: This is the most direct method. Using an excess of the amine relative to the alkylating agent increases the statistical probability that the alkylating agent will encounter and react with the more abundant starting material.[2]

    • Action: Use a 2 to 5-fold excess of this compound relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) keeps its instantaneous concentration low, further reducing the chance of a second alkylation event.

  • Lower the Reaction Temperature: While higher temperatures increase the overall reaction rate, they can sometimes decrease selectivity. The activation energy for the second alkylation may be lower than the first, meaning it becomes disproportionately faster at higher temperatures.

    • Action: Once you find conditions that give good conversion, try reducing the temperature by 10-20°C to see if selectivity improves without sacrificing too much yield.

  • Consider Reductive Amination: This is an excellent alternative method that offers superior control for mono-alkylation.[6] The reaction proceeds via an imine intermediate, which is then reduced. Since the resulting secondary amine does not readily react with another aldehyde molecule under these conditions, dialkylation is largely suppressed.

  • Use a Bulky Protecting Group: While more synthetically intensive, you can protect the amine with a group like tert-butyloxycarbonyl (Boc), perform the alkylation on the resulting carbamate, and then deprotect. This ensures only mono-alkylation occurs.

reaction_pathways cluster_0 Reaction Pathways SM Starting Amine (Primary) R-NH₂ RX Alkylating Agent (R'-X) Product1 Desired Product (Secondary) R-NH-R' SM->Product1 k₁ (Alkylation 1) Product2 Side Product (Tertiary) R-N(R')₂ Product1->Product2 k₂ (Alkylation 2) label_note Challenge: Often k₂ > k₁ (Product is more nucleophilic)

Fig 2. Competing pathways in N-alkylation of a primary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for N-alkylating this compound?

A1: There are three primary, highly effective methods for this transformation. The best choice depends on the specific alkyl group you are introducing and the scale of your reaction.

MethodAlkylating AgentKey AdvantagesKey Considerations
Nucleophilic Substitution Alkyl Halides (R-X)Simple setup, wide availability of reagents.Prone to over-alkylation; requires a base.[2][7]
Reductive Amination Aldehydes (R-CHO) or Ketones (R₂C=O)Excellent control for mono-alkylation; mild conditions.[6][8]Requires a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).
Borrowing Hydrogen Alcohols (R-CH₂OH)Atom-economical and environmentally friendly (water is the only byproduct).[9][10]Requires a metal catalyst (e.g., Ru, Ir, Co complexes) and often higher temperatures.[3][9]

Q2: How do I choose the correct base for a reaction with an alkyl halide?

A2: The base's role is to neutralize the acid (HX) produced. For your substrate, which has reduced basicity, the choice is critical.

BaseStrengthTypical Use CaseComments
K₂CO₃ ModerateThe standard "first-pass" choice for many N-alkylations.Inexpensive and effective, but may require higher temperatures for this substrate.
Cs₂CO₃ StrongWhen K₂CO₃ is too slow or ineffective.More expensive, but its greater solubility and the "cesium effect" can significantly accelerate reactions.[4]
t-BuOK Very StrongFor particularly unreactive anilines or alkylating agents.A strong, non-nucleophilic base. Can promote elimination side reactions with secondary/tertiary alkyl halides.[1]
NaH Very StrongSimilar applications to t-BuOK; useful for creating the sodium salt of the aniline.Requires an anhydrous, non-protic solvent (e.g., THF, DMF). Reacts with any moisture.

Q3: Can I use alcohols directly as alkylating agents?

A3: Yes, this is a modern and highly regarded method known as "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis.[3][10] In this process, a metal catalyst temporarily oxidizes the alcohol to an aldehyde in situ. This aldehyde then forms an imine with your aniline, which is subsequently reduced by the same metal catalyst using the hydrogen "borrowed" from the alcohol. The only byproduct is water, making it a very green method.[3][9] This approach requires a specific catalyst, often based on Ruthenium or Iridium, and is typically performed at elevated temperatures (e.g., 70-120°C).[3][10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Bromide

This protocol is a starting point and should be optimized based on your specific alkyl bromide.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).

  • Alkylation: Add the alkyl bromide (1.05 eq. for mono-alkylation) dropwise to the stirring suspension at room temperature. For better selectivity, consider using 1.5-2.0 eq. of the aniline and 1.0 eq. of the alkyl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using an Aldehyde

This method provides excellent selectivity for mono-alkylation.

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq) and the aldehyde (1.1 eq).

  • Solvent: Add an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of ~0.1 M.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. You can add a mild acid catalyst like acetic acid (0.1 eq) to facilitate this step.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise over 10 minutes. Note: The reaction may gently effervesce.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

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Technical Support Center: Scale-Up Synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the scale-up of this important intermediate. We will move beyond simple protocols to explore the underlying chemistry, troubleshoot potential failures, and provide actionable, field-tested solutions.

Introduction: The Industrial Synthetic Landscape

The most prevalent and industrially viable pathway to this compound involves a two-step sequence. This route is favored for its use of readily available starting materials and its robust, high-yielding transformations. The process begins with the formation of the amide bond to create the nitro-intermediate, 2-(4-nitrophenyl)-N,N-dimethylacetamide, followed by the selective reduction of the nitro group.

This guide is structured to address challenges at each critical stage of this process, providing both high-level FAQs and in-depth troubleshooting guides.

Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Amide Formation cluster_1 Stage 2: Nitro Reduction 4NPAA 4-Nitrophenylacetic Acid Amide 2-(4-nitrophenyl)-N,N- dimethylacetamide 4NPAA->Amide 1. Activating Agent (e.g., SOCl₂) 2. Dimethylamine (HNMe₂) Final_Product 2-(4-aminophenyl)-N,N- dimethylacetamide Amide->Final_Product H₂, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, MeOH)

Caption: Common industrial two-step synthesis route.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is the nitro-reduction route preferred over direct amidation of 4-aminophenylacetic acid? A1: The direct amidation of 4-aminophenylacetic acid presents a significant chemoselectivity challenge. The free amine group on the phenyl ring is nucleophilic and can compete with the desired dimethylamine, leading to polymerization or other side reactions, especially under the harsh conditions required for large-scale amide bond formation.[1] The nitro-reduction route circumvents this by using the nitro group as a stable, non-nucleophilic precursor to the amine, which is revealed in the final step.

Q2: What are the primary safety concerns when scaling up the catalytic hydrogenation step? A2: The two paramount safety concerns are the handling of hydrogen gas and the pyrophoric nature of the palladium on carbon (Pd/C) catalyst.

  • Hydrogen Gas: Hydrogen forms explosive mixtures with air. Scale-up operations must be conducted in appropriately rated pressure reactors (autoclaves) with proper ventilation and systems to exclude oxygen.

  • Pyrophoric Catalyst: Dry Pd/C catalyst can spontaneously ignite upon exposure to air. The catalyst must always be handled as a wet slurry. During filtration after the reaction, the catalyst cake must never be allowed to dry. This is typically managed by using enclosed filtration systems and performing solvent washes before carefully discharging the catalyst.

Q3: Are there viable alternatives to thionyl chloride (SOCl₂) for the amide formation step at scale? A3: Yes. While thionyl chloride is cost-effective, concerns about its corrosiveness and the generation of HCl and SO₂ byproducts are valid.[2] Alternative scalable methods include:

  • Other Activating Agents: Oxalyl chloride is also common but shares similar handling issues. More recently, reagents like n-propanephosphonic acid anhydride (T3P®) have gained popularity for their high efficiency and cleaner reaction profiles, though they are more expensive.[3]

  • Direct Amidation Catalysis: Some methods use catalysts like boric acid or zirconium(IV) chloride to directly couple the carboxylic acid and amine at high temperatures, driving off water.[4][5] However, these often require high temperatures and may not be suitable for thermally sensitive substrates.

Q4: What are the typical acceptable limits for residual palladium in the final product? A4: For active pharmaceutical ingredients (APIs) and their intermediates, residual palladium levels are strictly regulated by health authorities like the FDA and EMA. Palladium is considered a high-risk metal. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities typically sets a limit of 10 ppm for oral exposure. Therefore, process development must demonstrate robust and consistent removal of palladium to well below this level.[6]

Part 2: Troubleshooting Guide by Synthetic Stage

Stage 1: Amide Formation from 4-Nitrophenylacetic Acid
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low Yield / Incomplete Conversion 1. Insufficient Acid Activation: The carboxylic acid is not fully converted to the reactive intermediate (e.g., acyl chloride).- Increase Stoichiometry: Use a slight excess (1.1-1.3 eq.) of the activating agent (e.g., SOCl₂). Monitor the conversion of the starting acid by an in-process control (IPC) like HPLC before proceeding.- Temperature Control: Ensure the activation reaction reaches the required temperature. For SOCl₂, gentle heating (e.g., 50-60 °C) is often needed to drive the reaction to completion.
2. Poor Quality of Reagents: Moisture in the solvent or starting materials can quench the highly reactive acyl chloride.- Use Anhydrous Conditions: Ensure solvents are dry and the reaction is protected from atmospheric moisture (e.g., under a nitrogen atmosphere).- Verify Reagent Purity: Use fresh or properly stored activating agents. Thionyl chloride can decompose over time.
3. Loss During Work-up: The product may have some solubility in the aqueous phase during washing steps.- pH Adjustment: Ensure the pH of the aqueous phase during extraction is appropriate to keep the amide product in the organic layer.- Back-Extraction: Perform a back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product.
Formation of Impurities 1. Over-reaction/Degradation: Harsh conditions (high temperature, long reaction time) can lead to the decomposition of the starting material or product.- Optimize Temperature: Add the amine solution at a controlled, lower temperature (e.g., 0-10 °C) to manage the exotherm of the amidation reaction.- Monitor Reaction: Follow the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed to avoid byproduct formation.
2. Side Reactions with Dimethylamine: Excess dimethylamine can potentially react with other functional groups if present, though this is less likely in this specific substrate.- Controlled Stoichiometry: Use a controlled amount of dimethylamine (typically 1.5-2.5 eq.) to ensure full conversion without a large, unnecessary excess.
Difficult Work-up (e.g., Emulsions) 1. Formation of Salts: Salts formed during quenching (e.g., amine hydrochlorides) can act as surfactants and stabilize emulsions.- Add Brine: During aqueous washes, use a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the interface.- Filtration: If fine particulates are present, filtering the biphasic mixture through a pad of celite can help break up emulsions before separation.
Stage 2: Catalytic Hydrogenation of 2-(4-nitrophenyl)-N,N-dimethylacetamide

This step is often the most challenging to scale up due to its three-phase nature (gas-liquid-solid) and inherent safety risks. A systematic approach to troubleshooting is critical.

Hydrogenation_Troubleshooting start_node Problem Observed During Hydrogenation decision_node1 Slow or Stalled Reaction? start_node->decision_node1 Identify issue decision_node decision_node action_node action_node result_node result_node decision_node2 Is H₂ uptake observed? decision_node1->decision_node2 Yes decision_node3 Impurity Formation (e.g., color)? decision_node1->decision_node3 No decision_node5 High Residual Pd in Product? decision_node1->decision_node5 No action_node1 Check H₂ Supply: - Verify cylinder pressure - Check for leaks - Ensure regulator is set correctly decision_node2->action_node1 No action_node2 Improve Mass Transfer: - Increase agitation speed - Check sparging/gas induction decision_node2->action_node2 Yes, but slow action_node4 Incomplete Reduction Byproducts: - Increase H₂ pressure - Increase reaction time/temperature - Ensure efficient agitation decision_node3->action_node4 Yes decision_node4 Still slow? action_node2->decision_node4 action_node3 Potential Catalyst Issue: - Check for poisons (sulfur, halides) - Increase catalyst loading - Test a fresh batch of catalyst decision_node4->action_node3 Yes result_node1 Azo/azoxy impurities form in hydrogen-starved zones. action_node4->result_node1 action_node5 Improve Metal Removal: - Ensure complete catalyst filtration - Use a metal scavenger (e.g., thiol-functionalized silica) - Consider activated carbon treatment decision_node5->action_node5 Yes result_node2 ICH Q3D limit for Pd is ~10 ppm. Multiple removal steps may be needed. action_node5->result_node2

Caption: Troubleshooting workflow for catalytic hydrogenation.

In-depth Discussion on Hydrogenation Issues:

  • Stalled Reactions & Catalyst Deactivation: The most common cause of a stalled hydrogenation is catalyst poisoning. Sulfur-containing compounds, halides, or even certain metal ions leached from previous steps can irreversibly bind to the palladium active sites. If a reaction stalls, a key diagnostic step is to add a small, fresh portion of the catalyst. If the reaction restarts, catalyst deactivation is confirmed. The solution involves purifying the nitro-intermediate to remove catalyst poisons before the hydrogenation step.

  • Formation of Azo/Azoxy Impurities: These intermediates are formed via the condensation of partially reduced species (nitroso and hydroxylamine intermediates).[7][8] Their presence, often indicated by a persistent orange or red color, is a classic sign of poor mass transfer. In localized zones of the reactor where the catalyst is "starved" of hydrogen, these condensation reactions can dominate. The solution is to improve mass transfer by increasing agitation speed, increasing hydrogen pressure, or improving the gas delivery system (e.g., using a gas-inducing impeller).

  • Exotherm Management: The reduction of an aromatic nitro group is highly exothermic (approx. -110 to -130 kcal/mol). On a large scale, this heat can accumulate rapidly, leading to a dangerous thermal runaway. The primary control strategy is to make the reaction rate dependent on a controllable factor. This is often achieved by controlling the rate of hydrogen addition, ensuring that the reactor's cooling system can remove heat faster than it is generated.

Stage 3: Purification and Isolation
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Poor Crystallization Yield 1. High Product Solubility: The chosen solvent system keeps too much product dissolved in the mother liquor even after cooling.- Use an Anti-Solvent: Introduce a second solvent in which the product is insoluble (an anti-solvent) to force precipitation. This must be added slowly to control crystal size.- Concentrate the Solution: Before cooling, distill off some of the primary solvent to increase the product concentration.
2. Incorrect Cooling Profile: Crashing the product out of solution by cooling too quickly traps impurities and leads to fine, hard-to-filter crystals.- Controlled Cooling: Employ a slow, linear cooling ramp to allow for proper crystal growth. A typical industrial profile might be cooling from 80 °C to 20 °C over 4-6 hours.- Seeding: Add a small quantity of pure product crystals at the point of supersaturation to promote controlled, heterogeneous nucleation.
Product Fails Purity Specs 1. Impurities Trapped in Crystal Lattice: Co-crystallization of closely related impurities.- Recrystallization: A second crystallization from a different solvent system is often required to reject impurities that have similar solubility profiles in the primary solvent.- Slurry Wash: Before final isolation, re-slurrying the filtered product in a cold, fresh solvent can effectively wash impurities from the crystal surfaces.
2. Residual Palladium: Incomplete removal of the hydrogenation catalyst.- Polish Filtration: After the primary catalyst filtration, pass the solution through a secondary, finer filter to remove microscopic catalyst particles.- Scavengers: Treat the solution with an activated carbon charge or a specific palladium scavenger (e.g., thiol-functionalized silica) to adsorb dissolved or colloidal palladium before crystallization.[6]

Part 3: Scalable Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific equipment and safety requirements.

Protocol 1: Synthesis of 2-(4-nitrophenyl)-N,N-dimethylacetamide
  • Setup: In a reactor suitable for corrosive reagents, charge 4-nitrophenylacetic acid (1.0 eq.) and toluene (5 volumes).

  • Activation: Add thionyl chloride (1.2 eq.) dropwise while maintaining the temperature below 30 °C. After the addition, heat the mixture to 55-60 °C and hold for 2-4 hours, or until IPC (HPLC) shows complete conversion of the starting material.

  • Solvent Swap: Distill off the toluene and excess thionyl chloride under vacuum. Add fresh toluene (5 volumes) to create a solution of the acyl chloride.

  • Amidation: In a separate vessel, prepare a solution of dimethylamine (2.0 eq.) in toluene.

  • Reaction: Cool the acyl chloride solution to 0-5 °C. Add the dimethylamine solution dropwise, ensuring the internal temperature does not exceed 15 °C.

  • Work-up: After the reaction is complete, add water to quench. Wash the organic layer sequentially with dilute HCl, dilute NaHCO₃ solution, and finally, brine.

  • Isolation: Concentrate the organic layer under vacuum and crystallize the product from an appropriate solvent system (e.g., isopropanol/heptane). Filter, wash with cold solvent, and dry.

Protocol 2: Synthesis of this compound
  • Setup: In a high-pressure autoclave, charge 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq.), 5% Palladium on Carbon (50% wet, 0.5-2.0 mol% Pd), and methanol (10 volumes).

  • Inerting: Seal the reactor and purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (e.g., 50-100 psi). Heat to 30-40 °C and begin agitation. The reaction is exothermic; use the cooling jacket to maintain the target temperature. Monitor the reaction by hydrogen uptake and/or HPLC analysis of samples taken through a dip tube.

  • Completion: Once hydrogen uptake ceases and IPC confirms the absence of starting material and intermediates, cool the reactor to ambient temperature.

  • Catalyst Removal: Carefully vent the hydrogen and purge the reactor with nitrogen. Under a nitrogen blanket, filter the reaction mixture through a bed of celite to remove the Pd/C catalyst. Crucially, do not allow the catalyst filter cake to run dry. Wash the cake with additional methanol.

  • Isolation: Combine the filtrate and washes. Concentrate under vacuum to induce crystallization. Cool, filter the product, wash with a minimal amount of cold solvent, and dry under vacuum.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12805227, this compound. [Link]

  • Gomberg, M.; Buchler, C. C. (1921). p-NITROBENZYL CYANIDE. Organic Syntheses, 1, 78. [Link]

  • Di Mola, A., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Metal Removal: Scale-up Examples. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Reissert, A. (1932). Phenylacetamide. Organic Syntheses, 12, 64. [Link]

  • BASF. (2012). BASF NanoSelect Technology: Innovative Supported Pd- and Pt-based Catalysts for Selective Hydrogenation Reactions. CORE. [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Reaction Chemistry & Engineering, 3(2), 203-211. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1038. [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. [Link]

Sources

Technical Support Center: Purification of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-(4-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to ensure you can not only follow protocols but also understand the causality behind each step, enabling you to adapt and troubleshoot effectively.

Troubleshooting Guide: Common Issues in Purifying this compound

The purification of this compound can present several challenges, from persistent colored impurities to low recovery. This section provides a structured approach to diagnosing and solving these common issues.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Yellow or Brown Discoloration Oxidation of the aromatic amine functionality. The aniline moiety is susceptible to air oxidation, forming colored polymeric impurities.Work under an inert atmosphere: When possible, handle the compound under nitrogen or argon, especially during heating steps. • Use of a reducing agent: During workup or recrystallization, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) to the aqueous phase to prevent oxidation. • Charcoal treatment: Activated carbon can be used during recrystallization to adsorb colored impurities. Add a small amount of activated carbon to the hot solution before filtration.
Low Purity After Recrystallization Incomplete removal of starting materials: Residual 4-nitrophenylacetic acid derivatives (if this is the synthetic route) may co-crystallize. • Occlusion of solvent: Rapid crystallization can trap solvent molecules within the crystal lattice.Optimize recrystallization solvent: A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common choices include ethanol/water or ethyl acetate/heptane mixtures.[1][2] • Slow cooling: Allow the recrystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of pure crystals.[3]
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.Select a lower-boiling point solvent: Ensure the solvent's boiling point is below the melting point of your compound. • Use a solvent mixture: Dissolve the compound in a good solvent and then add a miscible anti-solvent dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.[4]
Low Recovery of Purified Product Compound is too soluble in the recrystallization solvent: A significant amount of product remains in the mother liquor. • Multiple transfer losses: Mechanical losses during transfers between flasks and filtration apparatus.Solvent screening: Perform small-scale solubility tests to find the optimal solvent or solvent mixture that minimizes solubility at low temperatures.[1] • Concentrate the mother liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained. Note that this second crop may be of lower purity.
Streaking on TLC Plate During Purity Analysis The basic amine interacts strongly with the acidic silica gel on the TLC plate.Add a basic modifier to the mobile phase: A small amount of triethylamine (e.g., 0.5-1%) in the eluent will neutralize the acidic sites on the silica gel and lead to better spot shape.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. A common route involves the reduction of a nitro group. Therefore, the most probable impurities are:

  • Unreacted starting material: Such as 2-(4-nitrophenyl)-N,N-dimethylacetamide.

  • Intermediates from the reduction: For example, nitroso or hydroxylamine species.

  • Byproducts of the amidation step: If synthesized from the corresponding acid, residual starting acid or coupling reagents may be present.

  • Oxidation products: As mentioned in the troubleshooting guide, aromatic amines can oxidize to form colored impurities.

Q2: What is the most effective technique for purifying this compound on a large scale?

A2: For large-scale purification, recrystallization is often the most practical and cost-effective method for solid compounds.[3] If recrystallization does not yield the desired purity, a combination of liquid-liquid extraction followed by recrystallization is a robust approach. Column chromatography can be used but may be less economical for very large quantities.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography can be very effective. However, due to the basic nature of the amine, it can interact strongly with the acidic silica gel, leading to tailing and poor separation.[7] To mitigate this, you can:

  • Use a basic modifier in the eluent: Add a small percentage of triethylamine or ammonia in your mobile phase (e.g., ethyl acetate/hexane with 1% triethylamine).[6]

  • Use a different stationary phase: Basic alumina or amine-functionalized silica gel can be excellent alternatives to standard silica gel for purifying amines.[6][7]

Q4: How can I effectively remove acidic or basic impurities?

A4: Liquid-liquid extraction is the ideal method for this.[8][9]

  • To remove acidic impurities: Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer.[9]

  • To remove basic impurities: Wash the organic solution of your product with a dilute aqueous acid (e.g., 5% hydrochloric acid). Your desired amine product will be protonated and move into the aqueous layer.[10] You can then neutralize the aqueous layer with a base and extract your pure product back into an organic solvent.[10]

Detailed Experimental Protocol: Recrystallization

This protocol provides a step-by-step guide for the recrystallization of this compound.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The compound should be soluble in hot ethanol and less soluble in cold water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.[4] It is crucial to use the minimum amount of hot solvent to ensure good recovery.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated clean Erlenmeyer flask.

  • Crystallization:

    • To the hot ethanolic solution, add deionized water dropwise with continuous stirring until the solution becomes slightly cloudy. This indicates that the solution is saturated.[4]

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow down the cooling process and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound.

PurificationWorkflow cluster_purification Purification Steps Crude Crude Product Analysis Purity Analysis (TLC, LC-MS, NMR) Crude->Analysis Pure Pure Product ( >98%) Analysis->Pure Purity OK Impure Impure Product Analysis->Impure Purity Not OK Extraction Liquid-Liquid Extraction Impure->Extraction Recrystallization Recrystallization Impure->Recrystallization Crystalline Solid Column Column Chromatography Impure->Column Difficult Mixture Extraction->Recrystallization Recrystallization->Analysis Column->Analysis

Sources

Technical Support Center: Enhancing and Controlling the Reactivity of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-aminophenyl)-N,N-dimethylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical behavior of this molecule. As Senior Application Scientists, we understand that true experimental success lies in mastering the subtleties of a reagent's reactivity. This document provides in-depth, troubleshooting-focused answers to common challenges, explaining not just the how, but the critical why behind each experimental choice.

Section 1: Understanding the Core Reactivity Profile

Before troubleshooting, a foundational understanding of the molecule's electronic landscape is crucial. This compound possesses two key regions that dictate its chemical personality: the nucleophilic amino group and the electron-rich aromatic ring.

FAQ 1: What are the primary reactive sites of this compound and how do its substituents interact?

Answer: The molecule has two main points of reactivity:

  • The Aniline Nitrogen: The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) makes it a nucleophile and a Brønsted-Lowry base. It can react with electrophiles such as alkyl halides and acylating agents.

  • The Aromatic Ring: The amino group is a powerful electron-donating group (+M effect), which strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). This activation is most pronounced at the ortho and para positions. Since the para position is already occupied by the acetamide substituent, EAS reactions are directed exclusively to the two ortho positions.

The para-substituent, -CH₂CON(CH₃)₂, influences the aniline moiety primarily through an electron-withdrawing inductive effect (-I effect) due to the electronegative oxygen and nitrogen atoms in the amide. This inductive pull slightly reduces the electron density on the aniline nitrogen, making it less basic and less nucleophilic than unsubstituted aniline.

Caption: Reactivity map of this compound.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

The primary challenge with the aniline moiety in EAS is not a lack of reactivity, but an excess of it. This often leads to poor selectivity and undesirable side reactions. The key to "enhancing" its utility is to moderate this reactivity.

Q1: I'm attempting a halogenation (e.g., bromination) and getting a complex mixture of poly-substituted products and dark tars. How can I achieve selective mono-substitution at the ortho position?

Answer: This is a classic issue with highly activated arylamines. The powerful activating effect of the -NH₂ group makes the aromatic ring so electron-rich that it reacts uncontrollably with electrophiles like bromine, leading to multiple substitutions. Furthermore, the reaction conditions can cause oxidation of the aniline, resulting in tar formation.

The solution is a robust "Protect-Substitute-Deprotect" strategy. By temporarily converting the highly activating amino group into a less powerful activating group, you can gain precise control over the reaction. The most common method is acetylation.

  • Causality: Converting the amine (-NH₂) to an amide (acetanilide) moderates its activating influence. The lone pair on the nitrogen is now delocalized into both the aromatic ring and the adjacent carbonyl group of the acetyl moiety. This "tamed" intermediate is still an ortho, para-director, but it is significantly less prone to overreaction and oxidation, allowing for clean, selective mono-substitution.

Workflow: Controlled Mono-Bromination

G start Starting Material This compound protect Step 1: Protection (Acetylation) start->protect intermediate Protected Intermediate (Acetanilide derivative) protect->intermediate substitute Step 2: Substitution (Bromination) intermediate->substitute protected_product Ortho-Bromo Acetanilide substitute->protected_product deprotect Step 3: Deprotection (Hydrolysis) protected_product->deprotect final_product Final Product (Ortho-Bromo Aniline derivative) deprotect->final_product

Caption: The "Protect-Substitute-Deprotect" workflow for controlled EAS.

Experimental Protocol: Selective Ortho-Bromination

Part A: Acetylation (Protection)

  • Setup: In a 250 mL flask, dissolve 10 g of this compound in 50 mL of glacial acetic acid.

  • Reaction: While stirring, slowly add 1.2 equivalents of acetic anhydride. An exothermic reaction will occur.

  • Isolation: After the initial reaction subsides, gently warm the mixture to 50°C for 15 minutes. Pour the warm solution into 250 mL of ice-cold water with vigorous stirring.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The product is the N-acetylated intermediate.

Part B: Bromination (Substitution)

  • Setup: Dissolve the dried N-acetylated intermediate in 100 mL of glacial acetic acid.

  • Reaction: Cool the solution in an ice bath. Slowly add one equivalent of bromine (Br₂) dissolved in a small amount of acetic acid dropwise. Maintain the temperature below 10°C.

  • Isolation: Once the addition is complete, allow the mixture to stir at room temperature for 1 hour. Pour the reaction mixture into 400 mL of cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, then with a dilute sodium bisulfite solution to remove excess bromine, and finally with water again. Recrystallize from ethanol if necessary.

Part C: Hydrolysis (Deprotection)

  • Setup: Place the purified ortho-bromo acetanilide derivative in a round-bottom flask. Add a 10% aqueous solution of hydrochloric acid (approx. 10 mL per gram of solid).

  • Reaction: Reflux the mixture for 1-2 hours until the solid dissolves completely.

  • Isolation: Cool the solution in an ice bath. Carefully neutralize the mixture by slowly adding a concentrated sodium hydroxide solution until it is alkaline (pH > 10). The final product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

Q2: My Friedel-Crafts acylation/alkylation reaction is failing completely. What is the cause?

Answer: This is an expected outcome. Friedel-Crafts reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The aniline's amino group is a Lewis base, which will react with the Lewis acid catalyst. This acid-base reaction forms a complex, placing a positive charge on the nitrogen atom. This newly formed -NH₂⁺-AlCl₃ group is now a powerful electron-withdrawing group, which deactivates the aromatic ring and prevents the electrophilic substitution from occurring. The solution, once again, is to protect the amino group as an acetanilide (see protocol above) before performing the Friedel-Crafts reaction.

Section 3: Enhancing Nucleophilic Reactivity at the Amino Group

While the aniline moiety is a potent activator for EAS, its nucleophilicity can be sluggish in N-alkylation or N-acylation reactions, especially with less reactive electrophiles. This is due to the mild electron-withdrawing inductive effect of the para-substituent.

Q1: My N-alkylation reaction is slow and gives low yields, with significant unreacted starting material even after prolonged reaction times. How can I enhance the reactivity?

Answer: When the aniline nitrogen is not nucleophilic enough to attack your electrophile efficiently, you need to modify the conditions to favor the reaction. There are several effective strategies.

  • Base Catalysis: A non-nucleophilic base can deprotonate a small fraction of the aniline, significantly increasing its nucleophilicity.

  • Lewis Acid Catalysis: A mild Lewis acid can coordinate to the electrophile (e.g., the halogen in an alkyl halide), making it more electron-deficient and thus more susceptible to attack by the aniline.

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for a sluggish reaction.

  • Solvent Choice: Switching to a polar aprotic solvent (e.g., DMF, DMSO) can stabilize charged intermediates and accelerate the reaction rate compared to nonpolar solvents.

Troubleshooting Guide for Sluggish N-Alkylation
StrategyRecommended Reagents/ConditionsMechanism of EnhancementCommon Pitfalls
Base Catalysis K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU.Increases the nucleophilicity of the amine by deprotonation.Strong, nucleophilic bases may compete in the reaction. Over-alkylation (dialkylation) can occur.
Lewis Acid Catalysis ZnCl₂, Sc(OTf)₃ (mild Lewis acids).Activates the electrophile, making it more reactive.Not suitable for acid-sensitive substrates.
Thermal Activation Increase temperature in 10-20°C increments.Provides energy to overcome the activation barrier.May lead to decomposition or side product formation. Requires careful monitoring.
Solvent Optimization Switch from Toluene/DCM to DMF/DMSO.Polar aprotic solvents can accelerate Sₙ2-type reactions.Can make product isolation more difficult due to high boiling points.
Section 4: General Purification and Handling

FAQ 1: How can I effectively remove unreacted this compound from my reaction mixture if my product is neutral?

Answer: You can exploit the basicity of the aniline's amino group. During the workup, perform a liquid-liquid extraction and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous phase, effectively removing it from your neutral product in the organic layer.

FAQ 2: My crude product is discolored (dark brown or black). What is the best way to purify it?

Answer: Dark discoloration is often due to small amounts of oxidized impurities. If your product is a solid, a highly effective method is to treat it with activated carbon during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (charcoal), swirl for a few minutes, and then perform a hot filtration to remove the carbon. The carbon will adsorb the colored impurities, yielding a much cleaner product upon cooling and crystallization.

References
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution. [Link]

  • Study.com. (n.d.). *In electrophilic aromatic substitution, why does an amide group direct

degradation pathways of 2-(4-aminophenyl)-N,N-dimethylacetamide under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-aminophenyl)-N,N-dimethylacetamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and troubleshoot stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic conditions?

The primary degradation pathway for this compound in an acidic environment is the hydrolysis of the amide bond. This reaction is a classic example of acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the amide, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 2-(4-aminophenyl)acetic acid and dimethylamine. Under acidic conditions, the dimethylamine will be protonated to form the dimethylammonium ion.[1][2][3]

Visualizing the Primary Degradation Pathway

G cluster_reactants Reactants cluster_products Primary Degradation Products Parent This compound Carboxylic_Acid 2-(4-aminophenyl)acetic acid Parent->Carboxylic_Acid Amide Hydrolysis Amine Dimethylammonium ion Parent->Amine Amide Hydrolysis H3O H₃O⁺ (Acidic Conditions)

Caption: Acid-catalyzed hydrolysis of this compound.

Q2: I am observing unexpected peaks in my chromatogram during a forced degradation study under acidic conditions. What could they be?

While amide hydrolysis is the principal degradation route, the presence of the aminophenyl group introduces the possibility of secondary degradation pathways, especially under harsh stress conditions which may involve oxidation or photolysis in conjunction with acid. The aromatic amine moiety is susceptible to oxidation, which can lead to the formation of colored impurities. Potential secondary degradation products could arise from:

  • Oxidation of the Aniline Moiety: The primary amino group on the phenyl ring can be oxidized to form various products, including nitroso, nitro, and polymeric species. This is often accelerated by the presence of trace metals or exposure to air at elevated temperatures.

  • Ring Modifications: Under strongly acidic and oxidative conditions, hydroxylation of the aromatic ring could occur.

  • Photodegradation: If the acidic degradation study is not conducted in the dark, photolytic degradation of the aromatic amine can occur, leading to a complex mixture of byproducts.[1][3][4]

To identify these unknown peaks, it is crucial to use a mass spectrometer (LC-MS) in conjunction with your HPLC-UV setup.

Q3: My degradation seems to be proceeding very slowly, even at low pH. What factors influence the rate of hydrolysis?

The rate of acid-catalyzed amide hydrolysis is influenced by several factors:

  • Acid Strength and Concentration: A higher concentration of a strong acid (e.g., HCl, H₂SO₄) will lead to a faster reaction rate.

  • Temperature: Increasing the temperature significantly accelerates the hydrolysis rate. Forced degradation studies are often performed at elevated temperatures (e.g., 60-80 °C) to achieve significant degradation in a reasonable timeframe.

  • Steric Hindrance: The steric environment around the carbonyl group can affect the rate of nucleophilic attack by water.

  • Solvent Composition: If co-solvents are used to dissolve the compound, their nature can influence the reaction rate.

If you are experiencing slow degradation, consider increasing the acid concentration or the temperature of your reaction.

Troubleshooting Guides

Troubleshooting Poor Chromatographic Resolution

Issue: I cannot separate the parent compound from its primary degradation product, 2-(4-aminophenyl)acetic acid.

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Mobile Phase pH Adjust the pH of the aqueous component of your mobile phase. For reversed-phase HPLC, a pH around 2.5-3.5 is a good starting point.At a pH below the pKa of the carboxylic acid group of 2-(4-aminophenyl)acetic acid (around 4-5), the compound will be in its neutral, less polar form and will be better retained on a C18 column. The parent compound and the protonated dimethylamine will have different retention characteristics.
Insufficient Organic Modifier Optimize the gradient or isocratic concentration of the organic solvent (e.g., acetonitrile or methanol).Increasing the organic content will decrease the retention time of all components. A well-designed gradient can effectively separate compounds with different polarities.
Incorrect Column Chemistry If pH and mobile phase optimization fail, consider a different column. A column with a different stationary phase (e.g., phenyl-hexyl) may offer alternative selectivity.Different stationary phases provide different interaction mechanisms with the analytes, which can lead to better separation.

Experimental Workflow for Method Development

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Deg_Sample Prepare Forced Degradation Sample (e.g., 0.1N HCl, 60°C) Initial_Screen Initial Screening: C18 Column, Gradient (ACN/Water with 0.1% Formic Acid) Deg_Sample->Initial_Screen Control_Sample Prepare Undegraded Control Sample Control_Sample->Initial_Screen Std_Sample Prepare Standards of Parent and Expected Degradants Std_Sample->Initial_Screen Optimize_pH Optimize Mobile Phase pH (2.5-4.5) Initial_Screen->Optimize_pH Poor Resolution? Optimize_Gradient Optimize Gradient Profile Optimize_pH->Optimize_Gradient Final_Method Final Validated Method Optimize_Gradient->Final_Method Good Resolution

Caption: HPLC method development workflow for stability-indicating analysis.

Troubleshooting Dimethylamine Analysis

Issue: I am unable to detect the dimethylamine degradation product by HPLC-UV.

Potential Cause Troubleshooting Steps Scientific Rationale
Lack of a Chromophore Dimethylamine does not have a significant UV chromophore. Use a different detection method such as mass spectrometry (LC-MS) or derivatize the amine to introduce a UV-active or fluorescent tag.UV detection relies on the presence of a chromophore in the molecule. Small aliphatic amines like dimethylamine do not absorb UV light at wavelengths typically used in HPLC.
Poor Retention on Reversed-Phase Columns Dimethylamine is very polar and will have little to no retention on a standard C18 column. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an ion-pairing agent in your mobile phase.Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar compounds elute at or near the void volume. HILIC is designed to retain polar compounds, and ion-pairing agents can form a neutral complex with the charged amine, allowing for retention on a C18 column.

Experimental Protocols

Protocol 1: Forced Degradation Under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a vial, add a known volume of the stock solution.

    • Add an equal volume of 1N HCl to achieve a final concentration of 0.5 mg/mL in 0.5N HCl.

    • Cap the vial tightly and place it in a water bath at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralization and Dilution:

    • Neutralize the aliquot with an appropriate amount of 1N NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Starting Point for a Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or use a PDA detector to monitor multiple wavelengths)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Note: This is a starting point and may require optimization for your specific instrumentation and sample matrix. The detection of dimethylamine will likely require a different approach as outlined in the troubleshooting guide.

References

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. (n.d.). SID. Retrieved January 17, 2026, from [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chemistry of Amides. (2022, September 24). LibreTexts. Retrieved January 17, 2026, from [Link]

  • Reactions of Amides. (2025, January 4). Save My Exams. Retrieved January 17, 2026, from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). VŠCHT Praha. Retrieved January 17, 2026, from [Link]

  • Meloche, I., & Laidler, K. J. (1951). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society, 73(4), 1712–1712. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Jat, R. K., & Sharma, S. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 8(10), 1172–1177.
  • Thomas, S., & A, A. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(1), 293. [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]

  • Bacterial degradation of aniline. (A) Initial steps of aniline.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • List of aromatic amines used in this study and the efficiency of their.... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ji, Y., & Zhao, C. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2780–2785. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2004). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. (n.d.). EPA. Retrieved January 17, 2026, from [Link]

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions.. (n.d.). Pearson. Retrieved January 17, 2026, from [Link]

  • Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prevalent synthetic methodologies for obtaining 2-(4-aminophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and materials science. We will move beyond simple protocol recitation to explore the strategic rationale, mechanistic underpinnings, and practical trade-offs of each approach. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select and optimize the most suitable synthesis for their specific application, whether for bench-scale discovery or large-scale production.

Introduction: Strategic Importance of the Target Moiety

The this compound scaffold is a valuable building block. The primary aromatic amine serves as a versatile handle for subsequent derivatization—such as diazotization, acylation, or alkylation—while the N,N-dimethylacetamide tail modulates solubility and pharmacokinetic properties. Its synthesis, therefore, is a critical first step in the development of numerous target molecules. This guide will focus on two primary retrosynthetic strategies: the classical reduction of a nitro-aromatic precursor and modern palladium-catalyzed C-N cross-coupling reactions.

Method 1: The Classical Pathway via Reduction of a Nitro Intermediate

This is the most established and cost-effective route, predicated on a two-step sequence starting from the commercially available 2-(4-nitrophenyl)acetic acid. The logic is straightforward: install the acetamide functionality first, then perform a robust reduction of the nitro group to unveil the desired primary amine.

Workflow Overview

Classical_Pathway Start 2-(4-nitrophenyl)acetic acid Step1 Amide Formation (e.g., SOCl₂, Dimethylamine) Start->Step1 Intermediate 2-(4-nitrophenyl)-N,N-dimethylacetamide Step1->Intermediate Step2 Nitro Group Reduction (e.g., H₂/Pd-C, Fe/NH₄Cl) Intermediate->Step2 Product 2-(4-aminophenyl)-N,N- dimethylacetamide Step2->Product

Caption: Classical two-step synthesis of the target compound.

Step 1: Amide Formation

The initial step involves the conversion of the carboxylic acid to the corresponding N,N-dimethylamide. The most reliable method proceeds through an acyl chloride intermediate to ensure high reactivity and yield.

Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-N,N-dimethylacetamide

  • Activation: To a solution of 2-(4-nitrophenyl)acetic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (HCl, SO₂) ceases. The progress can be monitored by the disappearance of the starting material on TLC.

  • Solvent Removal: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2-(4-nitrophenyl)acetyl chloride is typically used directly in the next step without further purification.

  • Amidation: Dissolve the crude acyl chloride in dry DCM and add it dropwise to a cooled (0 °C) solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Work-up: After the reaction is complete (monitored by TLC), quench with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude N,N-dimethyl-2-(4-nitrophenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a crystalline solid.

Step 2: Reduction of the Aromatic Nitro Group

This is the pivotal transformation. The choice of reducing agent is critical and depends on factors such as scale, functional group tolerance, cost, and safety. We will compare two of the most effective methods: catalytic hydrogenation and metal-mediated reduction.

Sub-Method 2A: Catalytic Hydrogenation

This is a clean and highly efficient method, particularly for large-scale synthesis, as the only by-product is water.

Experimental Protocol:

  • Setup: Charge a hydrogenation vessel with 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂). The reaction can be run at atmospheric pressure (using a balloon) or under elevated pressure (2-4 bar) in a Parr shaker for faster conversion.

  • Monitoring: The reaction is typically complete within 2-12 hours, which can be monitored by TLC or the cessation of hydrogen uptake.

  • Filtration: Upon completion, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake is kept wet with solvent during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired this compound, which is often of high purity.

Sub-Method 2B: Metal Reduction in Acidic or Neutral Media

Reductions using metals like iron, tin, or zinc are classic, cost-effective alternatives to catalytic hydrogenation.[1] Iron powder in the presence of an electrolyte like ammonium chloride is a particularly green and economical choice.[2]

Experimental Protocol (Fe/NH₄Cl):

  • Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (3-5 eq) and ammonium chloride (NH₄Cl) (1.0 eq) in a solvent mixture, typically ethanol/water (e.g., 4:1).

  • Addition: Heat the slurry to reflux. Add a solution of 2-(4-nitrophenyl)-N,N-dimethylacetamide (1.0 eq) in ethanol portion-wise or dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition is complete, maintain the reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter it while hot through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with water to remove any remaining inorganic salts. Drying and evaporation of the solvent will yield the product.

Method 2: The Modern Approach via Buchwald-Hartwig Amination

For certain applications, particularly in medicinal chemistry where diverse analogs are required, a late-stage C-N bond formation can be highly advantageous. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct formation of an aryl-amine bond.[3][4][5] This strategy involves coupling an aryl halide precursor with an ammonia equivalent.

Workflow Overview

Buchwald_Hartwig Start 2-(4-halophenyl)-N,N- dimethylacetamide (X = Br, I, OTf) Step1 Pd-Catalyzed Cross-Coupling Start->Step1 Reagents + Ammonia Source (e.g., NH₃, LiN(SiMe₃)₂) Reagents->Step1 Product 2-(4-aminophenyl)-N,N- dimethylacetamide Step1->Product

Caption: Buchwald-Hartwig amination strategy.

Principle and Mechanistic Insight

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6] The choice of phosphine ligand is crucial for the efficiency of this cycle.

BH_Cycle pd0 L₂Pd⁰ oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex L₂PdII(Ar)(X) oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord pd2_amido [L₂PdII(Ar)(NHR)]⁺X⁻ amine_coord->pd2_amido deprotonation Base -BH⁺X⁻ pd2_amido->deprotonation reductive_elim Reductive Elimination deprotonation->reductive_elim L₂PdII(Ar)(NR) reductive_elim->pd0 product Ar-NHR reductive_elim->product center arx Ar-X arx->oxidative_add amine RNH₂ amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Hypothetical Experimental Protocol

This protocol is generalized, and optimization of the catalyst, ligand, base, and solvent is essential.

  • Setup: To a dry Schlenk tube or glovebox, add the aryl halide precursor, 2-(4-bromophenyl)-N,N-dimethylacetamide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Reagents: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).

  • Ammonia Source: Introduce the ammonia source. This can be challenging. Options include using a solution of ammonia in dioxane, an ammonia surrogate like LiN(SiMe₃)₂, or ammonium salts.[6]

  • Solvent: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture, typically between 80-110 °C, for 4-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product will require purification by flash column chromatography on silica gel to separate it from the catalyst residues and other by-products.

Comparative Analysis

ParameterMethod 1A: Catalytic HydrogenationMethod 1B: Fe/NH₄Cl ReductionMethod 2: Buchwald-Hartwig Amination
Starting Material 2-(4-nitrophenyl)-N,N-dimethylacetamide2-(4-nitrophenyl)-N,N-dimethylacetamide2-(4-halophenyl)-N,N-dimethylacetamide
Overall Yield Excellent (>95%)Good to Excellent (85-95%)Good to Excellent (70-95%, highly dependent on optimization)
Purity (Crude) High to Very HighModerate (requires workup to remove salts)Low to Moderate (requires chromatography)
Key Reagents H₂, Pd/CFe, NH₄ClPd catalyst, phosphine ligand, strong base
Reaction Conditions RT to 50 °C, 1-4 bar H₂Reflux (approx. 80-100 °C)High temperature (80-110 °C), inert atmosphere
Scalability ExcellentExcellentModerate (cost of catalyst/ligand can be prohibitive)
Advantages - Very clean reaction- High yield- Easy product isolation- Extremely low cost- Readily available reagents- Environmentally benign metal- High functional group tolerance- Convergent route- Amenable to library synthesis
Disadvantages - Specialized hydrogenation equipment needed- Pyrophoric catalyst handling- Potential for over-reduction- Stoichiometric metal waste- Hot filtration required- Potentially lower purity- Expensive catalysts and ligands- Requires inert atmosphere- Extensive optimization often needed- Purification by chromatography

Conclusion and Recommendations

The choice between these synthetic routes is dictated by the specific goals of the researcher.

  • For large-scale, cost-driven production , the classical route involving the Fe/NH₄Cl reduction (Method 1B) is unparalleled in its economic efficiency and simplicity. While it generates significant metal waste, the low cost of reagents makes it highly attractive for industrial applications.

  • For high-purity, moderate to large-scale synthesis where equipment is available, catalytic hydrogenation (Method 1A) is the superior choice. It is exceptionally clean, high-yielding, and simplifies product isolation, reducing downstream processing costs.

  • For early-stage drug discovery and medicinal chemistry , where speed, versatility, and functional group tolerance are paramount, the Buchwald-Hartwig amination (Method 2) offers significant advantages. Although more expensive and technically demanding, its ability to be applied late-stage to complex, functionalized precursors makes it an invaluable tool for generating diverse chemical libraries.

Ultimately, a thorough understanding of the mechanistic principles and practical limitations of each method empowers the scientist to make an informed, strategic decision that aligns with their project's specific constraints and objectives.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • University of Groningen Research Portal. (2020). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • PubMed. (2017). Catalytic reduction of 2-nitroaniline: a review. Retrieved from [Link]

  • YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(4-aminophenyl)-N,N-dimethylacetamide and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aniline Scaffold in Modern Drug Discovery

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their structural versatility and wide spectrum of biological activities.[1][2] These aromatic amines are key components in a multitude of approved therapeutic agents. The biological efficacy of an aniline derivative is profoundly influenced by the nature and position of its substituents, which dictates its physicochemical properties, target-binding affinity, and metabolic stability.[3]

This guide provides a comparative analysis of the potential biological activities of a specific, yet lesser-studied molecule, 2-(4-aminophenyl)-N,N-dimethylacetamide. Due to the limited direct experimental data on this compound, this analysis will draw upon published data from structurally related anilines to build a predictive profile of its likely biological functions. We will focus on two key areas where aniline derivatives have shown significant promise: antimicrobial/antibiofilm effects and cytotoxic activity against cancer cells. By examining the structure-activity relationships (SAR) of well-characterized analogs, we can infer the potential efficacy of our target compound and outline the experimental frameworks required for its validation.

Section 1: Antimicrobial and Antibiofilm Potential

Aniline derivatives have long been a source of potent antimicrobial agents, with the sulfa drugs being a classic example.[1] Modern research continues to explore novel aniline structures to combat the rise of antibiotic-resistant pathogens. The primary mechanisms of action often involve the disruption of essential microbial processes, such as cell wall or folic acid synthesis, or interference with nucleic acid replication.[1]

A critical aspect of modern antimicrobial research is the ability of a compound to inhibit or disrupt biofilms—structured communities of bacteria that exhibit high resistance to conventional antibiotics. Several studies have demonstrated that specific substitutions on the aniline ring, particularly halogenation, can confer potent antibiofilm properties.[2][4]

Comparative Analysis of Antimicrobial Activity

To contextualize the potential of this compound, we compare the minimum inhibitory concentrations (MIC) of various substituted anilines against pathogenic bacteria. The data highlights how modifications to the core aniline structure dramatically impact potency.

Compound/Derivative ClassTest Organism(s)Key Structural FeaturesMIC (µg/mL)Reference
3,5-dibromoaniline (3,5-DBA)Uropathogenic E. coli (UPEC)Dibromo substitution100[4]
4-bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli (UPEC)Bromo and Chloro substitution200[4]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticusIodo and Trifluoromethyl groups50[2][5]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticusChloro, Nitro, Trifluoromethyl groups100[2][5]
N-phenylacetamide-Acetyl group on nitrogenMild antibacterial properties reported[1]

Expert Insights on Structure-Activity Relationship (SAR): The data strongly suggests that halogenation and the inclusion of trifluoromethyl groups are key strategies for enhancing antimicrobial potency.[4][6] These electronegative groups can alter the electronic distribution of the aniline ring, potentially improving membrane permeability or interaction with microbial targets. The compound this compound lacks these potent activating groups, suggesting its intrinsic antimicrobial activity may be modest. However, the N,N-dimethylacetamide moiety introduces a polar, flexible side chain that could influence solubility and target engagement in ways not seen with simple halogenated anilines.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard in vitro assay for determining the MIC of a potential antimicrobial agent.[7] This protocol ensures reproducibility and provides a quantitative measure of a compound's bacteriostatic activity.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antibiotics like sulfonamides.

  • Bacterial Inoculum Standardization (0.5 McFarland): Standardizing the initial bacterial concentration is critical. Too high a concentration can overwhelm the compound, leading to falsely high MIC values, while too low a concentration can result in falsely low MICs.

  • Two-fold Serial Dilution: This method allows for the testing of a wide range of concentrations to pinpoint the lowest concentration that inhibits growth.

  • Positive and Negative Controls: The growth control (no compound) validates that the bacteria are viable, while the sterility control (no bacteria) ensures the medium is not contaminated.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of the test compound (e.g., this compound) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture in MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 1. Prepare Compound Stock Solution (in DMSO) plate 3. Perform 2-fold Serial Dilution in 96-well plate with MHB stock->plate inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum 4. Inoculate Wells with Bacterial Suspension inoculum->add_inoculum plate->add_inoculum incubate 5. Incubate Plate (37°C, 18-24h) add_inoculum->incubate read_plate 6. Visually Inspect for Turbidity incubate->read_plate determine_mic 7. Determine MIC Value (Lowest concentration with no growth) read_plate->determine_mic

Workflow for the broth microdilution MIC assay.

Section 2: Cytotoxic Activity and Anticancer Potential

Many aniline derivatives have been investigated for their potential as anticancer agents.[3][8] Their mechanisms of action can be diverse, including the inhibition of key enzymes like kinases, disruption of cellular metabolism, or the induction of programmed cell death (apoptosis). The cytotoxicity of an aniline is highly dependent on its substitution pattern, which affects its ability to enter cells and interact with intracellular targets.

Comparative Analysis of Cytotoxic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative aniline derivatives against human cancer cell lines. A lower IC50 value indicates greater potency.

Compound/Derivative ClassCancer Cell LineKey Structural FeaturesIC50 (µM)Reference
Phenylacetamide DerivativeA549 (Lung Cancer)Phenylacetamide coreData for specific analogs show activity[9]
Biaryl Aniline (6j)- (Cell-based luciferase assay)Biphenyl aniline core<0.09[6]
N,N-dimethylacetamide (DMA)Leukemic Cell LinesSolvent controlCytotoxicity is 3 orders of magnitude lower than busulfan[10]

Expert Insights on Structure-Activity Relationship (SAR): The data indicates that complex aniline structures, such as biaryl anilines, can achieve high potency.[6] It is crucial to distinguish our target compound, this compound, from its solvent namesake, N,N-dimethylacetamide (DMA). While DMA itself has very low cytotoxicity, its incorporation into the larger aniline scaffold creates a new chemical entity with a distinct biological profile.[10] The aminophenyl group is a known pharmacophore in many anticancer drugs (e.g., kinase inhibitors), and its combination with the dimethylacetamide tail could lead to novel interactions with therapeutic targets. The activity will likely depend on the overall shape and electronic properties of the molecule.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11] It is a robust, high-throughput method for screening the cytotoxic effects of small molecules on cancer cell lines.[7]

Causality Behind Experimental Choices:

  • MTT Reagent: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. Dead cells lack this ability.

  • DMSO Solubilization: The resulting formazan crystals are insoluble in aqueous culture medium and must be dissolved in an organic solvent like DMSO to allow for spectrophotometric quantification.

  • Spectrophotometry: The amount of purple formazan produced is directly proportional to the number of viable cells, which can be measured by absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).

  • Incubation: Return the plate to the incubator and expose the cells to the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: Following the treatment period, add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade stress Aniline Derivative (Potential ROS Inducer) bax Bax/Bak Activation stress->bax activates mito Mitochondrion bax->mito permeabilizes cyto_c Cytochrome c Release mito->cyto_c apaf Apaf-1 cyto_c->apaf binds cas9 Caspase-9 (Initiator) apaf->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Sources

A Comparative Spectroscopic Guide to 2-(4-aminophenyl)-N,N-dimethylacetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-aminophenyl)-N,N-dimethylacetamide and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aminophenyl moiety and the physicochemical properties imparted by the N,N-dimethylacetamide group. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of these compounds. This guide will explore the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the parent compound and its derivatives, providing a comparative framework to understand the influence of different substituents on their spectroscopic signatures.

Molecular Structures and Synthetic Workflow

The compounds discussed in this guide share a common 2-(phenyl)-N,N-dimethylacetamide backbone, with variations at the para-position of the phenyl ring.

Caption: Molecular structures of the compared compounds.

A general and effective method for the synthesis of these compounds involves the amidation of the corresponding substituted phenylacetic acid. The workflow for this synthesis is outlined below.

Synthetic_Workflow reagents Substituted Phenylacetic Acid + Thionyl Chloride (SOCl₂) acyl_chloride Substituted Phenylacetyl Chloride (Intermediate) reagents->acyl_chloride  Acyl Chloride  Formation product 2-(Substituted phenyl)-N,N-dimethylacetamide acyl_chloride->product  Amidation   amidation Dimethylamine (HN(CH₃)₂) in an inert solvent (e.g., DCM) amidation->product workup Aqueous Workup & Purification (e.g., Chromatography) product->workup  Isolation  

Caption: Generalized synthetic workflow.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and spectroscopic analysis of the title compounds. These are based on established chemical literature for similar transformations and analytical procedures.

Synthesis of this compound

The synthesis of the parent amine can be achieved through the reduction of the corresponding nitro compound.[1]

  • Reduction of the Nitro Group: To a solution of 2-(4-nitrophenyl)-N,N-dimethylacetamide in a suitable solvent (e.g., ethanol or ethyl acetate), a reducing agent such as palladium on carbon (Pd/C) is added under a hydrogen atmosphere, or a metal catalyst like iron (Fe) or zinc (Zn) in the presence of an acid is used.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction mixture is filtered to remove the catalyst. The filtrate is then concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[2]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹H NMR, a sufficient number of scans (e.g., 16-64) are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required.[3]

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy [4]

  • Sample Preparation: A small amount of the solid, powdered sample is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The FTIR spectrum is recorded, typically in the range of 4000–400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.[4]

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.

Electron Ionization Mass Spectrometry (EI-MS) [5]

  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Comparative Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound and its derivatives. These predictions are based on established principles of substituent effects on spectroscopic properties.

¹H NMR Data (Predicted, in CDCl₃, δ ppm)
Proton -NH₂ -NO₂ -Cl -OCH₃
Aromatic (ortho to CH₂) ~6.9-7.1~7.3-7.5~7.1-7.3~7.0-7.2
Aromatic (meta to CH₂) ~6.6-6.8~8.1-8.3~7.2-7.4~6.8-7.0
-CH₂- ~3.5~3.7~3.6~3.6
-N(CH₃)₂ ~2.9, ~3.0~3.0, ~3.1~2.9, ~3.0~2.9, ~3.0
-NH₂ / -OCH₃ ~3.7 (br s)--~3.8 (s)
¹³C NMR Data (Predicted, in CDCl₃, δ ppm)
Carbon -NH₂ -NO₂ -Cl -OCH₃
C=O ~171~170~170~171
-CH₂- ~42~43~42~42
-N(CH₃)₂ ~36, ~37~36, ~38~36, ~37~36, ~37
Aromatic (C-1) ~125~143~134~127
Aromatic (C-2, C-6) ~130~130~131~130
Aromatic (C-3, C-5) ~115~124~129~114
Aromatic (C-4) ~145~147~133~159
-OCH₃ ---~55
Key IR Absorptions (Predicted, cm⁻¹)
Functional Group -NH₂ -NO₂ -Cl -OCH₃
N-H Stretch ~3400-3200 (two bands)---
C-H Aromatic ~3100-3000~3100-3000~3100-3000~3100-3000
C-H Aliphatic ~2950-2850~2950-2850~2950-2850~2950-2850
C=O Amide ~1630~1650~1640~1640
C=C Aromatic ~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500
N-O Stretch (NO₂) -~1520 (asym), ~1350 (sym)--
C-N Stretch ~1300~1300~1300~1300
C-O Stretch (OCH₃) ---~1250, ~1030
C-Cl Stretch --~1100-1000-
Mass Spectrometry (EI-MS) Data (Predicted)
Compound Molecular Ion (m/z) Key Fragments (m/z)
-NH₂ 178133, 106, 72
-NO₂ 223178, 120, 72
-Cl 197/199152/154, 125/127, 72
-OCH₃ 208163, 136, 72

Discussion and Interpretation

The predicted spectroscopic data highlight the significant influence of the para-substituent on the electronic environment of the molecule, which is reflected in the chemical shifts, vibrational frequencies, and fragmentation patterns.

  • ¹H NMR: The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups are expected to cause an upfield shift (lower ppm) of the aromatic protons, particularly those ortho and para to the substituent, due to increased electron density. Conversely, the electron-withdrawing nitro (-NO₂) group will cause a downfield shift (higher ppm) of the aromatic protons. The chloro (-Cl) group, being weakly deactivating, will have a less pronounced effect. The signals for the N,N-dimethyl protons may appear as two distinct singlets due to restricted rotation around the amide C-N bond.

  • ¹³C NMR: Similar to the proton NMR, electron-donating groups will shield the aromatic carbons, causing an upfield shift, while electron-withdrawing groups will deshield them, leading to a downfield shift. The chemical shift of the carbonyl carbon is also subtly influenced by the substituent on the phenyl ring.

  • IR Spectroscopy: The most informative region in the IR spectra will be the characteristic stretching frequencies of the substituent groups. The amino group will show two N-H stretching bands, while the nitro group will exhibit strong asymmetric and symmetric N-O stretching bands. The C-O stretching of the methoxy group and the C-Cl stretching will also be identifiable. The amide C=O stretch is a prominent feature in all the compounds.

  • Mass Spectrometry: The molecular ion peak will be readily identifiable for each compound, confirming its molecular weight. The fragmentation patterns will be influenced by the substituent. A common fragmentation pathway is the cleavage of the benzylic C-C bond, leading to the formation of a substituted tropylium ion or a fragment corresponding to the N,N-dimethylacetamide moiety (m/z 72).

Conclusion

This guide provides a comprehensive, albeit predictive, comparative analysis of the spectroscopic data for this compound and its nitro, chloro, and methoxy derivatives. The provided protocols and predicted data serve as a valuable resource for researchers in the synthesis, identification, and characterization of these and related compounds. The principles discussed herein can be extended to the analysis of other substituted aromatic acetamides, aiding in the structural elucidation of novel chemical entities.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1043-1046. [Link]

  • Penchev, P. N., Stoyanov, N. M., & Marinov, M. N. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(5), 45. [Link]

  • Shimadzu. Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). [Link]

  • Helme, J. W. J., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5339–5348. [Link]

  • Shimadzu. Powder Samples. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(4-aminophenyl)-N,N-dimethylacetamide

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is non-negotiable. This compound (PubChem CID: 12805227) is an aromatic amine derivative that can serve as a key intermediate or appear as a process-related impurity.[1] Its accurate determination is critical for ensuring process control, final product quality, and patient safety.

This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will not only detail the "how" but, more importantly, the "why" behind each experimental choice and validation parameter. This approach is grounded in the globally recognized International Council for Harmonisation (ICH) guidelines, specifically the revised Q2(R2) guideline, which provides a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3]

Furthermore, we will compare the validated HPLC-UV method with alternative analytical technologies, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a clear rationale for method selection based on specific analytical challenges and objectives.

Pillar 1: The Primary Analytical Method: A Validated RP-HPLC-UV Approach

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is often the workhorse for analyzing aromatic compounds in pharmaceutical settings due to its robustness, precision, and cost-effectiveness. The aromatic ring and amino group in this compound provide a strong chromophore, making it an ideal candidate for UV detection.

Experimental Design & Rationale

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

Chromatographic Conditions (Justification):

  • Column: C18, 4.6 x 150 mm, 5 µm. (A C18 stationary phase is the standard choice for retaining moderately polar to non-polar compounds like our target analyte through hydrophobic interactions.)

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 7.0) (60:40 v/v). (Acetonitrile is a common organic modifier providing good peak shape. The phosphate buffer at neutral pH ensures the primary amine group on the analyte is in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times.)

  • Flow Rate: 1.0 mL/min. (A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.)

  • Detection Wavelength: 240 nm. (The aminophenyl group is expected to have a strong absorbance maximum in this region, providing high sensitivity.)

  • Column Temperature: 30 °C. (Thermostatic control is crucial for ensuring reproducible retention times by mitigating fluctuations in mobile phase viscosity.[4])

  • Injection Volume: 10 µL.

The Validation Workflow: A Step-by-Step Implementation

Method validation is the formal process of demonstrating a method's suitability for its intended use.[5] The following workflow is based on the core parameters outlined in the ICH Q2(R2) guidelines.[6][7][8]

Validation_Workflow start_node Method Development & Optimization Specificity Specificity/ Selectivity start_node->Specificity param_node param_node data_node data_node end_node Validated Method Ready for Routine Use Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (LOD/LOQ) Precision->Limits Robustness Robustness Limits->Robustness Robustness->end_node Method_Selection question question method method q1 Need for Trace Analysis (< LOQ of HPLC-UV)? q2 Need for Structural Confirmation / Identification? q1->q2 No lc_ms LC-MS/MS q1->lc_ms Yes q3 Is the analyte volatile & thermally stable? q2->q3 No q2->lc_ms Yes hplc_uv HPLC-UV q3->hplc_uv No gc_ms GC-MS q3->gc_ms Yes start start->q1

Sources

A Comparative Performance Analysis of Azo Dyes Derived from 2-(4-aminophenyl)-N,N-dimethylacetamide for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the expansive field of synthetic colorants, azo dyes represent the largest and most versatile class, distinguished by the presence of one or more azo (-N=N-) groups.[1] Their facile synthesis, coupled with the ability to tune their spectral properties through molecular design, has led to their widespread use in textiles, printing, and advanced materials.[2] A critical aspect of azo dye development is the selection of the diazo and coupling components, which ultimately dictates the final properties of the dye. This guide presents a comparative study focusing on the performance of azo dyes derived from the diazo component 2-(4-aminophenyl)-N,N-dimethylacetamide.

The inclusion of the N,N-dimethylacetamide moiety is of particular interest due to its potential to influence the dye's solubility, photophysical properties, and interactions with various substrates. This guide will delve into the synthesis, photophysical characterization, and performance attributes of a representative dye from this class and compare it with a structurally similar alternative, N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide. This comparison will provide researchers, scientists, and drug development professionals with objective, data-driven insights into the performance of these dyes, supported by detailed experimental protocols.

Molecular Structures and Rationale for Comparison

The core of our investigation revolves around understanding how the placement and structure of the acetamide group influence the overall performance of the azo dye. The two molecules under primary comparison are:

  • Dye 1 (Target): A representative azo dye derived from this compound. For the purpose of this guide, we will consider a hypothetical yet representative structure where it is coupled with phenol: 2-(4-((4-hydroxyphenyl)diazenyl)phenyl)-N,N-dimethylacetamide .

  • Dye 2 (Alternative): A structurally similar azo dye, N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide , which has been the subject of theoretical studies.

The key structural difference lies in the acetamide group. In Dye 1, it is insulated from the aromatic ring by a methylene bridge, whereas in Dye 2, it is directly attached to the phenyl ring of the diazo component. This seemingly subtle difference can have significant implications for the electronic properties and, consequently, the performance of the dye.

G cluster_0 Dye 1 (Target) cluster_1 Dye 2 (Alternative) Dye 1 Dye 2

Figure 1: Chemical structures of the target dye derived from this compound (Dye 1, hypothetical coupled with phenol) and the alternative dye (Dye 2).

Comparative Performance Analysis

The performance of a dye is a multifaceted characteristic encompassing its synthesis, photophysical properties, and stability. This section provides a comparative overview of these aspects for our target and alternative dyes, supported by experimental data from the literature on analogous compounds.

Synthesis: The Diazo Coupling Reaction

The synthesis of azo dyes is a well-established process involving two primary steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species, such as a phenol or an aniline derivative.[1]

G Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt Diazotization (NaNO2, HCl, 0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling (Electron-rich component)

Figure 2: General workflow for the synthesis of azo dyes.

The synthesis of dyes from this compound follows this general pathway. The primary amine is first converted to a diazonium salt, which is then reacted with a suitable coupling component to yield the final azo dye. The choice of the coupling component is crucial as it significantly influences the color and fastness properties of the resulting dye.[1]

Photophysical Properties: A Spectroscopic Comparison

The photophysical properties of a dye, including its absorption and emission characteristics, are fundamental to its application. These properties are intrinsically linked to the electronic structure of the molecule.

PropertyDye 1 (from this compound)Dye 2 (Alternative)Rationale for Expected Differences
λmax (Maximum Absorption Wavelength) Expected in the visible region, tunable by coupling component.Data from theoretical studies suggest absorption in the visible range.The position of the acetamide group influences the intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule, which in turn affects the λmax.
Molar Extinction Coefficient (ε) High values are desirable for strong coloration.Theoretical calculations can predict oscillator strength, which is related to ε.The planarity and electronic conjugation of the molecule are key factors. The methylene spacer in Dye 1 might slightly disrupt coplanarity compared to Dye 2.
Fluorescence Quantum Yield (ΦF) Can be measured experimentally.Can be measured experimentally.The presence of non-radiative decay pathways, influenced by molecular rigidity and substituent effects, will determine the quantum yield.
Solvatochromism Expected to show positive solvatochromism (red-shift in more polar solvents).Expected to exhibit solvatochromism.The change in dipole moment upon excitation, which is influenced by the acetamide group's position, will dictate the extent of solvatochromism.

Table 1: Comparative analysis of the expected photophysical properties of Dye 1 and Dye 2.

Dyeing Performance and Fastness Properties

For textile applications, the performance of a disperse dye is evaluated by its ability to color the fabric and the fastness of the color to various agents like washing, light, and rubbing.

Performance MetricDyes from this compound (Expected)Typical Performance of Azo Disperse Dyes
Exhaustion and Fixation Good exhaustion and fixation on hydrophobic fibers like polyester are anticipated due to the overall non-polar nature of the molecule.Generally show good affinity for polyester fibers.
Wash Fastness Expected to be good to excellent.Often exhibit good to excellent wash fastness.[1][3]
Light Fastness Moderate to good, depending on the specific structure.Varies depending on the chemical structure; some azo dyes have limitations in light fastness.[4]
Rubbing Fastness Good to excellent.Typically show good rubbing fastness.[4]

Table 2: Expected dyeing performance and fastness properties of dyes derived from this compound on polyester fabric.

Experimental Protocols

To ensure the scientific integrity of this comparative guide, detailed, self-validating experimental protocols are provided below.

Synthesis of Azo Dyes from this compound

This protocol outlines the general procedure for the synthesis of an azo dye using this compound as the diazo component and phenol as the coupling component.

Step 1: Diazotization of this compound

  • Dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the coupling component solution with vigorous stirring, maintaining the temperature below 5 °C.

  • Continue stirring for 1-2 hours, allowing the coupling reaction to complete. The formation of a colored precipitate indicates the formation of the azo dye.

  • Filter the precipitate, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a vacuum desiccator.

G Start Start Diazotization Diazotization Start->Diazotization Step 1 Coupling Coupling Diazotization->Coupling Step 2 Isolation & Purification Isolation & Purification Coupling->Isolation & Purification Step 3 Characterization Characterization Isolation & Purification->Characterization Step 4 End End Characterization->End

Figure 3: Workflow for the synthesis and characterization of azo dyes.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.[5]

  • Prepare a series of dilute solutions of both the sample dye and a standard dye (e.g., quinine sulfate) in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the sample and the standard.

  • Integrate the area under the fluorescence emission curve for each solution.

  • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (nX² / nST²)

    where ΦST is the quantum yield of the standard, GradX and GradST are the gradients of the plots for the sample and standard, respectively, and nX and nST are the refractive indices of the sample and standard solutions.

Conclusion

Azo dyes derived from this compound represent a promising subclass of colorants with potential for tailored applications. The presence of the N,N-dimethylacetamide group is anticipated to favorably influence their solubility and dyeing characteristics on synthetic fibers. While direct, extensive experimental data for this specific class of dyes is not widely published, a comparative analysis with structurally similar compounds and the broader family of azo disperse dyes provides a strong foundation for predicting their performance.

The theoretical data on the alternative dye, N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide, suggests that the electronic properties, and thus the photophysical behavior, are sensitive to the placement of the acetamide group. Experimental investigation into the synthesis and detailed characterization of dyes from this compound is warranted to fully elucidate their performance capabilities. The protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on synthesizing a library of these dyes with various coupling components and conducting systematic studies of their photophysical properties and dyeing performance to establish clear structure-property relationships.

References

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Bafana, A., Devi, S. S., & Chakrabarti, T. (2011). Azo dyes: past, present and the future. Environmental Reviews, 19(NA), 350-371.
  • Patel, P. M., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. International Journal of Trend in Scientific Research and Development, 3(1), 1044-1051.
  • Elapasery, M. A., et al. (2024). Low Temperature Dyeing of Polyester Fabrics. Egyptian Journal of Chemistry, 67(2), 187-194.
  • Ezeribe, A. I., et al. (2013). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). Science Alert.
  • Patel, P. K., et al. (2014). Synthesis of Monoazo Reactive Dyes based on 4,4'- Methylene bis-(2-nitro aniline) and their Dyeing Performance on Various Fibres. International Journal of Science and Research (IJSR), 3(12), 2269-2273.
  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Perkin-Elmer Luminescence Spectroscopy.
  • Mohammed, Y. S., et al. (2023). Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. Discovery Scientific Society.
  • Yusuf, M., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. Journal of the Chemical Society of Nigeria, 44(4).
  • Kucha, N. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND DYEING PERFORMANCE OF MONO AZO DISPERSE DYES BASED ON 2-AMINO 5-(4'-NITRO PHENYL) 1,3,4-THIADIAZOLE MOIETY. INDIAN JOURNAL OF APPLIED RESEARCH, 11(4), 54-57.
  • Abdelmoteleb, K. M. A., et al. (2024). Novel Disperse Dyes Based on Enaminones: Synthesis, Dyeing Performance on Polyester Fabrics, and Potential Biological Activities. Molecules, 29(9), 2148.
  • Malik, G. M., et al. (2023). Synthesis of bis Azo Disperse Dyes derived from 2-Amino-4(4′-nitro phenyl)thiazole having tertiary-Amines as Coupling Component, their Characterization and Evolution of Dyeing Characteristics. Asian Journal of Chemistry, 35(12), 3221-3226.
  • Yildiz, M., et al. (2021). D- π-A azo dyes bearing thiazole-diphenylamine units: Synthesis, photophysical and molecular structure properties, and use for dyeing of polyester fabrics. Dyes and Pigments, 188, 109188.
  • Kavitha, G., et al. (2022). Synthesis, Nonlinear Optical Properties, Photophysical, and Theoretical Studies of Azo Dye bearing Coumarin-Thiophene. Journal of Fluorescence, 32(4), 1469-1483.
  • Mary, Y. S., & Yohannan, P. (2020). Comparative study of 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol and N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide - DFT method. Journal of the Indian Chemical Society, 97(10), 1645-1653.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Research

In the landscape of drug development and scientific research, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe outcomes. The compound 2-(4-aminophenyl)-N,N-dimethylacetamide, a versatile intermediate, is no exception. Its molecular structure, featuring a primary aromatic amine and a dimethylacetamide moiety, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs).

However, the very reactivity that makes this compound useful also predisposes it to the formation of impurities during synthesis, storage, or handling. These impurities, even at trace levels, can have profound and often detrimental effects, ranging from altered pharmacological activity and skewed experimental data to significant safety and toxicity concerns. Therefore, a robust, multi-faceted analytical strategy to rigorously assess the purity of commercial batches is not just good practice—it is an absolute necessity.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a framework for selecting the most appropriate method for your specific analytical challenge.

Understanding the Impurity Profile

A self-validating analytical approach begins with a theoretical understanding of what impurities might be present. For this compound, potential impurities can be categorized as follows:

  • Process-Related Impurities: These derive from the synthetic route. A common synthesis involves the reduction of a nitro group to an amine.[1] Another route could involve the reaction of an amine with an activated acetic acid derivative. Potential impurities include:

    • Unreacted starting materials (e.g., 4-nitrophenylacetic acid derivatives).

    • Intermediates from incomplete reactions.

    • By-products from side reactions (e.g., over-alkylation, polymerization).

    • Residual catalysts or reagents used in the synthesis.[2]

  • Degradation Products: The primary aromatic amine is susceptible to oxidation, especially when exposed to air and light. This can lead to colored impurities and the formation of complex degradation pathways.

  • Residual Solvents: Solvents used during synthesis and purification, such as N,N-dimethylacetamide (DMAc) itself, can be present in the final product.[3]

Orthogonal Analytical Techniques for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of pharmaceutical purity analysis. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. A UV detector is ideal due to the presence of the chromophoric phenyl ring. The power of HPLC lies in its ability to separate structurally similar impurities from the main peak, allowing for their quantification as a percentage of the total peak area.

Key Advantages:

  • High resolution for separating closely related impurities.

  • Excellent sensitivity and quantitation capabilities.

  • Widely available and well-understood technology.

Limitations:

  • Requires a reference standard of the main compound for peak identification.

  • Assumes all impurities have a similar UV response to the main peak for accurate area-percent quantitation, which is not always true.

Experimental Protocol: RP-HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl column could also be considered for alternative selectivity.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: Linear gradient from 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: Return to 5% B

      • 26-30 min: Re-equilibration at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Report any impurity exceeding 0.1% individually.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter a mass spectrometer, which provides mass information, allowing for confident identification of impurities. This method is particularly crucial for detecting residual solvents and low molecular weight process impurities.

Key Advantages:

  • Excellent for volatile and semi-volatile compounds (e.g., residual solvents).

  • Mass spectrometer provides structural information for impurity identification.

  • Extremely high sensitivity.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds. While the target molecule is likely stable enough, some high molecular weight impurities may not be.

  • Precision can be lower than HPLC for non-volatile impurities.[5]

Experimental Protocol: GC-MS Method for Residual Solvents
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a quadrupole).

  • Chromatographic Conditions:

    • Column: A polar capillary column is suitable for analyzing solvents like DMAc (e.g., SH-PolarD Cap. Column, 30 m x 0.25 mm I.D., 0.25 µm df).[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 3 min.

      • Ramp at 10 °C/min to 150 °C, hold for 2 min.

      • Ramp at 50 °C/min to 230 °C, hold for 3 min.[7]

    • Injector Temperature: 200 °C.[7]

    • Injection Mode: Split (e.g., 15:1).[2]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., DMSO) to dissolve the sample.

    • Utilize a headspace autosampler for injection to analyze for volatile residual solvents.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify against a standard of the identified solvent.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle & Rationale: qNMR is a primary analytical method recognized by pharmacopeias.[8] It determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. Because the signal intensity in NMR is directly proportional to the number of nuclei, it does not require a reference standard of the analyte itself and is not subject to the response factor variations seen in chromatography.[9] This makes it a powerful tool for assigning an absolute purity value.

Key Advantages:

  • Provides an absolute purity value without needing an identical reference standard.[10]

  • Non-destructive technique.[11]

  • Can simultaneously identify and quantify multiple components, including the main compound and impurities.[12]

  • Often faster than developing a full HPLC method.[8]

Limitations:

  • Lower sensitivity compared to chromatographic methods. Generally, impurities below the 0.1% level are difficult to quantify accurately.[8]

  • Requires a high-field NMR spectrometer for sufficient signal dispersion.

  • Signal overlap can complicate quantification.[11]

Experimental Protocol: ¹H qNMR Method
  • Instrumentation:

    • NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Reagents:

    • Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve the analyte and for its distinct solvent peak).

    • Internal Standard (IS): Maleic acid (certified reference material). Choose a standard with sharp singlets that do not overlap with analyte peaks.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube. Record the weight precisely (m_analyte).

    • Accurately weigh ~5 mg of the certified maleic acid internal standard into the same NMR tube. Record the weight precisely (m_IS).

    • Add ~0.7 mL of DMSO-d₆ to the tube, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated (e.g., 30 seconds) to ensure full relaxation.

      • A sufficient number of scans (e.g., 16 or 32) for good signal-to-noise.

      • Ensure a 90° pulse angle.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the singlet from the -CH₂- group). Let this integral be I_analyte and the number of protons it represents be N_analyte (in this case, 2).

    • Integrate the singlet from the internal standard (maleic acid, olefinic protons). Let this integral be I_IS and the number of protons it represents be N_IS (in this case, 2).

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      • Where MW is the molecular weight and Purity_IS is the certified purity of the internal standard.

Titrimetric Analysis

Principle & Rationale: Titration is a classic, cost-effective chemical analysis method. For a primary aromatic amine, a diazotization titration can be employed. This involves reacting the amine with a standardized solution of sodium nitrite in an acidic medium. The endpoint can be detected potentiometrically. While less specific than chromatographic or NMR methods (it will titrate any primary aromatic amine impurity), it provides a good measure of the total primary aromatic amine content, which is often a good approximation of the main component's purity if related impurities are low.

Key Advantages:

  • Low cost and requires basic laboratory equipment.

  • High precision when performed correctly.

  • Based on a well-understood chemical reaction.[13]

Limitations:

  • Not specific; it measures the total amount of primary aromatic amines.[14]

  • Lower sensitivity than instrumental methods.

  • Can be more labor-intensive.

Experimental Protocol: Diazotization Titration
  • Reagents:

    • Standardized 0.1 M Sodium Nitrite (NaNO₂) solution.

    • Hydrochloric Acid (HCl), concentrated.

    • Potassium Bromide (KBr).

  • Procedure:

    • Accurately weigh an appropriate amount of the sample (~0.15 g) and transfer to a beaker.

    • Add 20 mL of water and 20 mL of concentrated HCl. Stir to dissolve.

    • Add ~1 g of KBr and cool the solution to 0-5 °C in an ice bath.

    • Insert the electrodes of a potentiometer.

    • Titrate slowly with the standardized 0.1 M NaNO₂ solution, stirring constantly.

    • The endpoint is detected by a sharp change in potential.

  • Calculation:

    • Purity (%) = (V * M * MW * 100) / (W * 1000)

      • V = Volume of NaNO₂ solution used (mL).

      • M = Molarity of NaNO₂ solution.

      • MW = Molecular weight of the analyte (178.23 g/mol ).

      • W = Weight of the sample (g).

Comparative Summary and Method Selection

The choice of analytical method depends on the specific goal, available resources, and the stage of development.

FeatureHPLC-UVGC-MSqNMRTitration
Primary Use Impurity profiling, routine QCResidual solvents, volatile impuritiesAbsolute purity assignment, reference standard characterizationAssay of total primary amines
Specificity HighVery High (with MS)HighLow to Moderate
Sensitivity High (ppm level)Very High (ppb level)Moderate (~0.1%)Low
Quantitation Relative (Area %)Absolute (with standards)Absolute (with IS)Absolute
Impurity ID Tentative (by RRT)Confident (by MS)Confident (structural info)Not possible
Throughput HighModerateLow to ModerateModerate
Cost/Complexity ModerateHighHighLow
Workflow for Comprehensive Purity Assessment

A robust workflow integrates these techniques to build a complete purity profile.

Caption: Comprehensive workflow for purity assessment.

Decision Matrix for Method Selection

The specific question you are asking dictates the best method to use.

DecisionTree start What is the analytical goal? q1 Need absolute purity value? start->q1 q2 Screening for unknown related substances? start->q2 q3 Checking for residual solvents? start->q3 q4 Routine, low-cost assay needed? start->q4 ans1 Use qNMR q1->ans1 Yes ans2 Use HPLC-UV q2->ans2 Yes ans3 Use GC-MS q3->ans3 Yes ans4 Use Titration q4->ans4 Yes

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion

Assessing the purity of this compound is a multi-faceted task that is critical for ensuring data integrity and safety in research and drug development. While HPLC-UV provides an excellent profile of non-volatile impurities and GC-MS is indispensable for residual solvents, qNMR stands out for its ability to provide a direct, absolute measure of purity without reliance on specific reference standards. Titrimetry remains a viable, low-cost option for a general assay. By understanding the principles, strengths, and limitations of each technique and applying them in a logical, orthogonal workflow, researchers can confidently establish the purity of their materials and build a solid foundation for their scientific endeavors.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • Patsnap Eureka. (2024, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

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  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

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  • Google Patents. (2014). CN103808847A - Method for simultaneously detecting DMF (Dimethyl Formamide), DMAC (Dimethylacetamide) and NMP (N-Methylpyrrolidone)
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  • Shimadzu. Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). [Link]

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A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Raised Against 2-(4-aminophenyl)-N,N-dimethylacetamide Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the development of immunoassays for small molecules, understanding the specificity and cross-reactivity of antibodies is paramount. This guide provides an in-depth technical comparison and experimental framework for studying antibodies raised against the hapten 2-(4-aminophenyl)-N,N-dimethylacetamide. This compound is a relevant surrogate for aromatic amines, a class of molecules with significance in industrial chemistry and toxicology.[1][2][3] This guide will delve into the rationale behind experimental design, present detailed protocols, and offer a framework for data interpretation, empowering you to conduct robust and reliable cross-reactivity assessments.

The Significance of Hapten Design and Antibody Specificity

Small molecules like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response.[4][5][6] The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity.[7] The structure of the hapten, the point of attachment to the carrier protein, and the nature of the linker arm all influence which epitopes are presented to the immune system.

Antibody specificity refers to the ability of an antibody to bind to a single, specific epitope.[8] In contrast, cross-reactivity is the binding of an antibody to structurally similar molecules or epitopes that are not the original immunizing antigen.[9][10][11] While sometimes beneficial, unwanted cross-reactivity can lead to false-positive results and inaccurate quantification in immunoassays.[12] Therefore, thorough characterization of antibody cross-reactivity is a non-negotiable step in assay development.

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is essential for evaluating the cross-reactivity of antibodies raised against this compound. The following workflow outlines the key stages, from initial antibody screening to detailed characterization.

G cluster_0 Phase 1: Antibody Generation & Initial Screening cluster_1 Phase 2: Competitive ELISA for Specificity & Cross-Reactivity cluster_2 Phase 3: Data Analysis & Interpretation A Hapten Synthesis & Conjugation to Carrier Protein B Immunization of Host Animal (e.g., Rabbit, Mouse) A->B C Titer Determination by Indirect ELISA B->C D Development of Competitive ELISA C->D Proceed with high-titer sera/hybridomas E Selection of Potential Cross-Reactants D->E F IC50 Determination for Target Hapten & Potential Cross-Reactants E->F G Calculation of Cross-Reactivity (%) F->G Use IC50 values H Comparative Analysis of Antibody Performance G->H I Selection of Lead Antibody Candidate H->I

Caption: A three-phase workflow for the comprehensive cross-reactivity assessment of antibodies.

Detailed Experimental Protocols

Hapten Synthesis and Conjugation

The synthesis of the immunizing hapten is the foundational step. For this compound, the primary amino group is the most logical point for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A common method involves diazotization of the amino group, followed by coupling to the carrier protein.

Step-by-Step Protocol for Hapten-Carrier Conjugation:

  • Hapten Activation: Dissolve this compound in an appropriate solvent (e.g., a mixture of acetone and 1M HCl). Cool the solution to 0-5°C in an ice bath.

  • Diazotization: Slowly add a chilled solution of sodium nitrite (NaNO2) to the hapten solution while maintaining the low temperature. This reaction converts the primary amine to a diazonium salt.

  • Carrier Protein Preparation: Dissolve the carrier protein (e.g., BSA) in a cold buffer solution (e.g., borate buffer, pH 9.0).

  • Conjugation: Slowly add the activated hapten solution to the carrier protein solution with constant stirring. Allow the reaction to proceed for several hours at 4°C.

  • Purification: Remove unconjugated hapten by dialysis against phosphate-buffered saline (PBS).

  • Characterization: Confirm successful conjugation using techniques like UV-Vis spectroscopy or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.[4][6] A hapten density of around 15 molecules per carrier protein is often a good starting point for eliciting a robust antibody response.[4][6]

Competitive ELISA for Cross-Reactivity Testing

The competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the specificity of anti-hapten antibodies.[12] In this format, the free hapten (or a cross-reactant) in the sample competes with a hapten-enzyme conjugate for binding to a limited number of antibody binding sites immobilized on a microplate.

Step-by-Step Protocol for Competitive ELISA:

  • Coating: Coat a 96-well microplate with the antibody of interest (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block unoccupied sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competition: Add a standard solution of the target hapten or the potential cross-reactant at various concentrations to the wells. Immediately add a fixed concentration of the hapten-enzyme conjugate (e.g., hapten-HRP). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color development.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Selection of Potential Cross-Reactants

The choice of compounds to test for cross-reactivity should be based on structural similarity to the target hapten. For this compound, a logical panel of potential cross-reactants would include:

  • Structural Analogs: Molecules with minor modifications to the parent structure, such as positional isomers (e.g., 2-(2-aminophenyl)-N,N-dimethylacetamide[13], 2-(3-aminophenyl)-N,N-dimethylacetamide), and compounds with different substituents on the aromatic ring or the acetamide group.

  • Metabolites: Known or predicted metabolites of the target compound. For instance, N-monomethylacetamide is a known metabolite of dimethylacetamide.[14]

  • Related Aromatic Amines: Other aromatic amines that may be present in the samples to be analyzed.[15]

The following diagram illustrates the structural relationships between the target hapten and potential cross-reactants.

G cluster_0 Structural Analogs cluster_1 Related Compounds Target This compound Target Hapten A 2-(2-aminophenyl)-N,N-dimethylacetamide Positional Isomer Target->A B 2-(3-aminophenyl)-N,N-dimethylacetamide Positional Isomer Target->B C 2-(4-aminophenyl)-N-methylacetamide N-demethylated Target->C D 4-Aminophenol Different side chain Target->D E Aniline Parent amine Target->E

Caption: Structural relationships between the target hapten and potential cross-reactants.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined from this curve.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

A higher percent cross-reactivity indicates a greater likelihood of the antibody binding to the cross-reactant.

Hypothetical Comparison of Two Different Monoclonal Antibodies

To illustrate the application of this analysis, consider the following hypothetical data for two different monoclonal antibodies (MAb-1 and MAb-2) raised against this compound.

CompoundMAb-1 IC50 (ng/mL)MAb-1 % Cross-ReactivityMAb-2 IC50 (ng/mL)MAb-2 % Cross-Reactivity
This compound 10 100 15 100
2-(3-aminophenyl)-N,N-dimethylacetamide50027520
2-(4-aminophenyl)-N-methylacetamide1001015010
4-Aminophenol>10,000<0.15,0000.3
Aniline>10,000<0.1>10,000<0.1

Interpretation of Hypothetical Data:

  • MAb-1 demonstrates high specificity for the target hapten, with very low cross-reactivity towards the positional isomer and other related compounds. The 10% cross-reactivity with the N-demethylated analog suggests some recognition of the core structure.

  • MAb-2 shows a higher degree of cross-reactivity, particularly with the positional isomer (20%). This suggests that the antibody's binding site is less discriminating regarding the position of the amino group on the phenyl ring.

Based on this hypothetical data, MAb-1 would be the superior candidate for developing a highly specific immunoassay for this compound.

Conclusion and Best Practices

The development of a specific and reliable immunoassay hinges on the thorough characterization of antibody cross-reactivity. By following a systematic workflow that includes rational hapten design, robust competitive ELISA protocols, and careful selection of potential cross-reactants, researchers can confidently select the most suitable antibody for their application.

Key Takeaways for Ensuring Scientific Integrity:

  • Rigorous Hapten Characterization: The purity and structure of the hapten-carrier conjugate must be confirmed before immunization.

  • Comprehensive Cross-Reactivity Panel: Test against a wide range of structurally related compounds to fully understand the antibody's binding profile.

  • Appropriate Controls: Include positive and negative controls in all ELISA experiments to ensure the validity of the results.

  • Data-Driven Decisions: Base the selection of the final antibody on a quantitative comparison of IC50 values and percent cross-reactivity.

By adhering to these principles, researchers and drug development professionals can develop high-quality immunoassays that provide accurate and reproducible results.

References

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A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2-(4-aminophenyl)-N,N-dimethylacetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The field of kinase inhibitor development is a cornerstone of modern precision medicine, particularly in oncology. The 2-(4-aminophenyl)acetamide scaffold has emerged as a privileged structure, a foundational framework upon which highly potent and selective kinase inhibitors can be built. Its inherent structural features—a key hydrogen-bonding aminophenyl group, a flexible acetamide linker, and a terminal amide—provide a versatile platform for targeting the ATP-binding pocket of various kinases.

This guide provides an in-depth comparison of kinase inhibitors derived from this core scaffold, focusing on their efficacy, structure-activity relationships (SAR), and the experimental methodologies used for their validation. We will delve into specific examples, primarily focusing on the Aurora kinase family, to illustrate how subtle chemical modifications to this scaffold can dramatically influence therapeutic potential.

The 2-(4-aminophenyl)acetamide Scaffold: A Privileged Framework

The power of the 2-(4-aminophenyl)acetamide scaffold lies in its modularity. Each component can be systematically modified to optimize interactions within the kinase active site:

  • The 4-aminophenyl Moiety: This group often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. This interaction is a primary anchor for many Type I kinase inhibitors.

  • The Phenylacetamide Linker: The central phenyl ring and the acetamide group provide a rigid yet adaptable linker. This region can be functionalized to extend into and interact with hydrophobic pockets, enhancing both potency and selectivity.

  • The Terminal Amide: The N,N-dimethylacetamide group influences the molecule's physicochemical properties, such as solubility and cell permeability. Modifications here can fine-tune the drug-like properties of the compound.

I. Case Study: Targeting Aurora Kinases with Phenylacetamide Derivatives

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are critical regulators of mitosis.[1] Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.[1][2] The 2-(4-aminophenyl)acetamide scaffold has been successfully employed to develop potent and selective inhibitors of this family, particularly Aurora B (AURKB).

A standout example is the novel, orally active AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , which we will refer to as Compound 4b based on its designation in recent literature.[3][4]

Structure-Activity Relationship (SAR) Insights

The development of Compound 4b from a previous lead compound, SP-96, provides a compelling case study in medicinal chemistry optimization. SP-96 showed sub-nanomolar activity in enzymatic assays but was hampered by poor cellular activity.[4] The key challenge was to improve cell membrane penetration without sacrificing potency.

The synthesis of a new series of derivatives, including Compound 4b, focused on modifying the terminal amide portion of the scaffold. This strategic choice was based on the hypothesis that this region could be altered to improve physicochemical properties while maintaining the core hinge-binding interactions mediated by the quinazoline and aminophenyl groups.

  • Core Structure: The quinazoline group serves as a potent hinge-binding element, a common feature in many kinase inhibitors.

  • Linker: The 2-(4-aminophenyl)acetamide linker positions the terminal phenyl group to explore additional binding pockets.

  • Terminal Group: The addition of a 3-fluorophenyl group on the terminal acetamide was found to be crucial for achieving high cellular potency. This modification likely enhances interactions within a hydrophobic pocket of the kinase and improves the overall drug-like properties of the molecule.

This rational design led to Compound 4b, which demonstrates not only potent enzymatic inhibition but also significant efficacy in cancer-derived cells and in vivo xenograft models.[2][4]

Comparative Efficacy Data

To contextualize the performance of these derivatives, it is essential to compare their activity both at the enzymatic and cellular levels. Phenylacetamide derivatives, in general, have shown promise as anticancer agents, with their efficacy often dependent on the specific substitutions on the phenyl rings.[5][6][7]

Compound IDTarget KinaseBiochemical IC50Cellular GI50 (HeLa)Key Structural FeaturesReference
Compound 4b Aurora B 1.31 nM 24.40 nM Quinazoline hinge-binder, 3-fluorophenyl terminal group.[2]
SP-96 (Lead) Aurora BSub-nanomolarPoor cellular activityPrecursor to Compound 4b with less favorable properties.[4]
Compound 2b Not Specified (General Cytotoxicity)N/A52 µM (PC3 Cells)2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide.[5][6]
Compound 2c Not Specified (General Cytotoxicity)N/A80 µM (PC3 Cells)2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide.[5][6]

Analysis: The data clearly illustrates the success of the targeted design strategy. Compound 4b exhibits potency in the low nanomolar range, a significant improvement of several orders of magnitude compared to more general cytotoxic phenylacetamide derivatives like Compounds 2b and 2c.[2][5][6] This highlights the difference between a highly optimized, target-specific inhibitor and compounds with general antiproliferative effects. The key takeaway is the power of integrating a potent hinge-binding motif (the quinazoline) with the versatile 2-(4-aminophenyl)acetamide scaffold.

II. Experimental Protocols for Inhibitor Validation

To ensure that the observed efficacy is a direct result of on-target kinase inhibition, a series of validated, industry-standard assays must be performed. The following protocols represent a self-validating system, moving from biochemical target engagement to cellular functional outcomes.

Experimental Workflow Diagram

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Selectivity & In Vivo Efficacy a Compound Synthesis & Library Generation b In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 a->b Test Potency c Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo) Determine GI50 b->c Validate Cellular Effect d Target Engagement Assay (e.g., Western Blot for p-Histone H3) c->d Confirm Mechanism e Kinome-wide Selectivity Screen (e.g., KINOMEscan) d->e Assess Specificity f In Vivo Xenograft Model Evaluate Tumor Growth Inhibition e->f Test Therapeutic Potential G Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Cytokinesis_Block Cytokinesis Failure Cytokinesis->Cytokinesis_Block Blocked AURKB Aurora B Kinase (in CPC) H3 Histone H3 AURKB->H3 phosphorylates Kinetochore Kinetochore Proteins AURKB->Kinetochore phosphorylates Centralspindlin Centralspindlin Complex AURKB->Centralspindlin phosphorylates pH3 Phospho-Histone H3 (Ser10) H3->pH3 SAC Spindle Assembly Checkpoint (SAC) Active Kinetochore->SAC Centralspindlin->Cytokinesis enables Endoreduplication Endoreduplication & Polyploidy Cytokinesis_Block->Endoreduplication Apoptosis Apoptosis Endoreduplication->Apoptosis Inhibitor Compound 4b Inhibitor->AURKB INHIBITS

Caption: Simplified pathway of Aurora B kinase inhibition during mitosis.

By inhibiting AURKB, compounds derived from the 2-(4-aminophenyl)acetamide scaffold can induce a cascade of mitotic failures:

  • Inhibition of Histone H3 Phosphorylation: This is a hallmark of AURKB inhibition, leading to premature chromosome decondensation.

  • Disruption of the Spindle Assembly Checkpoint (SAC): AURKB corrects improper attachments of microtubules to kinetochores. Inhibition leads to chromosome mis-segregation.

  • Cytokinesis Failure: The final step of cell division is blocked, leading to the formation of large, polyploid cells.

Ultimately, these mitotic errors trigger cellular senescence or apoptosis, providing the therapeutic anti-cancer effect. [5][6][8]

Conclusion

The 2-(4-aminophenyl)-N,N-dimethylacetamide scaffold is a highly fruitful starting point for the design of potent and selective kinase inhibitors. The comparative analysis of derivatives targeting Aurora B kinase demonstrates that a rational, structure-guided approach can yield compounds with nanomolar potency and excellent cellular efficacy. The key to success lies in optimizing each module of the scaffold to maximize interactions with the target kinase while maintaining favorable drug-like properties. The experimental workflows and mechanistic insights provided here serve as a robust framework for researchers aiming to develop the next generation of targeted cancer therapies based on this versatile chemical framework.

References

  • Aliabadi, A., Andisheh, S., Najaran, Z. T., & Najaran, M. T. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]

  • (2023). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ProQuest. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]

  • (2025). Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers. BioWorld. [Link]

  • (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. ResearchGate. [Link]

  • Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. IRIS Unina. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Scholars @ UT Health San Antonio. [Link]

Sources

The Structure-Activity Relationship of 2-(4-aminophenyl)-N,N-dimethylacetamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-(4-aminophenyl)-N,N-dimethylacetamide scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural simplicity and synthetic tractability offer a versatile platform for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon experimental data from closely related chemical series to inform the rational design of potent and selective drug candidates.

This document is intended for researchers, scientists, and drug development professionals. It delves into the nuances of how subtle structural changes to this core scaffold can profoundly impact biological outcomes, with a focus on anticancer and kinase inhibitory activities. By synthesizing data from various sources, we aim to provide a predictive framework for the efficacy and mechanism of action of this class of compounds.

The Core Scaffold: this compound

The foundational structure, this compound, possesses key pharmacophoric features that can be systematically modified to probe their influence on biological activity. These include:

  • The Phenyl Ring: amenable to substitution at various positions.

  • The Primary Amino Group (-NH2): a key site for derivatization or interaction with biological targets.

  • The Acetamide Linkage: its integrity and conformation are crucial for activity.

  • The N,N-dimethyl Group: modifications can influence solubility, metabolic stability, and target engagement.

The following sections will explore the SAR of analogs by dissecting the impact of modifications at each of these key positions, primarily focusing on their potential as anticancer agents and kinase inhibitors.

Structure-Activity Relationship Analysis

Due to a lack of extensive, direct experimental data on a systematic library of this compound analogs, this guide will leverage data from closely related phenylacetamide and aminophenyl-containing compounds to infer SAR trends.

Phenyl Ring Substitutions: Impact on Cytotoxicity

Substituents on the phenyl ring play a critical role in modulating the cytotoxic and kinase inhibitory potential of phenylacetamide derivatives. Electron-withdrawing and lipophilic groups often enhance activity.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that the introduction of nitro groups on the N-phenyl ring led to a higher cytotoxic effect against various cancer cell lines compared to methoxy groups.[1][2] This suggests that electron-withdrawing substituents can enhance the anticancer potential of the phenylacetamide scaffold.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]

Compound IDN-Phenyl Ring SubstituentCell LineIC50 (µM)
2a 2-NitroPC3 (Prostate)>100
2b 3-NitroPC3 (Prostate)52
2c 4-NitroPC3 (Prostate)80
2d 2-MethoxyPC3 (Prostate)>100
2e 3-MethoxyPC3 (Prostate)>100
2f 4-MethoxyPC3 (Prostate)>100
2c 4-NitroMCF-7 (Breast)100
Imatinib (control)-PC3 (Prostate)40
Imatinib (control)-MCF-7 (Breast)98

Data sourced from Aliabadi et al., Iran J Pharm Res, 2013.[1][2]

These findings imply that for the this compound scaffold, the introduction of electron-withdrawing groups, such as nitro or halo moieties, on the phenyl ring could be a promising strategy to enhance anticancer activity.

Modifications of the Amino and Acetamide Moieties

The primary amino group and the acetamide linkage are crucial for the biological activity of this class of compounds. The amino group often serves as a key hydrogen bond donor or as a point of attachment for further derivatization.

In a related series of 2-(4-aminophenyl)benzothiazoles, the amino group was acetylated and further derivatized.[3] This strategy of using the amino group as a handle for introducing diverse chemical moieties is a common approach in medicinal chemistry to explore new interactions with biological targets.

For the this compound scaffold, derivatization of the 4-amino group to form amides, sulfonamides, or ureas could lead to analogs with altered target specificity and potency.

Potential as Kinase Inhibitors

The phenylacetamide scaffold is a known feature in a number of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] The this compound core structure bears resemblance to fragments of known kinase inhibitors, suggesting that its analogs could be developed as potent inhibitors of specific kinases.

For instance, the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has been identified in potent Aurora kinase inhibitors.[6] The aminophenyl moiety is a common feature in many kinase inhibitors, often engaging in key hydrogen bonding interactions within the ATP-binding pocket of the kinase.

The development of analogs of this compound as kinase inhibitors would likely involve the strategic introduction of substituents on the phenyl ring to enhance binding affinity and selectivity for the target kinase.

SAR_Kinase_Inhibitor cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core This compound Scaffold Phenyl Phenyl Ring Substitutions (e.g., -NO2, -Cl, -F) Core->Phenyl Amino Amino Group Derivatization (e.g., amides, sulfonamides) Core->Amino Dimethyl N,N-dimethyl Analogs (e.g., cyclic amines) Core->Dimethyl Potency Increased Potency (Lower IC50) Phenyl->Potency Electron-withdrawing groups Amino->Potency Selectivity Enhanced Selectivity (Kinase Profiling) Amino->Selectivity PK Improved Pharmacokinetics Dimethyl->PK

Caption: Key SAR trends for this compound analogs.

Experimental Protocols

To facilitate further research and validation of the SAR trends discussed, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial screening tool for anticancer compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Analogs incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze end End analyze->end

Caption: A schematic overview of the MTT assay workflow.

In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is then converted into a luminescent signal. A decrease in the luminescent signal corresponds to higher kinase activity, and the inhibitory effect of a compound is determined by the rescue of the luminescent signal.

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 1 hour).

  • ATP Detection:

    • Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well Plate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate add_detection_reagent Add ATP Detection Reagent incubate->add_detection_reagent measure_luminescence Measure Luminescence add_detection_reagent->measure_luminescence calculate_ic50 Calculate IC50 Values measure_luminescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents and kinase inhibitors. While direct and comprehensive SAR data for a systematic series of its analogs is currently limited, by drawing inferences from closely related chemical series, we can establish a foundational understanding of the key structural determinants of activity.

The data from related phenylacetamide derivatives strongly suggest that the introduction of electron-withdrawing and lipophilic substituents on the phenyl ring is a viable strategy to enhance cytotoxic potency.[1][2] Furthermore, the primary amino group offers a versatile handle for derivatization to explore new interactions and modulate the pharmacological profile.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:

  • Systematic Phenyl Ring Substitution: Exploring a range of electron-donating, electron-withdrawing, and sterically diverse substituents at the ortho, meta, and para positions.

  • Amino Group Derivatization: Synthesizing a series of amides, sulfonamides, ureas, and other derivatives to probe the effect on target engagement and cellular activity.

  • N,N-dimethylacetamide Modification: Investigating the impact of replacing the N,N-dimethyl groups with other alkyl groups or incorporating them into cyclic structures to modulate physicochemical properties.

By employing the experimental protocols detailed in this guide, researchers can generate robust and comparable data to build a comprehensive SAR landscape for this promising class of compounds, ultimately paving the way for the discovery of novel and effective therapeutic agents.

References

  • Gurdal, E. E., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. [Link]

  • Chandana, S., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Heliyon. [Link]

  • Shi, D. F., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Manchanda, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Arch Pharm (Weinheim). [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacol Res. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

Sources

A Comparative Guide to Aromatic Diamines in High-Performance Polymers: Benchmarking for Novel Monomers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced materials with superior thermal, mechanical, and dielectric properties, the judicious selection of monomeric building blocks is paramount. Aromatic diamines, a versatile class of compounds, are foundational to the synthesis of high-performance polymers such as polyimides and as curing agents for epoxy resins, which are indispensable in the aerospace, electronics, and automotive industries.[1] This guide provides a comparative analysis of established aromatic diamines, offering a benchmark against which novel monomers, such as 2-(4-aminophenyl)-N,N-dimethylacetamide, can be evaluated. While public domain data on polymers derived from this compound is not currently available, this document will equip researchers and drug development professionals with the necessary context and comparative data to assess its potential.

This guide will delve into the structure-property relationships of polymers derived from common aromatic diamines, including 4,4'-oxydianiline (ODA), meta-phenylenediamine (m-PDA), and 4,4'-diaminodiphenyl sulfone (DDS). We will explore their performance in two critical applications: as monomers for high-performance polyimides and as curing agents for epoxy resins.

The Role of Molecular Structure in Polymer Performance

The properties of the final polymer are intrinsically linked to the molecular structure of the diamine monomer. Factors such as the rigidity of the aromatic backbone, the presence of flexible linkages (e.g., ether groups), and the nature of substituent groups all play a crucial role in determining the polymer's glass transition temperature (Tg), thermal stability, mechanical strength, and processability.[2]

cluster_monomers Key Aromatic Diamine Structures This compound This compound (Target Compound) ODA 4,4'-Oxydianiline (ODA) mPDA meta-Phenylenediamine (m-PDA) DDS 4,4'-Diaminodiphenyl Sulfone (DDS)

Caption: Chemical structures of the target compound and common aromatic diamines.

High-Performance Polyimides: A Comparative Study

Aromatic polyimides are renowned for their exceptional thermal stability and mechanical properties, making them suitable for demanding applications in electronics and aerospace.[3] The choice of diamine monomer significantly influences the final properties of the polyimide film.

Experimental Protocol: Synthesis of a Representative Polyimide (PMDA-ODA)

The following protocol outlines a typical two-step synthesis for a polyimide film, a method widely used in academic and industrial research.[2]

Step 1: Poly(amic acid) Synthesis

  • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve 4,4'-oxydianiline (ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) to the stirred solution at room temperature.

  • Continue stirring for several hours to allow for the formation of the poly(amic acid) precursor. The viscosity of the solution will increase significantly.

Step 2: Thermal Imidization

  • Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.

  • Place the cast film in a vacuum oven and subject it to a staged heating process. A typical cycle involves heating at 100°C, 200°C, and 300°C for one hour at each temperature.[2]

  • This thermal treatment facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide.

Diamine Aromatic Diamine (e.g., ODA) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization (Staged Heating) Casting->Imidization Polyimide Polyimide Film Imidization->Polyimide

Caption: Generalized workflow for the synthesis of a polyimide film.

Performance Comparison of Polyimides

The following table summarizes the key performance metrics of polyimides derived from different aromatic diamines when reacted with pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA).

DiamineDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
4,4'-Oxydianiline (ODA) PMDA302>500~1103.8[4][5]
4,4'-Oxydianiline (ODA) BTDA276>500114.193.58[4][5]
meta-Phenylenediamine (m-PDA) 6FDA----[6]
4,4'-Diaminodiphenyl Sulfone (DDS) -----[7]

Analysis of Structure-Property Relationships:

  • 4,4'-Oxydianiline (ODA): The ether linkage in ODA imparts a degree of flexibility to the polymer backbone, resulting in tough and flexible films.[2] Polyimides derived from ODA generally exhibit a good balance of thermal stability and mechanical properties.[4][5]

  • meta-Phenylenediamine (m-PDA): The meta-catenation of m-PDA introduces a kink in the polymer chain, which disrupts chain packing and can lead to improved solubility.[6]

  • 4,4'-Diaminodiphenyl Sulfone (DDS): The sulfone group in DDS is strongly electron-withdrawing, which can enhance the thermal stability and glass transition temperature of the resulting polyimide.[7]

Epoxy Resin Curing: A Comparative Overview

Aromatic diamines are widely used as curing agents for epoxy resins in high-performance composites and adhesives due to the high thermal stability and chemical resistance they impart to the cured network.[8]

Experimental Protocol: Curing of an Epoxy Resin

The following protocol describes a general procedure for curing a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with an aromatic diamine.

  • Calculate the stoichiometric amount of the diamine curing agent required based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the curing agent.

  • Preheat the epoxy resin to reduce its viscosity.

  • Thoroughly mix the calculated amount of the diamine curing agent with the epoxy resin until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold and cure in an oven using a specific temperature profile. A staged curing process is often employed to ensure complete reaction and optimal properties.[9]

Epoxy Epoxy Resin (e.g., DGEBA) Mixing Mixing & Degassing Epoxy->Mixing Diamine Aromatic Diamine Curing Agent Diamine->Mixing Curing Curing (Staged Heating) Mixing->Curing Thermoset Cured Epoxy Thermoset Curing->Thermoset

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(4-aminophenyl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement, but the bedrock of scientific excellence. This guide provides essential, actionable safety protocols for handling 2-(4-aminophenyl)-N,N-dimethylacetamide, moving beyond mere compliance to foster a culture of safety and precision in your laboratory. As Senior Application Scientists, we recognize that true mastery of your craft involves not only understanding the reactivity of a compound but also the rationale behind every safety measure you employ.

Understanding the Hazard Profile: A Dual-Nature Molecule

This compound (CAS No. 81709-36-6) presents a dual hazard profile, deriving risks from both its aromatic amine functional group and its N,N-dimethylacetamide solvent-like structure. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].

The primary concern with the "aminophenyl" moiety lies in its classification as an aromatic amine. Aromatic amines as a class are known for their potential carcinogenicity and mutagenicity, and they are readily absorbed through the skin[2][3]. The N,N-dimethylacetamide portion of the molecule contributes to its combustible nature and potential for reproductive toxicity, similar to its parent compound, N,N-dimethylacetamide[4]. Therefore, a comprehensive personal protective equipment (PPE) strategy must address all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion.

Core Principles of Protection: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is not a one-size-fits-all approach; it is a dynamic risk assessment based on the procedure being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.

Dermal Protection: The Impermeable Barrier

Given that aromatic amines are readily absorbed through the skin, robust glove selection is paramount[2].

  • Primary Gloves: Nitrile gloves provide good resistance to a wide range of chemicals, including many solvents and amines[5]. Always check the manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: For procedures with a higher risk of splashing or extended handling times, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect against splashes and spills.

  • Full-Body Protection: For large-scale operations or situations with a significant risk of splashing, chemical-resistant coveralls or a suit may be necessary[6].

Eye and Face Protection: Shielding from Irritants

This compound is a serious eye irritant[1].

  • Safety Glasses: At a minimum, safety glasses with side shields are required for all work with this compound.

  • Chemical Splash Goggles: When there is a risk of splashing, chemical splash goggles that form a seal around the eyes offer superior protection.

  • Face Shield: For procedures with a high potential for splashing or exothermic reactions, a face shield should be worn in conjunction with safety goggles to protect the entire face[6].

Respiratory Protection: Guarding Against Inhalation

This compound may cause respiratory irritation upon inhalation[1].

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. Always handle this compound in a certified chemical fume hood to minimize the concentration of airborne vapors or dust.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A half-face or full-face air-purifying respirator with organic vapor cartridges is a suitable choice[5]. A full-face respirator also provides the added benefit of eye protection.

Visualizing Your PPE Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start Procedure Identify Handling Procedure Start->Procedure Quantity Determine Quantity of Compound Procedure->Quantity Risk Assess Splash/Aerosolization Risk Quantity->Risk BasePPE Baseline PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Risk->BasePPE Low Risk (e.g., weighing small quantities in a fume hood) IntermediatePPE Intermediate PPE: - Double Gloves - Chemical Goggles Risk->IntermediatePPE Moderate Risk (e.g., solution preparation, reactions with splash potential) HighRiskPPE High-Risk PPE: - Face Shield - Respirator - Chemical Suit Risk->HighRiskPPE High Risk (e.g., large-scale reactions, spill cleanup)

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety includes well-defined procedures for both routine handling and emergency situations.

Safe Handling Protocol
  • Preparation: Before beginning any work, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible. Designate a specific work area within a chemical fume hood.

  • PPE Donning: Put on all required PPE as determined by your risk assessment.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust. Use a spatula or other appropriate tool to avoid direct contact.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is secure and that any potential for exothermic events is controlled.

  • Post-Handling: After completing the work, decontaminate any surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Spill Management Plan

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, which will likely include respiratory protection.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Cleanup: Collect the absorbed or spilled material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Segregation: Keep all waste streams containing this compound separate from other laboratory waste.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this chemical down the drain[7].

Quantitative Hazard Data

Hazard ClassificationGHS StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your scientific work. A strong safety culture is a leading indicator of a high-performing research environment.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • National Academies Press. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CDC Stacks. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]

  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • A-Total-Solution, Inc. (2025). PPE Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • OECD. (2003). SIDS Initial Assessment Report for SIAM 17: N,N-DIMETHYLACETAMIDE (DMAC). Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N,N-Dimethylacetamide. Retrieved from [Link]

Sources

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